molecular formula C5H2ClFN2O2 B1589999 5-Chloro-2-fluoro-3-nitropyridine CAS No. 60186-16-5

5-Chloro-2-fluoro-3-nitropyridine

Cat. No.: B1589999
CAS No.: 60186-16-5
M. Wt: 176.53 g/mol
InChI Key: QYRFYYRMUFOIKW-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-nitropyridine is a useful research compound. Its molecular formula is C5H2ClFN2O2 and its molecular weight is 176.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRFYYRMUFOIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483647
Record name 5-chloro-2-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-16-5
Record name 5-chloro-2-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and process development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Chloro-2-fluoro-3-nitropyridine, registered under CAS number 60186-16-5, has emerged as a pivotal intermediate, offering a unique combination of reactive sites that allow for precise and sequential molecular elaboration.[1] This technical guide provides an in-depth exploration of this versatile compound, from its fundamental properties and synthesis to its nuanced reactivity and critical applications in the development of life-saving pharmaceuticals.

Chemical and Physical Properties

This compound is a light yellow solid at room temperature, characterized by the following physicochemical properties:

PropertyValueSource(s)
CAS Number 60186-16-5[1]
Molecular Formula C₅H₂ClFN₂O₂[1]
Molecular Weight 176.53 g/mol [1]
Melting Point 23 °CChemicalBook
Boiling Point 254.7±35.0 °C (Predicted)ChemicalBook
Density 1.595±0.06 g/cm³ (Predicted)ChemicalBook
Appearance Light yellow solidN/A
Solubility Soluble in methanol, acetone, and methylene chloride. Insoluble in water.Jubilant Ingrevia

Synthesis of this compound: A Representative Protocol

Experimental Protocol

Step 1: Chlorination of 3-fluoro-5-nitropyridin-2-ol

  • To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol) in phosphorus oxychloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.[2]

  • Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours.[2]

  • Upon completion (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers and wash with a saturated sodium carbonate solution (25 mL), followed by drying over anhydrous magnesium sulfate.[2]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (100-200 mesh, eluting with 5% ethyl acetate in hexane) to afford the pure 2-chloro-3-fluoro-5-nitropyridine.[2]

Note: This protocol is for the synthesis of an isomer and is provided as a representative method. The synthesis of this compound would likely start from a corresponding 2-fluoro-3-nitropyridin-X-ol precursor, where X is a suitable leaving group for chlorination at the 5-position, or through a multi-step sequence involving nitration and halogenation of a suitable pyridine precursor.

G cluster_synthesis Synthesis Workflow Start 3-fluoro-5-nitropyridin-2-ol Reagents Phosphorus Oxychloride Phosphorus Pentachloride Start->Reagents Add Reaction Chlorination at 60°C for 10h Reagents->Reaction Workup Quench with Ice Ethyl Acetate Extraction Wash with Na₂CO₃ Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Pure 2-chloro-3-fluoro-5-nitropyridine Purification->Product

Caption: A representative workflow for the synthesis of a chlorofluoronitropyridine.

Reactivity and Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthetic utility of this compound is dominated by the nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group. This electronic landscape makes the pyridine ring susceptible to attack by nucleophiles.

The regioselectivity of nucleophilic attack is a crucial aspect of its reactivity. In the case of this compound, the fluorine atom at the C2 position is generally the more reactive site for nucleophilic displacement compared to the chlorine atom at the C5 position. This is due to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, which strongly activate the C2 position for nucleophilic attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The nitro group, being ortho to the C2 position, plays a critical role in stabilizing the negative charge of the Meisenheimer complex through resonance.

Caption: Generalized mechanism of SNAr on this compound.

Synthetic Utility: A Versatile Scaffold for Bioactive Molecules

The predictable reactivity of this compound makes it an invaluable tool for the synthesis of a wide array of functionalized pyridine derivatives.

  • N-Nucleophiles: Reactions with primary and secondary amines proceed readily, typically at the C2 position, to form 2-amino-5-chloro-3-nitropyridine derivatives. These reactions are fundamental in the synthesis of various kinase inhibitors and other biologically active compounds.

  • O-Nucleophiles: Alkoxides and phenoxides can displace the fluorine atom to yield the corresponding ethers. These reactions are often employed to introduce diverse side chains that can modulate the pharmacological properties of a molecule.

  • S-Nucleophiles: Thiolates react efficiently to form thioethers, which are important functionalities in various drug candidates.

Applications in Drug Development: Building the Next Generation of Therapeutics

The primary application of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Kinase Inhibitors for Oncology

A significant application of this compound is in the synthesis of B-Raf kinase inhibitors, which are crucial in the treatment of certain types of cancer. A U.S. patent describes the use of this compound in the synthesis of pyrazole derivatives that act as potent B-Raf inhibitors. The synthesis involves an initial SNAr reaction with a substituted pyrazole, followed by further functionalization.

Potential in Antibacterial and Agrochemical Agents

The inherent reactivity of the chlorofluoronitropyridine scaffold also makes it a valuable precursor for the synthesis of novel antibacterial and agrochemical agents.[3] The nitro group can be readily reduced to an amino group, which can then be further functionalized to generate a diverse library of compounds for biological screening.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the regioselective introduction of various functional groups. This has led to its successful application in the development of kinase inhibitors for cancer therapy and highlights its significant potential in the broader fields of drug discovery and agrochemical research. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working at the forefront of chemical and pharmaceutical innovation.

References

5-Chloro-2-fluoro-3-nitropyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-fluoro-3-nitropyridine

Core Identity and Molecular Structure

This compound is a substituted pyridine derivative featuring three distinct functional groups that dictate its unique chemical behavior. Its identity is formally established by the following identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 60186-16-5[1]

  • Molecular Formula: C₅H₂ClFN₂O₂[1]

  • Synonyms: 2-fluoro-3-nitro-5-chloropyridine, 5-chloro-2-fluoro-3-nitro-pyridine[1]

The arrangement of a pyridine ring, a halogen (chlorine), a fluoro group, and a nitro group makes this molecule an electron-deficient system, which is the cornerstone of its reactivity and utility in synthetic chemistry.

Physicochemical Properties

The physical characteristics of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 176.53 g/mol [1]
Appearance Powder or liquidEchemi
Melting Point 48.0 to 52.0 °C[2]
Boiling Point 246 °C[2]
Density 1.595 g/cm³ (for isomer)[2]
Solubility Soluble in organic solvents like MDC, Acetone, Methanol; Insoluble in water.[3]
XLogP3 1.7[1]

The XLogP3 value of 1.7 indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents, which is advantageous for its use in organic synthesis.[1] Its low melting point means it can be handled as a low-melting solid or a liquid depending on ambient temperature.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electron-withdrawing nature of its substituents (fluoro, chloro, and especially the nitro group). These groups significantly reduce the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) .

Causality of Reactivity:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the pyridine ring for nucleophilic attack, particularly at the ortho (C2 and C4) and para (C6, though not present) positions.

  • Halogens (-F, -Cl): Both fluorine and chlorine are good leaving groups in SₙAr reactions. The C-F bond is highly polarized, making the C2 position an excellent electrophilic site. The C-Cl bond at the C5 position is also susceptible to displacement, though typically less reactive than the C2 position in this specific arrangement.

This electronic setup allows for selective and sequential displacement of the halogens by a wide variety of nucleophiles (e.g., amines, alcohols, thiols), making it a versatile scaffold for building molecular complexity.

Below is a diagram illustrating the logical workflow of a typical SₙAr reaction involving this compound.

SNAr_Workflow cluster_inputs Reactants cluster_outputs Outputs reagent 5-Chloro-2-fluoro- 3-nitropyridine reaction SₙAr Reaction (Base, Solvent, Temp) reagent->reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) nucleophile->reaction product Substituted Product reaction->product leaving_group Leaving Group (F⁻ or Cl⁻) reaction->leaving_group

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Synthesis Protocols

The synthesis of substituted nitropyridines often involves multi-step processes. While various routes exist, a common strategy involves the functionalization of a pre-existing pyridine derivative. One documented method for a closely related isomer involves the treatment of a hydroxy-nitropyridine with a halogenating agent.

Example Protocol: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

This protocol describes the synthesis of an isomer, which employs principles applicable to the synthesis of the target compound.[4][5]

Objective: To convert 3-fluoro-5-nitropyridin-2-ol into 2-chloro-3-fluoro-5-nitropyridine.

Materials:

  • 3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol)

  • Phosphorus oxychloride (POCl₃) (15 mL)

  • Phosphorus pentachloride (PCl₅) (2.96 g, 14.22 mmol)

  • Crushed ice

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • To a stirred solution of 3-fluoro-5-nitropyridin-2-ol in phosphorus oxychloride, slowly add phosphorus pentachloride at 60 °C.[4][5]

  • Maintain the reaction mixture at 60 °C and continue stirring for 10 hours.[4][5]

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into crushed ice to quench the excess phosphorus halides.

  • Perform an extraction with ethyl acetate (3 x 20 mL).[4][5]

  • Combine the organic layers and wash with a saturated sodium carbonate solution to neutralize any remaining acid.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via silica gel column chromatography (e.g., using 5% ethyl acetate in hexane as eluent) to yield the final product.[4][5]

Trustworthiness of Protocol: This self-validating system includes a neutralization wash and a final chromatographic purification step. These are essential for removing inorganic byproducts and unreacted starting materials, ensuring the high purity of the final compound, which can be verified by spectroscopic methods.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. Data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through various chemical suppliers and databases, which are crucial for verifying the identity and purity of the material before its use in further research.[6]

Safety, Handling, and Storage

GHS Hazard Classification (based on isomers):

  • Acute Toxicity, Oral: Harmful if swallowed.[3][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][7]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[3][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][7]

Recommended Handling and PPE:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules. Its applications are primarily concentrated in:

  • Pharmaceutical Development: It serves as a starting material or key intermediate for creating novel therapeutic agents. Its reactive sites allow for the attachment of various pharmacophores, making it useful in the development of anti-cancer and anti-inflammatory drugs.[9]

  • Agrochemical Synthesis: The pyridine scaffold is a common feature in many pesticides and herbicides. This compound is used to synthesize new agrochemicals designed for crop protection.[9]

References

5-Chloro-2-fluoro-3-nitropyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-fluoro-3-nitropyridine: Properties, Synthesis, and Applications

Introduction

This compound is a trifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and agrochemical development. Its strategic placement of chloro, fluoro, and nitro functional groups on a pyridine scaffold makes it a highly versatile and reactive building block. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, activates the pyridine ring for a variety of chemical transformations. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth look at the molecular structure, physicochemical properties, a representative synthetic workflow, and key applications of this important intermediate. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and safety.

Molecular Structure and Physicochemical Properties

The utility of this compound in synthesis is a direct consequence of its molecular architecture. The pyridine ring is substituted at key positions, each offering a handle for subsequent chemical modification. The fluorine atom at the 2-position, the nitro group at the 3-position, and the chlorine atom at the 5-position create a unique electronic environment that dictates the molecule's reactivity.

The key identifiers and computed physicochemical properties are summarized in the table below for quick reference.

Identifier/PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 60186-16-5[1][2]
Molecular Formula C₅H₂ClFN₂O₂[1][2]
Molecular Weight 176.53 g/mol [1][2]
Exact Mass 175.9788832 Da[1]
Appearance Solid[3]
Melting Point 35°C[3]
Boiling Point 254.7°C at 760 mmHg[3]
InChI InChI=1S/C5H2ClFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H[1]
SMILES C1=C(C=NC(=C1--INVALID-LINK--[O-])F)Cl[1]

Synthesis and Mechanistic Insights

The synthesis of halogenated nitropyridines often involves multi-step sequences starting from more common pyridine precursors. A prevalent strategy for introducing a chlorine atom at the 2-position of a pyridine ring is through the conversion of a corresponding 2-hydroxypyridine (or its tautomeric form, pyridin-2-one).

Expert Rationale for Reagent Selection

The conversion of a pyridin-2-one to a 2-chloropyridine is a cornerstone transformation in heterocyclic chemistry. While several chlorinating agents exist (e.g., SOCl₂, (COCl)₂), phosphorus oxychloride (POCl₃), often used with phosphorus pentachloride (PCl₅), is particularly effective for this substrate class. The reaction proceeds via the formation of a chlorophosphate ester intermediate on the pyridone oxygen. This transforms the hydroxyl group into an excellent leaving group. The subsequent addition of a chloride ion (from PCl₅ or POCl₃ itself) at the 2-position proceeds via a nucleophilic addition-elimination mechanism, driving the formation of the thermodynamically stable aromatic product. Using PCl₅ in conjunction with POCl₃ ensures a high concentration of available nucleophilic chloride and aids in driving the reaction to completion.

Representative Synthetic Protocol: Chlorination of 2-fluoro-3-nitro-5-hydroxypyridine

This protocol describes a general and robust method for the synthesis of the target compound from its corresponding hydroxypyridine precursor. It is adapted from established procedures for similar heterocyclic systems.[4]

Step 1: Reaction Setup

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the starting material, 2-fluoro-3-nitro-5-hydroxypyridine (1.0 eq).

  • Under a gentle flow of nitrogen, add phosphorus oxychloride (POCl₃) (10 vol eq) to the flask. The mixture is stirred to form a slurry.

Step 2: Chlorination

  • While stirring, carefully and portion-wise add phosphorus pentachloride (PCl₅) (1.5 eq) to the mixture at room temperature. Note: This addition can be exothermic.

  • After the addition is complete, heat the reaction mixture to 60-80°C.

  • Maintain the temperature and continue stirring for 8-12 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step quenches the excess phosphorus halides and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[4]

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

Step 4: Purification

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude material using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 5% ethyl acetate in hexane) to afford the pure this compound.[4]

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-fluoro-3-nitro- 5-hydroxypyridine Reaction Chlorination Reaction (60-80°C, 8-12h) Start->Reaction Reagents Reagents: POCl₃, PCl₅ Reagents->Reaction Quench Work-up: Quench with Ice Water Reaction->Quench Cool to RT Extract Extraction with Ethyl Acetate Quench->Extract Neutralize Purify Purification: Silica Gel Chromatography Extract->Purify Dry & Concentrate Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Core Applications in Research and Development

This compound is not an end product but a crucial intermediate. Its trifunctional nature allows for selective and sequential reactions, making it a valuable building block for constructing complex molecules.[6]

  • Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing effect of the nitro group, along with the halogens, highly activates the pyridine ring for SₙAr reactions. The fluorine atom at the C2 position is an excellent leaving group, often preferentially displaced by nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functionalities.

  • Cross-Coupling Reactions: The chlorine atom at the C5 position serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is fundamental in drug development, as the resulting aniline derivative can be further functionalized to form amides, sulfonamides, or participate in other coupling reactions.[7]

These reactive sites have been exploited in the synthesis of numerous bioactive compounds, including:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This intermediate provides a ready scaffold for building molecules that can fit into the ATP-binding site of kinases.[6]

  • Antibacterial and Antifungal Agents: The pyridine moiety is a common feature in antimicrobial drugs. The ability to easily introduce various substituents allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.[6][7]

  • Herbicides: In agrochemical science, this compound is a key building block for developing new herbicides, contributing to improved crop protection.[6]

Handling, Storage, and Safety

As with any reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] It may also cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep it away from incompatible materials such as strong oxidizing agents.[11]

  • First Aid and Spills:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][11]

    • Skin: Wash off immediately with plenty of soap and water.[10] If irritation persists, seek medical advice.

    • Ingestion/Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[10][11]

Conclusion

This compound is a high-value chemical intermediate whose molecular structure is expertly tailored for advanced organic synthesis. The distinct reactivity of its three functional groups provides chemists in pharmaceutical and agrochemical R&D with a versatile tool for creating novel and complex molecules. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is critical for its effective and safe utilization in the laboratory.

References

Navigating the Chemical Landscape of 5-Chloro-2-fluoro-3-nitropyridine: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and novel material development, halogenated and nitrated pyridine derivatives are indispensable building blocks. Among these, 5-Chloro-2-fluoro-3-nitropyridine stands out as a versatile intermediate. However, its utility is matched by a significant hazard profile that demands a thorough understanding and meticulous handling. This guide, compiled from a Senior Application Scientist's perspective, moves beyond mere data recitation to explain the why behind the safety protocols, ensuring a self-validating system of laboratory practice.

Chemical Identity and Physicochemical Properties

Before delving into the hazards, a clear identification of the compound is paramount.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 60186-16-5[1]
Molecular Formula C₅H₂ClFN₂O₂[1]
Molecular Weight 176.53 g/mol [1]
Canonical SMILES C1=C(C=NC(=C1--INVALID-LINK--[O-])F)Cl[1]

Understanding the physical state and solubility is crucial for anticipating its behavior in the laboratory, from storage to spill response. While specific experimental data for this compound is scarce, its properties can be inferred from its structure and data on similar compounds. It is expected to be a solid at room temperature.

Hazard Assessment: A Synthesis of Inferred and Known Risks

GHS Classification (Inferred)

The following GHS classification is inferred from the profile of the isomer 2-Chloro-3-fluoro-5-nitropyridine (CAS 1079179-12-6), which shares the same empirical formula and functional groups, differing only in their substitution pattern.[2] This inference is a cornerstone of our safety protocol, adopting a conservative stance in the absence of direct data.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation
alt text

This classification is strongly supported by the documented hazards of similar compounds like 5-Chloro-2-nitropyridine and 2-Chloro-5-nitropyridine, which are also classified as harmful if swallowed, and cause skin, eye, and respiratory irritation.[3][4][5][6][7]

The Chemistry Behind the Hazards
  • Oral Toxicity (H302): The combination of a pyridine ring with electron-withdrawing nitro and halogen groups can interfere with fundamental biological pathways upon ingestion.

  • Skin and Eye Irritation (H315, H319): The electrophilic nature of the pyridine ring, enhanced by the nitro and fluoro substituents, makes it reactive towards biological nucleophiles found in skin and eye tissues, leading to irritation and potential damage.[5][7]

  • Respiratory Irritation (H335): As a fine solid or powder, the compound can be easily inhaled, causing irritation to the mucous membranes and upper respiratory tract.[3][6]

  • Reactivity and Stability: Nitropyridines are known for their reactivity.[3][8][9][10] The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution. This inherent reactivity is the basis for its utility in synthesis but also a source of potential hazards. The compound should be considered stable under recommended storage conditions, but incompatible with strong oxidizing agents.[6]

  • Hazards of Fluorinated Compounds: The presence of fluorine introduces specific concerns. Metabolism of some fluorinated organic compounds can lead to the release of toxic fluoride ions, which can have systemic effects, including skeletal fluorosis with long-term exposure.[11][12][13] While this is a chronic concern, it underscores the need to minimize exposure.

Safe Handling and Engineering Controls: A Self-Validating Protocol

The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure minimal exposure and risk.

Personal Protective Equipment (PPE)

A non-negotiable baseline for handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[14][15] Standard safety glasses are insufficient.

  • Skin Protection: A flame-retardant laboratory coat is required. Handle with chemical-resistant gloves (e.g., nitrile) that are inspected prior to use. Use proper glove removal technique to avoid skin contact.[14][15]

  • Respiratory Protection: All handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of dust. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[14]

Engineering Controls and Laboratory Practices
  • Ventilation: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Handling: Avoid generating dust. Use only outdoors or in a well-ventilated area.[7] Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and store locked up.[5] Store away from incompatible materials such as strong oxidizing agents.[6]

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling Prep Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves FumeHood Work in Certified Chemical Fume Hood Prep->FumeHood Enter Lab Area Weighing Weigh Solid Carefully (Avoid Dust) FumeHood->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Decontaminate Decontaminate Glassware and Work Surface Transfer->Decontaminate Procedure Complete Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose RemovePPE Remove PPE Correctly (Gloves Last) Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Standard workflow for safely handling solid this compound.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[14]
Skin Contact Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][7][15]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][7]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]
Accidental Release Measures

The response to a spill depends on its scale.

  • Minor Spills:

    • Ensure adequate ventilation and wear full PPE.

    • Avoid dust formation.

    • Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Prevent entry of unnecessary and unprotected personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Caption: Decision workflow for responding to a chemical spill.

Firefighting and Disposal Considerations

  • Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5] Thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides, hydrogen chloride, and hydrogen fluoride.

  • Disposal: This material and its container must be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not allow the product to enter drains.

Conclusion

This compound is a valuable chemical intermediate whose safe use hinges on a proactive and informed approach to hazard management. By understanding the chemical principles behind its reactivity and toxicity, and by implementing robust, self-validating safety protocols, researchers can effectively mitigate risks. This guide provides the technical foundation for that practice, empowering scientists to navigate the complexities of this compound with confidence and safety.

References

solubility of 5-Chloro-2-fluoro-3-nitropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-fluoro-3-nitropyridine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including novel kinase inhibitors and other targeted therapeutics. Its successful use in multi-step synthetic routes is critically dependent on its solubility in organic solvents, which influences reaction kinetics, purification efficiency, and overall yield. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical principles governing its solubility, present a systematic approach for solvent selection, and detail robust experimental protocols for quantitative solubility determination. This document is intended for researchers, medicinal chemists, and process development scientists who handle this and structurally related compounds.

Introduction: The Strategic Importance of Solubility

In drug discovery and development, the solubility of a synthetic intermediate like this compound is not merely a physical constant; it is a critical process parameter. Inadequate solubility can lead to heterogeneous reaction mixtures, resulting in poor or inconsistent conversions. During workup and purification, solubility dictates the choice of extraction solvents and the efficiency of crystallization or chromatographic separation. Understanding the solubility profile of this highly functionalized pyridine derivative is therefore essential for developing scalable and reproducible synthetic processes.

The molecular structure of this compound—featuring a halogen-substituted, electron-deficient pyridine ring with a nitro group—presents a unique combination of polar and nonpolar characteristics. The nitro group and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors, while the chlorinated and fluorinated positions add to the molecule's electrophilicity and modulate its crystal lattice energy. These features suggest a complex solubility profile that requires empirical determination for any given solvent system.

Physicochemical Properties and Theoretical Solubility Considerations

To logically approach solvent selection, we must first consider the inherent properties of this compound.

PropertyValueImplication for Solubility
Molecular Formula C₅H₂ClFN₂O₂-
Molecular Weight 176.54 g/mol Influences gravimetric calculations.
Appearance Pale yellow to yellow crystalline solidSolid state requires dissolution for reaction.
Melting Point 49-53 °CA relatively low melting point suggests that its crystal lattice energy is not excessively high, which can be favorable for dissolution.
Polarity HighThe presence of C-F, C-Cl, and NO₂ bonds, along with the pyridine nitrogen, creates significant dipole moments. This suggests higher solubility in polar solvents.

The principle of "like dissolves like" is a foundational concept in predicting solubility. Given the high polarity of this compound, it is anticipated to have greater solubility in polar solvents. However, the absence of hydrogen bond donors on the molecule means that its interactions with protic solvents (like alcohols) will differ from its interactions with aprotic solvents (like acetone or THF).

The following diagram illustrates the logical workflow for selecting an appropriate solvent system for solubility testing.

A Start: Define Application (e.g., Reaction, Purification) B Analyze Solute Properties: This compound (Polar, Aprotic, H-bond acceptor) A->B C Initial Solvent Screening (Based on 'Like Dissolves Like') B->C D Polar Aprotic Solvents (e.g., Acetone, THF, DMF, DMSO, MeCN) C->D E Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) C->E F Nonpolar Solvents (e.g., Toluene, Hexanes, Dichloromethane) C->F G Perform Qualitative 'Spot' Test (Small scale, room temp.) D->G E->G F->G H Assess Miscibility & Obvious Insolubility G->H I Downselect Candidate Solvents H->I J Proceed to Quantitative Solubility Determination I->J

Caption: Logical workflow for solvent selection.

Experimental Protocol for Quantitative Solubility Determination

The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent. It is reliable, requires standard laboratory equipment, and provides thermodynamically accurate solubility data.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Record the exact mass of the compound added.

    • Pipette a known volume (e.g., 2.00 mL) of the selected solvent into the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or the desired process temperature).

    • Agitate the slurries for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure complete equilibration.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately pass the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

    • Record the mass of the filtered aliquot.

  • Analysis (Gravimetric Method):

    • The simplest method for quantification is gravimetric analysis.

    • Place the vial with the filtered aliquot in a vacuum oven at a mild temperature (e.g., 40 °C) until all the solvent has evaporated.

    • Weigh the vial containing the dry residue. The difference in mass gives the amount of dissolved solid.

    • Calculate the solubility in g/L or mg/mL.

  • Analysis (HPLC Method - Higher Accuracy):

    • For higher accuracy and to avoid issues with non-volatile impurities, an HPLC method is preferred.

    • Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Prepare a calibration curve by dissolving known masses of this compound in the mobile phase to create a series of standards of known concentration.

    • Inject the standards and the diluted sample onto the HPLC system.

    • The concentration of the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

The following diagram outlines the experimental workflow for the shake-flask method.

A Step 1: Add Excess Solute to Vial with Known Solvent Volume B Step 2: Equilibrate (e.g., 24-48h at 25°C with shaking) A->B C Step 3: Settle (Allow excess solid to sediment) B->C D Step 4: Sample Supernatant (Use syringe) C->D E Step 5: Filter (0.22 µm syringe filter to remove solid) D->E F Step 6: Quantify (Gravimetric or HPLC analysis) E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Experimental workflow for solubility determination.

Anticipated Solubility Profile and Data Interpretation

While specific experimental data for this exact compound is not widely published, we can predict a general solubility trend based on its structure and established chemical principles.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetone, THFHigh to Very HighThese solvents have strong dipole moments that can effectively solvate the polar regions of the molecule. The absence of a strong hydrogen-bonding network in the solvent allows for easy accommodation of the solute.
Polar Protic Methanol, EthanolModerate to HighAlcohols can interact with the pyridine nitrogen and nitro group's oxygen atoms via hydrogen bonds. However, the energy cost of disrupting the solvent's own hydrogen-bonding network may slightly lower the solubility compared to polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity and can interact favorably with the C-Cl bond and the aromatic ring system.
Nonpolar Aromatic TolueneLow to ModeratePi-stacking interactions between toluene and the pyridine ring are possible, but the high polarity of the nitro and fluoro groups will limit solubility.
Nonpolar Aliphatic Hexanes, HeptaneVery LowThe significant mismatch in polarity between the solute and these solvents will result in very poor solvation and thus negligible solubility.

Conclusion and Best Practices

The solubility of this compound is a critical parameter that must be empirically determined for any process in which it is used. A systematic approach, beginning with an analysis of its physicochemical properties and followed by a robust experimental protocol such as the shake-flask method, is essential for obtaining reliable data. We predict that polar aprotic solvents like DMSO, DMF, and acetone will be the most effective solvents for this compound. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as halogenated nitroaromatics should be handled with care. The data generated from these studies will enable the development of more efficient, scalable, and reproducible synthetic routes for the advanced pharmaceutical intermediates derived from this versatile building block.

Spectroscopic Scrutiny of 5-Chloro-2-fluoro-3-nitropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctionalized pyridine ring, featuring chloro, fluoro, and nitro substituents, offers a versatile platform for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, this guide emphasizes not just the data itself, but the rationale behind its interpretation, providing a framework for the structural elucidation of this and similar complex heterocyclic systems.

The molecular structure of this compound is presented below. The unique arrangement of its substituents gives rise to a distinct spectroscopic fingerprint that will be explored in detail in the subsequent sections.

Figure 1: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring, influenced by the interplay of the electron-withdrawing nitro group and the inductive and mesomeric effects of the halogen substituents.

Experimental Protocol: NMR Data Acquisition

While specific experimental parameters can vary, a standard approach for acquiring NMR spectra of a solid sample like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon, simplifying the spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

Due to the absence of readily available experimental ¹H NMR data in public databases, the following chemical shifts have been predicted using the NMRDB online prediction tool, which utilizes a combination of algorithms to estimate spectral properties.[1][2]

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-48.35d~3
H-68.70d~3
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • Chemical Shifts: The predicted downfield chemical shifts (8.35 and 8.70 ppm) are consistent with protons on an electron-deficient pyridine ring. The strong electron-withdrawing nature of the nitro group and the halogens deshields the ring protons, shifting their resonances to higher frequencies compared to unsubstituted pyridine.

  • Multiplicity: The two protons (H-4 and H-6) are predicted to appear as doublets due to coupling with each other. The meta-coupling (⁴J) between H-4 and H-6 is expected to be small, in the range of 2-3 Hz.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts, obtained from NMRDB, are presented below.[1][3]

CarbonPredicted Chemical Shift (ppm)
C-2155.0
C-3138.0
C-4125.0
C-5140.0
C-6115.0
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon skeleton and the electronic effects of the substituents.

  • C-2 and C-6: The carbons directly attached to the electronegative fluorine (C-2) and the nitrogen of the pyridine ring (C-6) are expected to be significantly influenced. The predicted chemical shift of C-2 is downfield due to the strong deshielding effect of the attached fluorine atom.

  • C-3 and C-5: The carbons bearing the nitro group (C-3) and the chlorine atom (C-5) are also predicted to be downfield due to the electron-withdrawing nature of these substituents.

  • C-4: The carbon at position 4 is predicted to have the most upfield chemical shift among the ring carbons, as it is less directly influenced by the electron-withdrawing groups compared to the other positions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic pyridine ring, and the carbon-halogen bonds.

Experimental Protocol: IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded by pressing the sample against the crystal and collecting the interferogram. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental contributions.

Expected Characteristic IR Absorption Bands

Based on the functional groups present in this compound, the following characteristic absorption bands are expected.[4][5][6][7][8]

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
1550 - 1475Asymmetric NO₂ StretchNitro Group
1360 - 1290Symmetric NO₂ StretchNitro Group
1600 - 1400C=C and C=N StretchingAromatic Pyridine Ring
1400 - 1000C-F StretchCarbon-Fluorine Bond
800 - 600C-Cl StretchCarbon-Chlorine Bond
~3100Aromatic C-H StretchPyridine Ring
Interpretation of the IR Spectrum
  • Nitro Group: The most prominent features in the IR spectrum are expected to be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[9] The presence of two intense bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a definitive indicator of the nitro functionality.

  • Aromatic Ring: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region.

  • Carbon-Halogen Bonds: The C-F stretching vibration typically appears in the 1400-1000 cm⁻¹ region. The C-Cl stretch is expected at lower wavenumbers, in the 800-600 cm⁻¹ range.

  • C-H Stretch: A weak to medium intensity band around 3100 cm⁻¹ is expected for the aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound is 176.53 g/mol . The mass spectrum will show a molecular ion peak corresponding to this mass. Due to the presence of chlorine, an isotopic peak at M+2 will be observed with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. A plausible fragmentation pathway is proposed below.

Fragmentation_Pathway M [C₅H₂ClFN₂O₂]⁺˙ m/z = 176/178 F1 [C₅H₂ClFN₂O]⁺˙ m/z = 160/162 M->F1 - O F2 [C₅H₂ClFN]⁺˙ m/z = 131/133 M->F2 - NO₂ F4 [C₅H₂FN₂O₂]⁺ m/z = 141 M->F4 - Cl F3 [C₄H₂FN]⁺˙ m/z = 83 F2->F3 - CCl

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Interpretation of the Mass Spectrum
  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 176, with a smaller M+2 peak at m/z 178 due to the ³⁷Cl isotope.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 amu. This would result in a fragment ion at m/z 130/132 ([C₅H₂ClFN]⁺˙).

  • Loss of Cl: The loss of a chlorine radical (Cl˙) from the molecular ion would lead to a fragment at m/z 141 ([C₅H₂FN₂O₂]⁺).

  • Other Fragmentations: Further fragmentation of these primary ions can occur, leading to smaller fragments. For example, the ion at m/z 130/132 could lose a molecule of HCN to give a fragment at m/z 103/105.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR data, in conjunction with the characteristic IR absorption bands and a plausible mass spectrometry fragmentation pathway, offers a robust framework for the structural confirmation and quality control of this important synthetic building block. The principles of spectroscopic interpretation outlined here can be extended to the analysis of other complex heterocyclic molecules, aiding researchers in their drug discovery and development endeavors. It is important to note that while predicted data provides a valuable starting point, experimental verification is always the gold standard in structural elucidation.

References

The Strategic Role of 5-Chloro-2-fluoro-3-nitropyridine in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoro-3-nitropyridine is a pivotal pharmaceutical intermediate, distinguished by its unique trifunctionalized pyridine core. This arrangement of chloro, fluoro, and nitro substituents provides a versatile platform for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This in-depth technical guide elucidates the core chemical principles that underpin the utility of this intermediate, providing a comprehensive overview of its synthesis, reactivity, and strategic application in the development of novel therapeutics, with a particular focus on kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this versatile building block for accelerated drug discovery and development.

Introduction: The Architectural Advantage of a Trifunctionalized Pyridine Core

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its inherent electronic properties and capacity for diverse functionalization make it a privileged structure in drug design. This compound (Figure 1) represents a highly strategic starting material due to the specific arrangement of its functional groups, each playing a distinct and crucial role in synthetic transformations.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

The electron-withdrawing nature of the nitro group, coupled with the inherent electron deficiency of the pyridine ring, significantly activates the molecule for nucleophilic aromatic substitution (SNAr) reactions.[2] The presence of two distinct halogen atoms, chlorine and fluorine, at positions 5 and 2 respectively, offers orthogonal reactivity, allowing for selective and sequential displacement. This controlled, stepwise introduction of functionalities is a cornerstone of efficient and convergent synthetic strategies in modern drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₂ClFN₂O₂[3]
Molecular Weight 176.53 g/mol [3]
CAS Number 60186-16-5[3]
Appearance Solid (Typical)
XLogP3 1.7[3]

Synthesis of this compound: A Procedural Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While a specific, detailed protocol for this exact molecule is not widely published, the synthesis can be conceptually understood by examining the preparation of structurally similar compounds. The general strategy involves the sequential introduction of the nitro and halogen substituents onto a pyridine precursor.

One plausible synthetic route involves the nitration of a suitable chlorofluoropyridine precursor. For instance, the synthesis of the related compound, 2-chloro-3-fluoro-5-nitropyridine, starts from 3-fluoro-5-nitropyridin-2-ol, which is then chlorinated using a mixture of phosphorus pentachloride and phosphorus oxychloride.[4]

A generalized procedure for a similar chlorination step is as follows:

Experimental Protocol: Chlorination of a Hydroxynitropyridine
  • To a stirred solution of the hydroxynitropyridine precursor (1.0 eq) in phosphorus oxychloride (10 vol), slowly add phosphorus pentachloride (1.5 eq) at a controlled temperature (e.g., 60 °C).[4]

  • Maintain the reaction mixture at this temperature for several hours (e.g., 10 hours), monitoring the reaction progress by a suitable analytical method such as TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired chloronitropyridine.[4]

Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is primarily derived from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group. This electronic landscape makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.[2] The stability of this intermediate is crucial in determining the rate of the reaction. The nitro group, particularly when positioned ortho or para to the leaving group, can effectively delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.

G General Mechanism of SNAr on a Nitropyridine substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer Attack by Nucleophile nucleophile Nucleophile (Nu⁻) product Substituted Product meisenheimer->product Loss of Leaving Group leaving_group Leaving Group (Cl⁻ or F⁻)

Caption: Generalized workflow for SNAr on this compound.

In the case of this compound, the fluorine atom at the 2-position and the chlorine atom at the 5-position are both potential leaving groups. Generally, in SNAr reactions on halogenated pyridines, the reactivity of the halogens as leaving groups follows the order F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This differential reactivity allows for the selective displacement of the fluorine atom over the chlorine atom under carefully controlled conditions.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The strategic utility of this compound is exemplified in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors, which are a cornerstone of modern cancer therapy.[5] A notable example is the synthesis of (S)-methyl(1-((4-(3-(5-chloro-2-fluoro-3-(methylsulfonamido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate, a potent kinase inhibitor.

The synthesis of this complex molecule involves a multi-step sequence where a derivative of this compound serves as a key building block. The synthetic strategy hinges on the sequential functionalization of the pyridine ring.

Synthetic Strategy Overview
  • Reduction of the Nitro Group: The synthesis commences with the reduction of the nitro group of this compound to an amino group, yielding 3-amino-5-chloro-2-fluoropyridine. This transformation is typically achieved using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.[6]

  • Suzuki-Miyaura Coupling: The resulting aminopyridine derivative can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the introduction of a pyrazole moiety at the 3-position of the pyridine ring.[7]

  • Further Functionalization: Subsequent steps would involve the elaboration of the pyrazole and pyrimidine rings, and the introduction of the sulfonamide and carbamate functionalities to complete the synthesis of the final API.

G Synthetic Pathway to a Kinase Inhibitor start This compound reduction Reduction of Nitro Group start->reduction intermediate1 3-Amino-5-chloro-2-fluoropyridine reduction->intermediate1 suzuki Suzuki-Miyaura Coupling intermediate1->suzuki intermediate2 Pyrazolyl-aminopyridine Derivative suzuki->intermediate2 functionalization Further Functionalization intermediate2->functionalization api Kinase Inhibitor API functionalization->api

Caption: Conceptual workflow for the synthesis of a kinase inhibitor.

Experimental Protocol: Reduction of a Nitropyridine

The following is a generalized protocol for the reduction of a nitropyridine to the corresponding aminopyridine using tin(II) chloride, a common method in organic synthesis.

  • In a round-bottom flask, dissolve the nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminopyridine.

  • Purify the product by column chromatography or recrystallization if necessary.

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique trifunctionalized structure allows for selective and sequential reactions, providing a powerful tool for the construction of complex molecular architectures. The ability to perform regioselective nucleophilic aromatic substitution, followed by further functionalization through cross-coupling and other reactions, makes it an ideal starting material for the synthesis of a wide range of APIs, particularly in the field of oncology. As the demand for novel and more effective therapeutics continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the pace of drug discovery and development. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to this and related intermediates, as well as their application in the synthesis of an even broader range of biologically active molecules.

References

stability and storage conditions for 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-2-fluoro-3-nitropyridine

This guide provides a detailed examination of the chemical stability, optimal storage conditions, and handling protocols for this compound (CAS No. 60186-16-5).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical pharmaceutical intermediate.

Introduction: The Significance of a Highly Reactive Intermediate

This compound is a pivotal building block in modern medicinal chemistry. Its utility stems from the strategic arrangement of its functional groups: a pyridine core, a highly reactive fluorine atom at the 2-position, a chloro group at the 5-position, and an electron-withdrawing nitro group at the 3-position. This configuration makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex, substituted pyridine derivatives essential for active pharmaceutical ingredients (APIs).[2]

However, the very features that make this molecule synthetically valuable also render it susceptible to degradation if not handled and stored correctly. Understanding its stability profile is paramount to ensuring experimental reproducibility, process scalability, and the ultimate safety and efficacy of the final drug product.

Chemical Stability Profile: Understanding the "Why" Behind Storage Conditions

The stability of this compound is governed by the interplay of its functional groups. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which significantly activates the C2 and C6 positions of the ring towards nucleophilic attack. The fluorine atom at the C2 position is an excellent leaving group in SNAr reactions, far more reactive than a corresponding chlorine atom.[3][4] Studies have shown that the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the extreme reactivity of the C-F bond in this context.[3][4]

This inherent reactivity dictates its primary degradation pathways:

  • Hydrolytic Degradation: Susceptibility to moisture is the most significant stability concern. The highly activated C2-fluorine bond is prone to displacement by nucleophiles, including water and hydroxide ions. This reaction, which can occur even with atmospheric moisture, leads to the formation of 5-Chloro-2-hydroxy-3-nitropyridine, compromising the purity and intended reactivity of the material. The reaction is accelerated under basic or, to a lesser extent, acidic conditions.

  • Photodegradation: Like many nitroaromatic compounds, this molecule is potentially susceptible to degradation upon exposure to light, particularly in the UV spectrum.[5] Photolytic energy can excite the nitro group, leading to complex degradation pathways that may involve the formation of radical species or rearrangement products.[6][7] This can result in discoloration (e.g., yellowing) and the formation of impurities that are difficult to characterize and remove.

  • Thermal Decomposition: While possessing moderate thermal stability, exposure to high temperatures will cause decomposition.[2] Thermal stress can lead to the liberation of hazardous gases, including toxic nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[8]

Incompatible Materials

To prevent accelerated degradation and hazardous reactions, avoid contact with:

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[8]

  • Strong Bases: Will rapidly catalyze hydrolytic degradation.

  • Nucleophiles: Amines, alcohols, and thiols will readily displace the fluoride atom.

  • Moisture: Directly leads to hydrolysis.[8]

The following diagram illustrates the primary degradation pathways based on the chemical principles of the molecule.

cluster_0 This compound cluster_1 Degradation Pathways A This compound B Hydrolysis (5-Chloro-2-hydroxy-3-nitropyridine) A->B Moisture / H₂O (High Risk) C Photodegradation Products (Complex Impurities) A->C UV Light (Moderate Risk) D Thermal Decomposition (NOx, HCl, CO) A->D High Heat (> Flash Point)

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following conditions are mandatory for maintaining the integrity of this compound.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale
Temperature Cool; typically 2-8°C for long-term storage. Ambient for short-term.Minimizes thermal degradation and slows the rate of potential hydrolytic reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Light Exposure Store in amber glass vials or opaque containers.Protects the compound from UV/light-induced photodegradation.[5][6]
Container Tightly sealed, chemically resistant container (e.g., glass with PTFE-lined cap).Prevents ingress of moisture and air.[2] Avoids reaction with container materials.
Humidity Dry environment; store with desiccants where necessary.Directly mitigates the primary risk of hydrolytic degradation.
Handling Protocol: A Self-Validating System
  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Handle the compound exclusively within a glove box or glove bag under a positive pressure of an inert gas (argon or nitrogen).

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid tools made of reactive materials.

  • Sealing: Immediately after dispensing, securely reseal the container cap. Purge the headspace of the primary container with inert gas before sealing for long-term storage.

  • Cleaning: Decontaminate handling surfaces and equipment promptly. Be aware that thermal decomposition can produce toxic gases.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Experimental Workflow: Forced Degradation Study Protocol

To definitively establish the stability-indicating nature of an analytical method and identify potential degradants, a forced degradation study is essential.[9][10] The following protocol is a comprehensive template that can be adapted for this compound.

Objective: To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as mandated by ICH guidelines.[9]
Methodology:
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH at room temperature. Monitor frequently (e.g., every 30 minutes), as degradation is expected to be rapid due to the high reactivity of the C2-fluorine.[3][4]

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24-48 hours.[11]

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 72 hours.[9] Dissolve a sample of the stressed solid for analysis.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and the solid compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples (including an unstressed control) by a stability-indicating HPLC-UV method, preferably coupled with a mass spectrometer (LC-MS) to aid in the identification of degradant masses.

  • Data Evaluation:

    • Calculate the percentage of degradation in each condition.

    • Determine the mass-to-charge ratio (m/z) and potential structures of the degradation products.

    • Perform peak purity analysis to ensure the main peak is free from co-eluting degradants.

The following diagram outlines this experimental workflow.

cluster_0 Preparation cluster_1 Forced Degradation Conditions (ICH) cluster_2 Analysis cluster_3 Data Interpretation A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze via LC-MS/UV G->H I Identify Degradants H->I J Quantify Degradation H->J K Validate Stability-Indicating Method I->K J->K

Caption: Workflow for a forced degradation study.

Conclusion

The chemical integrity of this compound is contingent upon a rigorous understanding of its inherent reactivity. The primary stability liabilities are hydrolysis, driven by the highly activated C2-fluorine bond, and photodegradation, common to nitroaromatic compounds. By implementing the stringent storage and handling protocols outlined in this guide—namely, strict exclusion of moisture, protection from light, and controlled temperatures—researchers can ensure the compound's purity and performance. Adherence to these scientifically-grounded procedures is a self-validating system that safeguards experimental outcomes and supports the development of robust pharmaceutical manufacturing processes.

References

IUPAC name and synonyms for 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 5-Chloro-2-fluoro-3-nitropyridine

A Comprehensive Analysis of Synthesis, Reactivity, and Application for Advanced Chemical Research

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed examination of this compound. This trifunctional heterocyclic compound is a highly valuable building block in modern medicinal and agrochemical research. We will explore its fundamental properties, logical synthetic pathways, unique reactivity profile, and its strategic application in the development of novel chemical entities.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its effective application in research and development.

IUPAC Nomenclature and Chemical Identifiers

The unambiguous identification of this compound is crucial for sourcing, regulatory compliance, and scientific communication. The compound is systematically named according to IUPAC rules, and it is tracked across various chemical databases and inventories with specific identifiers.[1]

Identifier Value
IUPAC Name This compound[1]
CAS Number 60186-16-5[1][2]
Molecular Formula C₅H₂ClFN₂O₂[1]
Synonyms 2-fluoro-3-nitro-5-chloropyridine, 5-chloro-2-fluoro-3-nitro-pyridine[1]
Physicochemical Data

The compound's physical and chemical properties dictate its behavior in solvent systems, its potential for membrane permeability, and its handling requirements. These properties are summarized below.

Property Value Source
Molecular Weight 176.53 g/mol PubChem[1]
Appearance Light yellow to yellow solid (predicted from analogs)N/A
LogP (XLogP3) 1.7PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Polar Surface Area 58.7 ŲPubChem[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Strategy: Electrophilic Nitration

The most plausible approach involves the regioselective nitration of a 5-chloro-2-fluoropyridine precursor. The pyridine nitrogen and the existing halogen substituents direct the position of the incoming electrophile (the nitronium ion, NO₂⁺). The fluorine at the C2 position and chlorine at the C5 position are deactivating, ortho-para directing groups, while the ring nitrogen is strongly deactivating. The nitration is expected to occur at the C3 position, which is electronically favored.

Causality of Experimental Choices:

  • Reagents: A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is the standard for nitration. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is necessary to overcome the deactivated nature of the pyridine ring.

  • Temperature Control: The reaction is highly exothermic and must be initiated at low temperatures (e.g., 0 °C) to prevent runaway reactions and the formation of undesired byproducts from over-nitration or decomposition.[3] The temperature may be gently raised to drive the reaction to completion.[3]

Experimental Protocol (Proposed)
  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Reagent Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Precursor Addition: Slowly add 5-chloro-2-fluoropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: Slowly add fuming nitric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the solid product.

  • Isolation & Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualization: Synthetic Workflow

The following diagram illustrates the logical steps of the proposed synthesis.

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Isolation A Charge H₂SO₄ to Reactor B Cool to 0 °C A->B C Add 5-Chloro-2-fluoropyridine B->C D Slow Addition of HNO₃ (T < 10 °C) C->D E Stir at Room Temp (Monitor by TLC/LCMS) D->E F Quench on Ice E->F G Filter Precipitate F->G H Wash with H₂O G->H I Dry & Recrystallize H->I J J I->J Final Product: This compound DrugDiscovery A Start: this compound B Step 1: SNAr Reaction (Introduce Diversity at C2) A->B Nucleophiles C Step 2: Nitro Reduction (C3-NO₂ -> C3-NH₂) B->C D Step 3: Amide Coupling / etc. (Functionalize C3-Amine) C->D E Step 4: Cross-Coupling (Modify C5-Cl Position) D->E F Library of Final Compounds E->F G Biological Screening (SAR Studies) F->G

References

Methodological & Application

Application Note: Strategic Synthesis via Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) reaction utilizing 5-Chloro-2-fluoro-3-nitropyridine. This versatile substrate, activated by both the inherent electron deficiency of the pyridine ring and a potent nitro group, offers a strategic platform for the selective introduction of nucleophiles. A key focus of this document is the regioselective displacement of the fluoride at the C-2 position, a consequence of the "element effect" in SNAr reactions. We will explore the underlying mechanism, provide step-by-step experimental procedures for reactions with amine nucleophiles, and discuss the critical parameters that govern reaction success. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation in the synthesis of complex heterocyclic molecules.

Introduction: The Strategic Advantage of this compound in SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] Unlike electrophilic aromatic substitution, which requires electron-rich substrates, SNAr proceeds efficiently on electron-poor aromatic systems.[3][4] The reaction is characterized by an addition-elimination mechanism and is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[2][4][5]

The substrate, this compound, is an exemplary scaffold for SNAr transformations. Its reactivity is governed by several key features:

  • Electron-Deficient Ring: The pyridine nitrogen atom inherently reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack compared to a benzene analogue.[5][6][7]

  • Powerful Activating Group: The nitro (NO₂) group at the C-3 position is a potent EWG that further activates the ring by stabilizing the negatively charged reaction intermediate through resonance.

  • Dual Leaving Groups: The presence of two different halogens, fluorine at C-2 and chlorine at C-5, introduces an element of regioselectivity. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile.[1] The extreme electronegativity of fluorine makes the C-2 carbon significantly more electrophilic and thus more susceptible to attack than the chlorine-bearing C-5 carbon. This leads to the general leaving group ability trend of F > Cl > Br > I, which is inverted compared to Sₙ2 reactions.[1][6] Consequently, nucleophiles will preferentially displace the fluoride at the C-2 position.

This predictable regioselectivity makes this compound a valuable building block for synthesizing 2-substituted-5-chloro-3-nitropyridines, which are important intermediates in medicinal chemistry and materials science.[8][9]

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C-2 position. This step is typically rate-determining. The aromaticity of the pyridine ring is temporarily broken, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][10] The negative charge is delocalized across the ring and, crucially, onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, which provides significant stabilization.[6][7]

  • Leaving Group Elimination: In the second, faster step, the leaving group (fluoride ion, F⁻) is expelled from the Meisenheimer complex. This process restores the aromaticity of the pyridine ring and yields the final substituted product.[10]

Caption: SNAr mechanism on this compound.

Detailed Experimental Protocol: Synthesis of 2-(Alkylamino)-5-chloro-3-nitropyridine

This protocol details a general procedure for the reaction of this compound with a primary or secondary amine. The conditions can be adapted for other nucleophiles such as alkoxides or thiols, though reaction times and temperatures may vary.[11]

Materials and Equipment
Reagents & Chemicals Equipment
This compound (1.0 eq)Round-bottom flask with stir bar
Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)Condenser and heating mantle
Triethylamine (Et₃N) or K₂CO₃ (1.2-1.5 eq)Magnetic stirrer
Anhydrous Solvent (e.g., Ethanol, Isopropanol, DMF)TLC plates (Silica gel 60 F₂₅₄)
Ethyl Acetate (EtOAc)TLC visualization chamber (UV light)
Deionized WaterRotary evaporator
Brine SolutionGlassware for extraction (separatory funnel)
Anhydrous Magnesium Sulfate (MgSO₄)Chromatography column and silica gel
Silica Gel for Column ChromatographyBeakers, flasks, and graduated cylinders

Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add an anhydrous solvent (e.g., ethanol) to dissolve the starting material, aiming for a concentration of approximately 0.1–0.2 M.

  • Addition of Reagents: Begin stirring the solution at room temperature. Sequentially add the amine nucleophile (1.1 eq) followed by the base (e.g., triethylamine, 1.2 eq). The base serves to neutralize the HF that is generated during the reaction.

  • Heating: Attach a condenser to the flask and heat the reaction mixture to reflux (for ethanol, approx. 78 °C).[10] If using a higher-boiling solvent like DMF, a temperature of 80-100 °C is often sufficient.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The reaction is complete when the starting material spot is no longer visible by UV light. Reaction times typically range from 2 to 6 hours.

  • Work-up - Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes the base salt and any water-soluble impurities.

  • Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which is often a yellow or orange solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted pyridine product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Reaction Scope and Conditions

The efficiency of the SNAr reaction is dependent on the nucleophile and the specific conditions employed. The following table provides a summary of typical conditions for various nucleophiles.

Nucleophile Type Specific Example Solvent Base Temp (°C) Typical Yield Reference
Primary Aliphatic AmineBenzylamineIsopropanol/Water-8085-95%[8]
Secondary Aliphatic AmineMorpholineEthanolEt₃NReflux80-90%[8][10]
Thiol1-OctanethiolTolueneK₂CO₃80-110High[11]
AlkoxideSodium MethoxideMethanol-RT to 50High[13]
N-HeterocycleIndoleDMSOKOH12060-80%[14]

graph "Experimental_Workflow" {
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Setup -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Characterize; }

Caption: General experimental workflow for SNAr reactions.

Conclusion

This compound serves as a highly effective and regioselective substrate for nucleophilic aromatic substitution reactions. The pronounced electrophilicity of the C-2 position, driven by the combined electronic effects of the ring nitrogen, the nitro group, and the attached fluorine, allows for the predictable and efficient displacement of the fluoride leaving group. The protocol outlined in this application note provides a robust and adaptable method for the synthesis of a diverse range of 2-substituted pyridine derivatives. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize this valuable building block to advance projects in drug discovery and chemical synthesis.

References

Application Notes and Protocols: Regioselective Amination of 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction between 5-Chloro-2-fluoro-3-nitropyridine and various amine nucleophiles. This reaction is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the fluorinated aminopyridine scaffold in a wide range of biologically active molecules.[1][2][3] This document elucidates the underlying mechanistic principles governing the reaction's regioselectivity, offers detailed, field-proven experimental protocols, and presents troubleshooting insights to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of Fluorinated Pyridines

This compound is a versatile heterocyclic building block that serves as a key intermediate in the synthesis of complex pharmaceutical agents.[2][4] The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group. The presence of two distinct halogen atoms at the C2 and C5 positions presents a compelling challenge in regioselectivity. Understanding and controlling which halogen is displaced by an incoming amine nucleophile is paramount for the efficient synthesis of desired target molecules.

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3] Consequently, methodologies for the precise and efficient introduction of fluoro-containing motifs are of high value in the pharmaceutical industry.

Mechanistic Insights: Unraveling the Regioselectivity

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the initial attack of the amine nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a halide leaving group restores the aromaticity of the ring.

The regioselectivity of this reaction—that is, the preferential substitution of either the fluorine at C2 or the chlorine at C5—is dictated by the relative stability of the possible Meisenheimer intermediates.

  • Attack at C2 (Displacement of Fluoride): When an amine attacks the C2 position, the negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ortho-nitro group. This extensive delocalization provides significant stabilization. Fluorine, being highly electronegative, is an excellent leaving group in SNAr reactions, further favoring this pathway.

  • Attack at C5 (Displacement of Chloride): Nucleophilic attack at the C5 position results in a Meisenheimer complex where the negative charge is delocalized to the C2 and C4 positions. While stabilized by the ring nitrogen and the nitro group, this delocalization is less effective compared to the C2-attack intermediate where the charge is directly stabilized by the adjacent nitro group.

SNAr_Mechanism cluster_0 Reaction Pathway cluster_1 Regioselectivity Determinant Reactants This compound + R₂NH (Amine) TransitionState Meisenheimer Complex (Attack at C2) Reactants->TransitionState Nucleophilic Attack Product 2-(Dialkylamino)-5-chloro-3-nitropyridine + HF TransitionState->Product Loss of F⁻ A Superior stabilization of Meisenheimer intermediate (charge on ring N and NO₂) B Preferential attack at C2 A->B

Caption: SNAr mechanism for the reaction of this compound with an amine.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reaction of this compound with primary and secondary amines. These protocols are designed to be self-validating, with clear endpoints and purification methods.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified to prevent unwanted side reactions.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive amines and improve reproducibility.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol describes a general procedure for the reaction with a primary aliphatic amine.

Materials:

  • This compound (1.0 eq)

  • Primary aliphatic amine (e.g., benzylamine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (to achieve a concentration of ~0.2 M).

  • Add potassium carbonate (2.0 eq) to the suspension.

  • Slowly add the primary amine (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(alkylamino)-5-chloro-3-nitropyridine.

Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol outlines a general procedure for the reaction with a secondary aliphatic amine.

Materials:

  • This compound (1.0 eq)

  • Secondary aliphatic amine (e.g., morpholine) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Ethanol or Isopropanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or isopropanol (~0.2 M).

  • Add the secondary amine (1.2 eq) followed by triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Experimental_Workflow Start Start: Assemble Reactants Reaction Reaction: - Add this compound - Add Amine & Base - Heat & Stir Start->Reaction Monitoring Monitor Reaction Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench Reaction - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Characterization: - NMR, MS Purification->Analysis End End: Pure Product Analysis->End

Caption: Generalized experimental workflow for the amination of this compound.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with representative amine nucleophiles.

Amine TypeSpecific AmineSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticBenzylamineAcetonitrileK₂CO₃80485-95
Primary AromaticAnilineDMFK₂CO₃1001270-85
Secondary AliphaticMorpholineEthanolEt₃NReflux690-98
Secondary AliphaticPiperidineIsopropanolEt₃NReflux4>95

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Expertise & Experience: Troubleshooting and Optimization

Challenge 1: Low Reaction Conversion

  • Potential Cause: Insufficiently activated amine or steric hindrance.

  • Solution:

    • Increase the reaction temperature. A switch to a higher boiling solvent like DMF or DMSO may be necessary.

    • Use a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the deprotonation of the amine.

    • Increase the reaction time.

Challenge 2: Formation of Side Products

  • Potential Cause: Reaction with the solvent or decomposition of starting materials/products at high temperatures.

  • Solution:

    • Lower the reaction temperature and extend the reaction time.

    • Ensure the use of high-purity, anhydrous solvents.

    • For particularly sensitive substrates, consider performing the reaction at room temperature over a longer period.

Challenge 3: Difficult Purification

  • Potential Cause: Similar polarity of the product and unreacted starting amine.

  • Solution:

    • Perform an acidic wash (e.g., with 1M HCl) during the workup to protonate and remove the excess amine into the aqueous layer. Be cautious if the product itself has a basic site.

    • Optimize the eluent system for column chromatography. A gradient elution may be required.

    • Consider recrystallization as an alternative or final purification step.

References

Application Note: A Guide to the Reaction Mechanism and Synthetic Protocol for Nucleophilic Substitution on 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-fluoro-3-nitropyridine is a pivotal building block in contemporary drug discovery and agrochemical synthesis, prized for its trifunctional nature which allows for precise, sequential molecular elaboration.[1] Its utility is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr), where the regioselectivity of the reaction is paramount for synthetic success. This document provides an in-depth exploration of the reaction mechanism, a detailed analysis of the factors controlling its high regioselectivity, and robust, field-proven protocols for its reaction with various classes of nucleophiles. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their synthetic campaigns.

Mechanistic Deep Dive: Understanding Reactivity

The functionalization of this compound proceeds via the nucleophilic aromatic substitution (SNAr) pathway. This is not a concerted SN2-type displacement, but rather a two-step addition-elimination mechanism.[2][3] The inherent electron deficiency of the pyridine ring, which makes it susceptible to nucleophilic attack, is significantly amplified by the potent electron-withdrawing effects of the nitro group (-NO₂).[4][5]

The SNAr mechanism involves:

  • Nucleophilic Attack: An electron-rich nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate.[3]

  • Formation of the Meisenheimer Complex: This anionic intermediate, known as a Meisenheimer complex, is the cornerstone of the SNAr mechanism. Its stability is the primary determinant of the reaction's feasibility and rate.

  • Elimination & Aromaticity Restoration: The complex collapses, expelling the halide leaving group and restoring the aromaticity of the pyridine ring to yield the final substituted product.[3]

sub This compound int Meisenheimer Complex (Addition Intermediate) sub->int + Nu⁻ nuc Nucleophile (Nu⁻) prod 2-Substituted-5-chloro-3-nitropyridine int->prod - F⁻

Caption: The two-step Addition-Elimination pathway of the SNAr reaction.

Decoding Regioselectivity: The C2 vs. C5 Dilemma

The substrate presents two potential reaction sites: the fluorine-bearing carbon at C2 and the chlorine-bearing carbon at C5. The reaction exhibits exceptionally high regioselectivity, with substitution occurring almost exclusively at the C2 position. This preference is dictated by two synergistic electronic factors.

2.1. Electronic Stabilization of the Intermediate

The key to regioselectivity lies in the stability of the Meisenheimer complex formed upon nucleophilic attack.

  • Attack at C2 (Favored Pathway): When a nucleophile attacks the C2 position, the negative charge of the resulting Meisenheimer complex is delocalized across the pyridine nitrogen and, crucially, onto the oxygen atoms of the ortho nitro group. This resonance stabilization is highly effective, significantly lowering the activation energy of this pathway.[3][5][6]

  • Attack at C5 (Disfavored Pathway): In contrast, attack at the C5 position results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the meta-positioned nitro group through resonance. This lack of direct stabilization makes the intermediate substantially higher in energy, rendering this pathway kinetically unfeasible.[5]

References

Application Notes & Protocols: Regioselectivity of Nucleophilic Attack on 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Guide to Functionalizing a Privileged Heterocycle

5-Chloro-2-fluoro-3-nitropyridine is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its strategic arrangement of two distinct halogen leaving groups and a potent electron-withdrawing nitro group makes it a versatile building block. However, this very complexity presents a critical challenge: regioselectivity. The successful application of this substrate hinges on the ability to predictably control which halogen is displaced by a given nucleophile.

This guide provides an in-depth analysis of the factors governing the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound. We will move beyond simple reaction schemes to explore the underlying electronic principles, offer field-tested experimental protocols, and provide the means to validate reaction outcomes, ensuring both scientific integrity and practical success in your synthetic endeavors.

The Underlying Science: Decoding Regioselectivity in an Electron-Deficient System

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic systems that favor electrophilic substitution, the pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen.[1][2] This deficiency is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂). Together, these features make the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.[3][4]

The SNAr mechanism is typically a two-step addition-elimination process.[3] The rate-determining step is the initial attack of the nucleophile on the aromatic ring, which temporarily breaks the aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][4] The reaction's regioselectivity is therefore determined by the stability of this intermediate.

Let's analyze the specific electronic landscape of this compound:

  • Activating Groups: The ring nitrogen (at position 1) and the nitro group (at position 3) are powerful activators for SNAr. They stabilize the negative charge of the Meisenheimer complex through resonance and induction, especially when the attack occurs at positions ortho or para to them.[5][6][7]

  • Leaving Groups: The substrate possesses two potential leaving groups: a fluorine atom at C2 and a chlorine atom at C5.

  • Sites of Attack:

    • Attack at C2 (displacing Fluoride): This position is ortho to both the ring nitrogen and the nitro group. A nucleophilic attack here generates a Meisenheimer complex where the negative charge can be effectively delocalized onto the electronegative ring nitrogen and, most importantly, the oxygen atoms of the adjacent nitro group. This provides profound stabilization.

    • Attack at C5 (displacing Chloride): This position is meta to the nitro group. While it is activated by the ring nitrogen, it lacks the crucial ortho or para relationship with the powerful nitro group. Consequently, the negative charge in the resulting Meisenheimer complex cannot be delocalized onto the nitro group, leading to a significantly less stable intermediate.[4][7]

  • Leaving Group Aptitude: In SNAr reactions, the C-F bond is typically broken after the rate-determining nucleophilic addition step. The high electronegativity of fluorine strongly polarizes the C-F bond, making the C2 carbon exceptionally electrophilic and accelerating the initial nucleophilic attack. This often makes fluoride a better leaving group than chloride in activated SNAr systems, contrary to what is observed in SN1 and SN2 reactions.[3][7][8]

Regioselectivity_Factors sub This compound N C2-F C3-NO2 C4-H C5-Cl C6-H C2_Attack Attack at C2 Displaces Fluoride sub:f2->C2_Attack C5_Attack Attack at C5 Displaces Chloride sub:f5->C5_Attack Nu Nucleophile (Nu⁻) Nu->sub:f2 Favored Path Nu->sub:f5 Disfavored Path Stabilization Meisenheimer Complex Stabilization Strong Stabilization (ortho to N and NO2) C2_Attack->Stabilization Destabilization Meisenheimer Complex Weak Stabilization (meta to NO2) C5_Attack->Destabilization Product Major Product: 2-Nu-5-chloro-3-nitropyridine Stabilization->Product Leads to

Caption: Factors governing the regioselective attack on the substrate.

General Mechanism: Visualizing the SNAr Pathway

The SNAr reaction proceeds through a distinct addition-elimination mechanism, which is visualized below. The stability of the Meisenheimer complex is the cornerstone of this pathway's efficiency and selectivity.

SNAr_Mechanism start Reactants: Substrate + Nucleophile step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate Forms step2 Step 2: Elimination (Leaving Group Departs) intermediate->step2 Restores Aromaticity end Products: Substituted Pyridine + F⁻ step2->end

Caption: The general two-step SNAr addition-elimination mechanism.

Experimental Protocol: Selective Amination at the C2 Position

This protocol details a reliable method for the selective substitution of the C2-fluorine with an amine nucleophile, a common transformation in drug discovery.

Objective: To synthesize a 2-amino-5-chloro-3-nitropyridine derivative via selective SNAr.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., Benzylamine, Piperidine) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • TLC plates (silica gel), ethyl acetate, hexanes

  • Separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Workflow Visualization:

Experimental_Workflow prep 1. Preparation Dissolve substrate in anhydrous solvent under N₂ addition 2. Reagent Addition Add base (e.g., Et₃N), then add amine nucleophile dropwise prep->addition reaction 3. Reaction Stir at specified temp. (e.g., RT to 50°C) addition->reaction monitor 4. Monitoring Track progress by TLC until substrate is consumed reaction->monitor workup 5. Aqueous Work-up Quench, extract with organic solvent, wash with brine monitor->workup purify 6. Purification Dry organic layer, concentrate, and purify by column chromatography workup->purify analyze 7. Analysis Characterize pure product (NMR, MS) purify->analyze

Caption: Step-by-step workflow for the selective amination protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Purge the flask with an inert atmosphere (nitrogen or argon).

  • Solvent Addition: Add anhydrous solvent (e.g., MeCN, 10 mL per mmol of substrate) via syringe. Stir the mixture until the substrate is fully dissolved.

  • Base Addition: Add the non-nucleophilic base (e.g., Et₃N, 1.5 eq) to the solution.

    • Causality Insight: The amine nucleophile initially forms a zwitterionic adduct. The added base is crucial to deprotonate the nitrogen, preventing the reverse reaction and driving the equilibrium towards the product.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction & Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) as needed. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with water and then saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Validation: Collect the pure fractions and remove the solvent. Confirm the structure and regiochemistry of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

    • Trustworthiness: The disappearance of the ¹⁹F NMR signal corresponding to the starting material and the appearance of new ¹H and ¹³C signals consistent with the amine adduct confirm the substitution. The mass spectrum will show the expected molecular ion peak for the C2-substituted product.

Expected Outcomes for Various Nucleophiles

The high activation at the C2 position ensures that this regioselectivity is maintained across a range of common nucleophiles.

Nucleophile ClassExample NucleophileBase (if required)Typical ConditionsMajor Product
N-Nucleophiles Primary/Secondary AminesEt₃N, DIPEA, K₂CO₃MeCN or THF, RT-60°C2-Amino-5-chloro-3-nitropyridine
O-Nucleophiles Alkoxides (e.g., NaOMe)Not requiredCorresponding alcohol, RT-reflux2-Alkoxy-5-chloro-3-nitropyridine
S-Nucleophiles Thiols (e.g., PhSH)K₂CO₃, NaHDMF or MeCN, RT2-Thioether-5-chloro-3-nitropyridine

References

Application Note: High-Purity Recovery of 5-Chloro-2-fluoro-3-nitropyridine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Synthetic Building Block

5-Chloro-2-fluoro-3-nitropyridine is a pivotal intermediate in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups, makes it a versatile precursor for introducing the nitropyridine scaffold into complex molecules through nucleophilic aromatic substitution (SNAr) reactions. The purity of this building block is paramount; trace impurities can lead to the formation of undesired side-products, complicate downstream reaction monitoring and purification, and ultimately compromise the yield and biological activity of the final active pharmaceutical ingredient (API).

This application note provides a detailed, field-proven protocol for the purification of this compound using recrystallization, a robust, scalable, and cost-effective technique for purifying crystalline solids.[1] We will delve into the underlying principles, systematic solvent selection, and a step-by-step methodology designed to ensure high-purity material suitable for the most demanding synthetic applications.

The Foundational Principle: Recrystallization Theory

Recrystallization separates a target compound from its impurities based on their differential solubility in a chosen solvent system at varying temperatures.[1] The core principle is that the solubility of most solid compounds increases significantly with temperature.[1][2] An ideal recrystallization process involves:

  • Dissolving the crude solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Cooling the solution slowly. As the temperature decreases, the solubility of the target compound drops, forcing it out of solution to form a crystalline lattice.

  • Excluding impurities. The crystal lattice forms with high specificity for the target molecule. Impurities, which are present in much lower concentrations, do not reach their saturation point and remain dissolved in the cold solvent (the "mother liquor"). Insoluble impurities are removed beforehand via hot filtration.

The success of this technique hinges almost entirely on the selection of an appropriate solvent.

Systematic Solvent Selection: The Key to Effective Purification

Choosing the right solvent is more of an empirical art than a rigid science, but a systematic approach drastically increases the chances of success.[3] An optimal solvent for this compound should meet several criteria.[4]

Characteristics of an Ideal Recrystallization Solvent:

  • Temperature-Dependent Solubility: The compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][4]

  • Impurity Solubility Profile: Soluble impurities should remain dissolved even when the solution is cold. Insoluble impurities should not dissolve at all, allowing for their removal by hot filtration.[4]

  • Chemical Inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[4]

  • Safety & Cost: The solvent should be non-toxic, readily available, and inexpensive.[4]

Given the polar nature imparted by the nitro group and halogen atoms on the pyridine ring, a range of polar protic and aprotic solvents should be screened. In cases where a single solvent is not ideal, a binary solvent system (one "good" solvent in which the compound is soluble, and one "poor" solvent in which it is not) can be employed to fine-tune the solubility.

Table 1: Recommended Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Considerations
Ethanol 78Polar ProticOften an excellent choice for substituted pyridines.[5] Its volatility aids in drying.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point. Can sometimes lead to faster, smaller crystal growth.[6]
Isopropanol (IPA) 82Polar ProticLess polar than ethanol; may offer a different solubility profile.
Ethyl Acetate 77Polar AproticA versatile solvent that has been used for recrystallizing similar chloro-nitropyridine compounds.[7]
Toluene 111Non-polarMay be effective if the primary impurities are highly polar. Pyridine derivatives can crystallize well from toluene.[8]
Heptane/Hexane 98 / 69Non-polarUnlikely to be a primary solvent but excellent as an "anti-solvent" or "poor" solvent in a binary system with ethyl acetate or ethanol.
Water 100Polar ProticThe compound is likely insoluble in water, making it a potential anti-solvent in a binary system with a water-miscible solvent like ethanol or acetone.[8]

Safety First: Handling Halogenated Nitropyridines

This compound and related compounds are hazardous materials and must be handled with appropriate precautions.[9][10]

  • Hazard Profile: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9][10][11] May cause respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.[9][12]

  • Handling: Avoid generating dust.[13] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11]

  • Disposal: Dispose of chemical waste and contaminated containers in accordance with local, regional, and national regulations.[9]

Experimental Protocols

Part A: Protocol for Small-Scale Solvent Screening

This initial test is critical to identify the optimal solvent or solvent pair before committing the bulk of the material.

  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (from Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[14]

  • Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If a large volume of hot solvent is required to dissolve the small amount of solid, the solvent is likely a poor choice.

  • Crystallization Test: Once a clear, hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If desired, scratch the inside of the tube with a glass rod to induce crystallization.

  • Assessment: A good solvent is one in which the compound dissolves in a moderate amount of hot solvent and forms a significant amount of crystalline precipitate upon cooling. The quality and quantity of the crystals will indicate the most promising solvent(s) for the large-scale procedure.

Solvent_Selection_Logic start Start: Add ~0.5 mL solvent to ~25 mg crude solid rt_sol Is solid soluble at room temperature? start->rt_sol hot_sol Heat to boiling. Is solid soluble? rt_sol->hot_sol No reject_rt REJECT (Compound too soluble) rt_sol->reject_rt Yes cool_sol Cool to room temp. Do crystals form? hot_sol->cool_sol Yes reject_hot REJECT (Compound insoluble) hot_sol->reject_hot After ~3 mL add_more Add more solvent (up to ~3 mL) hot_sol->add_more No good GOOD CANDIDATE (Proceed to large scale) cool_sol->good Yes (Abundant) poor POOR CANDIDATE (Low recovery expected) cool_sol->poor Yes (Sparse) cool_sol->poor No Consider scratching/ seeding/ice bath add_more->hot_sol Recrystallization_Workflow cluster_main Main Purification Path cluster_optional Conditional Step dissolve 1. Dissolution Dissolve crude solid in minimal hot solvent cool 3. Crystallization Slowly cool solution to induce crystal formation dissolve->cool hot_filter 2. Hot Filtration (If insoluble impurities exist) Filter hot solution dissolve->hot_filter Impurities present? isolate 4. Isolation Collect crystals via vacuum filtration cool->isolate wash 5. Washing Wash crystals with ice-cold solvent isolate->wash dry 6. Drying Dry crystals to constant weight wash->dry product High-Purity Product dry->product hot_filter->cool Clean solution

References

Application Notes & Protocols: Catalytic Methods for the Strategic Functionalization of 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-fluoro-3-nitropyridine is a pivotal heterocyclic building block in contemporary drug discovery and development.[1][2] Its utility stems from a unique electronic and structural arrangement: two distinct halogen atoms (fluorine and chlorine) at positions activated by a potent electron-withdrawing nitro group. This configuration allows for selective, high-yield substitution reactions, enabling the introduction of diverse molecular fragments. This guide provides an in-depth exploration of the primary catalytic and non-catalytic substitution methodologies for this substrate, focusing on the underlying principles, strategic considerations for reaction design, and detailed, field-tested protocols for immediate application. We will cover Nucleophilic Aromatic Substitution (SNAr) and state-of-the-art Palladium-Catalyzed Cross-Coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

The Strategic Importance and Reactivity Profile of this compound

The pyridine core is a privileged scaffold in medicinal chemistry, and its precise functionalization is key to modulating pharmacological activity. The title compound, this compound, offers multiple handles for chemical elaboration.

  • Electronic Activation : The nitro group at the C3 position, coupled with the inherent electron deficiency of the pyridine ring, strongly activates the entire system towards nucleophilic attack.[3][4] This activation is most pronounced at the positions ortho (C2, C4) and para (C6) to the nitro group.

  • Leaving Group Hierarchy : The molecule possesses two potential leaving groups: a fluorine atom at C2 (ortho to NO₂) and a chlorine atom at C5. Nucleophilic Aromatic Substitution (SNAr) overwhelmingly favors displacement of the C2-fluoro substituent. This selectivity is a direct consequence of the C2 position's superior activation by the adjacent nitro group, which effectively stabilizes the transient Meisenheimer intermediate formed during the reaction.[3][4] The C5-chloro position, being meta to the nitro group, is significantly less reactive under SNAr conditions but serves as an excellent handle for metal-catalyzed cross-coupling reactions.

Figure 1: Structure and reactivity sites of this compound.

Methodology I: Nucleophilic Aromatic Substitution (SNAr) at C2

SNAr is the most direct method for substituting the C2-fluoro position. The reaction proceeds via a two-step addition-elimination mechanism, and its efficiency is a testament to the powerful electronic activation conferred by the nitro group.[4]

Mechanistic Rationale

The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electron-deficient C2 carbon. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the cornerstone of the reaction's feasibility; the negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. The subsequent departure of the fluoride leaving group restores the ring's aromaticity, yielding the C2-substituted product.[4]

SNAr_Mechanism cluster_workflow SNAr Reaction Workflow Start Reactants: This compound + Nucleophile (e.g., R-NH2) Step1 Step 1: Nucleophilic Attack (Addition) Start->Step1 Base (e.g., Et3N) Solvent (e.g., EtOH) Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Step 2: Leaving Group Departure (Elimination of F-) Intermediate->Step2 Restores Aromaticity Product Product: 5-Chloro-2-(substituted)-3-nitropyridine Step2->Product

Figure 2: Generalized workflow for the SNAr reaction.

Protocol: SNAr with Secondary Amines

This protocol details the reaction with a common nucleophile, demonstrating a robust method for synthesizing 2-amino-5-chloro-3-nitropyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., morpholine, piperidine) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Ethanol (EtOH) (to achieve ~0.1 M concentration)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • TLC plates, ethyl acetate, hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).

  • Solvent and Reagents: Dissolve the starting material in anhydrous ethanol. Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[4]

    • Scientist's Note: Triethylamine acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane) until the starting material is consumed.[4]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted product.[4]

Methodology II: Palladium-Catalyzed Cross-Coupling at C5

While the C2-fluoro position is readily substituted via SNAr, the less reactive C5-chloro position is an ideal handle for palladium-catalyzed cross-coupling reactions. These powerful transformations enable the formation of C-N and C-C bonds, which are fundamental to modern medicinal chemistry.[5]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling aryl halides with amines.[6] Its development revolutionized the synthesis of anilines and their heteroaromatic analogues.[6][7]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[6]

  • Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, inserts into the C5-Cl bond to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine-ligated complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]

The choice of ligand is paramount. For aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are essential. They promote the challenging oxidative addition step and accelerate the final reductive elimination, preventing catalyst decomposition and byproduct formation.[7]

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Catalytic Cycle center_node Pd(II) pd0 L₂Pd(0) (Active Catalyst) pd_complex1 L₂Pd(Cl)(Ar) pd0->pd_complex1 aryl_halide Ar-Cl (Substrate) oxidative_addition Oxidative Addition pd_complex2 [L₂Pd(NHR₂)(Ar)]⁺Cl⁻ pd_complex1->pd_complex2 amine R₂NH ligand_exchange Ligand Exchange pd_complex3 L₂Pd(NR₂)(Ar) pd_complex2->pd_complex3 base Base (-H⁺) deprotonation Deprotonation pd_complex3->pd0 product Ar-NR₂ (Product) reductive_elimination Reductive Elimination

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of the C5-Chloro Position

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene (to achieve ~0.1 M concentration)

  • Schlenk flask or sealed vial, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere, add NaOtBu (1.4 equiv), XPhos (3 mol%), and Pd₂(dba)₃ (1.5 mol%).

    • Scientist's Note: Setting up the reaction under an inert atmosphere is critical. The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, and their degradation will halt the catalytic cycle.

  • Addition of Reactants: Add this compound (1.0 equiv) and anhydrous, degassed toluene. Stir for 5 minutes.

  • Nucleophile Addition: Add the amine (1.2 equiv) via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is an exceptionally versatile and widely used method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide.[9][10]

Mechanistic Rationale: The Suzuki coupling follows a similar Pd(0)/Pd(II) catalytic cycle.[9]

  • Oxidative Addition: Pd(0) inserts into the C5-Cl bond.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boron species to form a more nucleophilic "ate" complex.[10]

  • Reductive Elimination: The two organic fragments are coupled, releasing the C-C bonded product and regenerating the Pd(0) catalyst.[9]

Suzuki_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle center_node Pd(II) pd0 L₂Pd(0) (Active Catalyst) pd_complex1 L₂Pd(Cl)(Ar) pd0->pd_complex1 aryl_halide Ar-Cl (Substrate) oxidative_addition Oxidative Addition pd_complex2 L₂Pd(R)(Ar) pd_complex1->pd_complex2 boronic_acid R-B(OH)₂ + Base transmetalation Transmetalation pd_complex2->pd0 product Ar-R (Product) reductive_elimination Reductive Elimination

Figure 4: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of the C5-Chloro Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 ratio)

  • Sealed reaction vial, inert atmosphere

Procedure:

  • Inert Atmosphere Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).[11]

    • Scientist's Note: K₃PO₄ is an effective base for activating the boronic acid for transmetalation while having good functional group compatibility. The choice of a modern, bulky phosphine ligand like SPhos is crucial for achieving high yields with a less reactive aryl chloride.[11]

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon) three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.[11]

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparative Summary of Methodologies

Reaction TypeTarget PositionBond FormedTypical Catalytic SystemBaseKey Considerations
SNAr C2-FluoroC-N, C-O, C-SOften base-mediated (non-metallic)Et₃N, K₂CO₃Highly regioselective for C2; excellent for introducing heteroatom nucleophiles.[4]
Buchwald-Hartwig C5-ChloroC-N (Aryl-Amine)Pd₂(dba)₃ / XPhos or SPhosNaOtBu, Cs₂CO₃Requires inert conditions; bulky phosphine ligands are essential for C-Cl activation.[6][7]
Suzuki-Miyaura C5-ChloroC-C (Aryl-Aryl)Pd(OAc)₂ / SPhos or XPhosK₃PO₄, Cs₂CO₃Tolerates water; requires a base to activate the boronic acid.[9][11]

Conclusion

This compound stands out as a remarkably versatile and strategically valuable building block for chemical synthesis. Its differentiated reactivity allows for a programmed, stepwise functionalization strategy. Researchers can first employ robust SNAr chemistry to introduce diversity at the C2 position, followed by modern palladium-catalyzed cross-coupling reactions to elaborate the C5 position. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to confidently and efficiently leverage this powerful intermediate in the creation of novel molecular entities.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and frequently asked questions encountered during its use in chemical synthesis, with a focus on troubleshooting and optimizing your reaction outcomes. Our aim is to provide you with the in-depth technical insights necessary to anticipate and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in a typical nucleophilic aromatic substitution (SNAc) reaction with this compound?

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom at the C2 position is the significantly more reactive leaving group compared to the chlorine atom at the C5 position. This is due to the strong electron-withdrawing nature of the adjacent nitro group and the inherent reactivity of the C-F bond in such activated systems. Therefore, the major product will be the result of the nucleophile displacing the fluoride.

The minor product , often observed in small quantities, will be the isomer formed from the displacement of the chloride at the C5 position. The ratio of these products can be influenced by reaction conditions.

  • Primary Reactive Site (Major Product): Nucleophilic attack at C2, displacing fluoride.

  • Secondary Reactive Site (Minor Product): Nucleophilic attack at C5, displacing chloride.

Q2: Why am I observing a significant amount of the chloro-substituted isomer as a side product?

While substitution at the C2 position is electronically favored, certain reaction conditions can increase the formation of the C5-substituted isomer. Factors that may lead to a higher proportion of the chloro-substituted side product include:

  • Steric Hindrance: Very bulky nucleophiles may face greater steric hindrance at the C2 position, which is situated between the nitro group and the pyridine nitrogen. This can lead to a relative increase in the rate of attack at the less hindered C5 position.

  • Hard and Soft Nucleophiles (HSAB Theory): While not a dominant factor, the Hard and Soft Acid-Base principle can play a role. The C2 carbon, bonded to the highly electronegative fluorine, is a "harder" electrophilic center, while the C5 carbon, bonded to chlorine, is "softer". Hard nucleophiles (e.g., alkoxides, primary amines) will strongly favor the C2 position. Softer nucleophiles (e.g., thiols) might show a slight, though often still minor, increase in selectivity for the C5 position.

  • High Temperatures: At elevated temperatures, the selectivity of the reaction may decrease, potentially leading to a higher proportion of the thermodynamically controlled product, which could be the C5-substituted isomer in some cases.

Q3: I have identified a byproduct with a mass corresponding to the replacement of a halogen with a hydroxyl group. What is the cause and how can I prevent it?

This byproduct is 5-chloro-3-nitro-2-pyridone or 2-fluoro-3-nitro-5-pyridone, resulting from the hydrolysis of the starting material or the desired product. This is a common side reaction, especially under basic conditions in the presence of water.

Mechanism of Hydrolysis: The hydrolysis proceeds via a similar SNAr mechanism where water or hydroxide ions act as the nucleophile. The presence of a base will deprotonate water, forming the much more nucleophilic hydroxide ion, which significantly accelerates the rate of this side reaction.

Prevention and Troubleshooting:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Control of Basicity: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to minimize direct reaction with the substrate. Use the minimum effective amount of base.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Work-up Procedure: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature.

Q4: Could the nitro group be displaced or involved in side reactions?

While less common than halogen displacement, the nitro group can participate in side reactions under certain conditions:

  • Displacement of the Nitro Group: In some cases, particularly with highly activated systems and potent nucleophiles, the nitro group itself can act as a leaving group. However, for this compound, the displacement of the halogens is far more favorable.

  • Reduction of the Nitro Group: Certain nucleophiles, especially those with reducing properties (e.g., some sulfur-containing nucleophiles or reactions run with certain metal catalysts), can reduce the nitro group to a nitroso, hydroxylamino, or even an amino group. If you observe unexpected byproducts with masses corresponding to these transformations, consider the reducing potential of your reagents.

  • Nitro Group Migration: In rare instances, intramolecular migration of the nitro group has been observed in nitropyridine systems, though this is not a commonly reported side reaction for this specific substrate under typical SNAr conditions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low yield of desired product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Hydrolysis of starting material/product.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Optimize reaction temperature; start with lower temperatures to improve selectivity. 3. Ensure anhydrous conditions and consider the use of a non-nucleophilic base.
Significant amount of C5-substituted isomer 1. Use of a sterically bulky nucleophile. 2. High reaction temperature.1. If possible, use a less sterically hindered nucleophile. 2. Lower the reaction temperature to favor the kinetically controlled C2-substitution.
Presence of hydrolysis byproduct 1. Water in the reaction mixture. 2. Use of a nucleophilic base (e.g., NaOH, KOH).1. Use anhydrous solvents and reagents. 2. Switch to a non-nucleophilic base like DIPEA or proton sponge.
Unexpected byproducts related to the nitro group 1. Nucleophile with reducing properties. 2. Reaction conditions promoting nitro group reduction.1. Evaluate the reducing potential of your nucleophile. 2. Avoid reaction conditions known to reduce nitroarenes (e.g., certain metal catalysts, prolonged high temperatures with specific reagents).
Starting material impurities 1. Incomplete nitration or halogenation during synthesis. 2. Presence of isomeric precursors.1. Analyze the starting material by LC-MS or NMR to identify impurities. 2. Purify the starting material before use if necessary.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine, designed to maximize the yield of the desired C2-substituted product.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq.) to the solution. If the amine is used as its hydrochloride salt, or if the reaction requires a base, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by silica gel column chromatography to isolate the desired product.

Visualizing Reaction Pathways

Regioselectivity in SNAr Reactions

The following diagram illustrates the preferential nucleophilic attack at the C2 position of this compound, leading to the major product.

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Products start This compound major_path Attack at C2 (Lower Activation Energy) start->major_path Favored Pathway minor_path Attack at C5 (Higher Activation Energy) start->minor_path Disfavored Pathway major_product Major Product (2-substituted) major_path->major_product minor_product Minor Product (5-substituted) minor_path->minor_product

Caption: Competing pathways for nucleophilic substitution.

Hydrolysis Side Reaction Workflow

This diagram outlines the process leading to the formation of hydrolysis byproducts.

G start This compound hydrolysis Nucleophilic Attack by H₂O or OH⁻ start->hydrolysis water Presence of Water (H₂O) water->hydrolysis Nucleophile base Basic Conditions (e.g., OH⁻) base->hydrolysis Accelerates Reaction product Hydrolysis Byproduct (e.g., 5-Chloro-3-nitro-2-pyridone) hydrolysis->product

Caption: Formation of hydrolysis side products.

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluoro-3-nitropyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and achieve high regioselectivity in your nucleophilic aromatic substitution (SNAr) experiments.

Core Principles: Understanding the Reactivity of this compound

This compound is a highly valuable building block in medicinal chemistry due to its two distinct halogen leaving groups. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack.[1] This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C3 position.[2][3]

The critical factor governing the outcome of an SNAr reaction on this substrate is regioselectivity . The reaction overwhelmingly favors substitution at the C2 position (displacing fluoride) over the C5 position (displacing chloride). This preference is rooted in the stability of the intermediate Meisenheimer complex formed during the reaction.

  • Attack at C2 (Favored): When a nucleophile attacks the C2 carbon, the resulting negative charge is stabilized through resonance by both the adjacent ring nitrogen and the ortho nitro group. The ability to delocalize the charge onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group creates a highly stable intermediate, lowering the activation energy for this pathway.[4][5][6]

  • Attack at C5 (Disfavored): Attack at the C5 position places the nitro group in a meta position relative to the site of attack. Consequently, the negative charge of the Meisenheimer complex cannot be directly delocalized onto the nitro group through resonance, resulting in a less stable, higher-energy intermediate.

This inherent electronic preference makes the selective substitution of the C2-fluorine a reliable and predictable transformation, provided the reaction conditions are optimized.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution on this compound in a direct question-and-answer format.

Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the primary factors to investigate?

A1: Low conversion in an SNAr reaction on this substrate can typically be traced back to one of four key parameters: the solvent, the base, the temperature, or the nucleophile's integrity.

1. Choice of Solvent: The solvent plays a critical role in SNAr reactions.

  • Insight: Polar aprotic solvents are strongly recommended.[7] They excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile salt but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive.[8][9]

  • Recommendation: Switch to or ensure you are using a high-purity, anhydrous polar aprotic solvent. In contrast, polar protic solvents like ethanol or water can form a solvent cage around the nucleophile through hydrogen bonding, which significantly stabilizes it and reduces its reactivity.[10][11]

Solvent TypeExamplesEffect on Nucleophile ReactivityRecommendation
Polar Aprotic DMF, DMSO, Acetonitrile, THFIncreases Reactivity Highly Recommended
Polar Protic Water, Ethanol, MethanolDecreases Reactivity Avoid unless required by solubility
Non-Polar Toluene, HexanePoor solubility of reactantsNot Recommended

2. Role and Strength of the Base:

  • Insight: A base is often required to deprotonate the nucleophile (e.g., phenols, thiols, or secondary amines), increasing its nucleophilicity. It also serves to neutralize the acid (HF) generated during the reaction.

  • Recommendation: Use a non-nucleophilic base that is strong enough to deprotonate your nucleophile but not so strong that it promotes side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for their effectiveness and low cost. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

3. Reaction Temperature:

  • Insight: SNAr reactions are often kinetically controlled. Insufficient thermal energy can lead to slow reaction rates.

  • Recommendation: If the reaction is sluggish at room temperature, gradually increase the heat. A good starting point is 50-80 °C. Monitor the reaction by TLC or LCMS to track the consumption of starting material and the formation of the product, ensuring that decomposition does not occur at higher temperatures.

4. Nucleophile Reactivity:

  • Insight: The nucleophile itself may be the limiting factor. Steric hindrance around the nucleophilic atom can slow the reaction.[7] Additionally, nucleophiles with delocalized lone pairs (via resonance) are less reactive.

  • Recommendation: If using a hindered or weak nucleophile, you may need to employ more forcing conditions (higher temperature, longer reaction time, or a stronger base/more polar solvent like DMSO).

troubleshooting_workflow start Low Yield / Incomplete Reaction check_solvent 1. Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent check_base 2. Is the base appropriate and dry? (e.g., K2CO3, Cs2CO3) check_solvent->check_base Yes action_solvent Action: Switch to anhydrous DMF or DMSO. check_solvent->action_solvent No check_temp 3. Has temperature been optimized? check_base->check_temp Yes action_base Action: Use a dry, powdered inorganic base like K2CO3 or Cs2CO3. check_base->action_base No check_nuc 4. Is the nucleophile sufficiently reactive? check_temp->check_nuc Yes action_temp Action: Gradually increase temperature (e.g., 50-80 °C) and monitor by TLC/LCMS. check_temp->action_temp No solution Yield Improved check_nuc->solution Yes action_nuc Action: Use more forcing conditions: higher temp, longer time, or switch to DMSO. check_nuc->action_nuc No action_solvent->check_base action_base->check_temp action_temp->check_nuc action_nuc->solution

Caption: Troubleshooting workflow for low-yield reactions.

Q2: I am observing significant side product formation. How can I minimize it?

A2: The most common side products arise from hydrolysis or a lack of regioselectivity.

  • Hydrolysis: The formation of 5-chloro-2-hydroxy-3-nitropyridine indicates the presence of water, which acts as a competing nucleophile.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents and dry your glassware in an oven before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is also best practice.

  • Substitution at C5: While electronically disfavored, substitution of the C5-chloro group can occur under harsh conditions (e.g., very high temperatures >100-120 °C) or with small, highly reactive nucleophiles.

    • Solution: Employ the mildest conditions possible that still allow for a reasonable reaction rate. Often, lowering the temperature is sufficient to dramatically improve selectivity for the C2 position.

Frequently Asked Questions (FAQs)

Q1: Which position is more reactive towards nucleophilic attack, C2-Fluoro or C5-Chloro, and why?

A1: The C2-Fluoro position is significantly more reactive . This is due to the superior electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C2. The negative charge can be delocalized onto both the ring nitrogen and the ortho-nitro group, a stabilizing effect that is not possible with attack at the C5 position.[4][5][6]

Caption: Regioselectivity is driven by intermediate stability.

Q2: What is the typical reactivity order of halogens (F vs. Cl) in SNAr reactions?

A2: In SNAr reactions, the typical reactivity order for halogens as leaving groups is F > Cl > Br > I . This is the opposite of the trend seen in Sₙ1 and Sₙ2 reactions.[3] The reason is that the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom has a powerful inductive electron-withdrawing effect, which polarizes the C-F bond and stabilizes the developing negative charge in the Meisenheimer complex, thus accelerating the attack.[3][12]

Q3: How do I choose the right base for my reaction?

A3: The ideal base should be strong enough to deprotonate your nucleophile (if necessary) but should not be nucleophilic itself, to avoid competing with your primary nucleophile.

BaseTypepKa of Conjugate AcidCommon Use Case
K₂CO₃ Inorganic~10.3General purpose, effective for phenols, thiols, amines.
Cs₂CO₃ Inorganic~10.3More soluble and often more effective than K₂CO₃.
Et₃N Organic Amine~10.7Mild, soluble base. Good as an acid scavenger.
DIPEA Organic Amine~11.0Hindered, non-nucleophilic base for sensitive substrates.
NaH Hydride~36Very strong, for deprotonating weakly acidic nucleophiles.
General Experimental Protocol

This protocol provides a validated starting point for the substitution of the C2-fluorine with a generic amine nucleophile. It should be adapted based on the specific properties of your nucleophile.

experimental_workflow prep 1. Preparation - Dry glassware under vacuum or in oven. - Add this compound (1.0 eq) and K2CO3 (2.0 eq) to flask. - Purge with N2 or Ar. dissolve 2. Dissolution - Add anhydrous solvent (e.g., DMF). - Stir to create a suspension. prep->dissolve add_nuc 3. Nucleophile Addition - Dissolve nucleophile (1.1 eq) in a small amount of anhydrous solvent. - Add dropwise to the reaction mixture at RT. dissolve->add_nuc react 4. Reaction - Stir at Room Temperature or heat to 50-80 °C. - Monitor progress by TLC or LCMS. add_nuc->react workup 5. Work-up - Cool to RT. - Pour into ice-water. - Extract with an organic solvent (e.g., EtOAc). react->workup purify 6. Purification - Wash organic layer with water and brine. - Dry over Na2SO4, filter, and concentrate. - Purify by column chromatography. workup->purify

Caption: A standard experimental workflow for SNAr.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and finely powdered, anhydrous potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Nucleophile Addition: Add the desired nucleophile (1.0-1.2 equivalents) to the stirring suspension at room temperature. The addition can be done neat if liquid, or as a solution in a small amount of the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction's progress by TLC or LCMS until the starting material is consumed.

  • Aqueous Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water or ice-water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with water and then with brine to remove residual solvent and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

References

troubleshooting low conversion rates in reactions with 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 5-Chloro-2-fluoro-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. Here, we address common issues, particularly low conversion rates, through a series of detailed troubleshooting questions and answers, grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion. What are the most critical factors I should investigate first?

Low conversion in reactions with this compound is a common issue that typically stems from a few key areas. A systematic approach is essential for effective troubleshooting.

First, re-evaluate the intrinsic reactivity of the substrate. In a typical Nucleophilic Aromatic Substitution (SNAr) reaction, the fluorine atom at the C2 position is the primary leaving group. Its departure is activated by the strong electron-withdrawing effects of the adjacent nitro group at C3 and the pyridine ring nitrogen. The chlorine at the C5 position is significantly less activated. If your synthetic strategy targets the displacement of chlorine, the reaction will inherently be sluggish and require much harsher conditions.

Second, assess the integrity of your starting material and reagents . This compound can be susceptible to hydrolysis. The presence of moisture in your reagents or solvents can consume the starting material, forming 5-Chloro-2-hydroxy-3-nitropyridine[1]. Similarly, ensure your nucleophile is pure and has not degraded.

Third, critically review your reaction conditions . The choice of solvent, base, and temperature are interdependent and paramount for success. A mismatch in this combination is a frequent cause of poor performance.

The following flowchart provides a logical workflow for diagnosing the root cause of low conversion.

TroubleshootingWorkflow cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Optimization cluster_mechanism Mechanism & Side Product Analysis Start Low Conversion Rate Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents Purity Purity of Starting Material (NMR, GC/MS) CheckReagents->Purity Is the substrate pure? CheckConditions Step 2: Optimize Reaction Conditions Solvent Is the solvent appropriate? (Polar, Aprotic) CheckConditions->Solvent CheckMechanism Step 3: Confirm Reaction Mechanism & Side Reactions SideProducts Analyze Byproducts (TLC, LC-MS) CheckMechanism->SideProducts Solution Improved Conversion Moisture Anhydrous Solvents & Reagents? Purity->Moisture Nucleophile Nucleophile Integrity Moisture->Nucleophile Nucleophile->CheckConditions Reagents OK Base Is the base strength correct? Solvent->Base Temp Is the temperature optimal? Base->Temp Temp->CheckMechanism Conditions OK Hydrolysis Evidence of Hydrolysis? SideProducts->Hydrolysis WrongSubstitution Displacement of Chlorine? Hydrolysis->WrongSubstitution WrongSubstitution->Solution Troubleshooting Complete

Caption: A systematic workflow for troubleshooting low conversion rates.

Q2: I am seeing multiple products. Which halogen is the expected leaving group and what side reactions are common?

Understanding the regioselectivity of substitution is crucial. The electronics of the pyridine ring dictate the most probable outcome.

Primary Reaction Pathway: The fluorine atom at the C2 position is highly activated towards nucleophilic attack. This is due to the combined electron-withdrawing power of:

  • The Nitro Group (NO₂): Positioned ortho (C3) to the fluorine, it strongly stabilizes the negatively charged Meisenheimer intermediate through resonance. This stabilization of the transition state significantly lowers the activation energy for the substitution at C2[2][3].

  • The Ring Nitrogen: The inherent electron-withdrawing nature of the pyridine nitrogen further activates the ortho (C2) and para (C4, C6) positions towards nucleophilic attack[2].

The chlorine atom at C5 is meta to the nitro group, and therefore does not benefit from direct resonance stabilization of the intermediate. Consequently, displacement of fluorine at C2 is kinetically and thermodynamically favored.

Caption: Favored SNAr mechanism showing nucleophilic attack at C2.

Common Side Reactions:

  • Hydrolysis: As mentioned, moisture can lead to the formation of 5-Chloro-2-hydroxy-3-nitropyridine. This byproduct is often more polar than the starting material and can be identified by TLC and LC-MS. Rigorously drying solvents and reagents is the best preventative measure[1].

  • Reaction with Solvent: If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can compete with your intended nucleophile, leading to undesired ether byproducts. It is generally recommended to use non-nucleophilic, polar aprotic solvents[1].

  • Dimerization/Oligomerization: If your nucleophile has multiple reactive sites (e.g., a diamine), it can react with more than one molecule of the substrate, leading to dimers or oligomers, especially if the stoichiometry is not carefully controlled.

Q3: How do I select the optimal solvent and base for my SNAr reaction?

The choice of solvent and base is critical and highly dependent on the nucleophilicity of your reacting partner.

Solvent Selection: Polar aprotic solvents are generally the best choice as they can solvate the cationic counter-ion of the base and the intermediate complex without interfering with the nucleophile.

SolventDielectric Constant (ε)Boiling Point (°C)Typical Temp. Range (°C)Comments
DMF 36.715325 - 150Excellent choice, dissolves most organics and salts. Can be difficult to remove.
DMSO 46.718925 - 180Highly polar, good for sluggish reactions. Can be difficult to remove and may have side reactions at high temps.
Acetonitrile (ACN) 37.58225 - 80Good polarity, easier to remove. Lower boiling point limits the temperature range.
THF 7.66625 - 65Less polar, suitable for moderately reactive systems, often paired with stronger bases[4][5].
NMP 32.220225 - 180Stable at high temperatures, good alternative to DMF/DMSO[5].

Base Selection: The base is typically required to deprotonate the nucleophile (e.g., an amine or thiol) or to act as a scavenger for the HF generated during the reaction. The strength of the base should be matched to the pKa of the nucleophile.

BasepKa (Conjugate Acid)TypeCommon Use Cases & Comments
K₂CO₃ / Cs₂CO₃ ~10.3Inorganic, HeterogeneousStandard choice for amines and phenols. Cesium carbonate is more soluble and effective but more expensive.
DIPEA ~10.7Organic, SolubleHindered amine base, good for acid scavenging without competing as a nucleophile.
DBU ~12.5Organic, SolubleStrong, non-nucleophilic base. Can be effective but sometimes gives lower yields than other options[4].
t-BuOK / NaH ~17 / ~36Strong, HeterogeneousUsed for weakly acidic nucleophiles (e.g., some alcohols, C-H acids). Use with caution in aprotic solvents.
Experimental Protocols & In-Depth Troubleshooting
Q4: My reaction is sluggish even with heating. What advanced optimization strategies can I employ?

If standard heating in solvents like DMF is not yielding results, more advanced techniques may be necessary.

1. Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate SNAr reactions, often reducing reaction times from hours to minutes and improving yields.[4][6] The sealed-vessel environment allows for temperatures to be reached that exceed the solvent's boiling point, providing a significant rate enhancement.

Protocol 2: Microwave-Assisted SNAr with an Amine Nucleophile

  • Warning: This procedure should only be performed using a dedicated scientific microwave reactor. Do not use a domestic microwave oven.

  • To a 10 mL microwave reaction vial, add this compound (1.0 eq), the amine nucleophile (1.1 - 1.2 eq), and potassium carbonate (2.0 eq).

  • Add 3-5 mL of anhydrous THF or DMF.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters: Temperature at 95-120°C, hold time of 20-40 minutes, and power at 100-200 W.

  • After the reaction, allow the vial to cool to room temperature before carefully opening it.

  • Proceed with a standard aqueous workup and purification.

2. Choice of Fluoride Source in Halogen Exchange (Halex) Reactions: If you are performing a Halex reaction to introduce the fluorine (e.g., from a precursor like 2,5-dichloro-3-nitropyridine), the choice of fluoride salt and solvent is key. Spray-dried potassium fluoride (KF) is commonly used, often with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling-point solvent like sulfolane[7][8].

Q5: I suspect my starting material has degraded. How should I purify and handle it?

Purity of the starting material is non-negotiable for a successful reaction.

Purity Assessment:

  • Visual Inspection: The compound should be a pale yellow or off-white solid. Darker colors may indicate impurities.

  • Melting Point: Check the melting point. A broad or depressed melting point compared to the literature value suggests impurities.

  • Spectroscopic Analysis: Obtain a ¹H NMR or ¹⁹F NMR spectrum. The presence of unexpected peaks is a clear sign of contamination or degradation. The most likely impurity, 5-Chloro-2-hydroxy-3-nitropyridine, will have a distinct NMR spectrum.

Purification Protocol: Recrystallization Recrystallization is an effective method for purifying the solid starting material.

  • Solvent Screening: Test solubility in small amounts of solvents like ethanol, isopropanol, or a mixture of dichloromethane/hexane[9]. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Handling and Storage: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses[10][11]. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and light to prevent hydrolysis and degradation[10][12].

References

minimizing byproduct formation when using 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Chloro-2-fluoro-3-nitropyridine in their synthetic workflows. As a highly functionalized pyridine derivative, this reagent is a valuable building block, particularly in reactions involving nucleophilic aromatic substitution (SNAr). However, its poly-halogenated and strongly activated nature presents unique challenges in controlling byproduct formation. This document provides in-depth troubleshooting advice and optimized protocols to help you achieve clean, high-yield reactions by understanding and mitigating common side reactions.

Core Principles: Understanding the Reactivity of this compound

The key to minimizing byproduct formation lies in understanding the inherent electronic properties of the substrate. The pyridine ring is electron-deficient, and this effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group at the C-3 position. This activation is not uniform across the ring; it preferentially enhances the reactivity of specific positions towards nucleophilic attack.

In this compound, there are two potential leaving groups: a fluorine atom at C-2 and a chlorine atom at C-5. The regioselectivity of the SNAr reaction is dictated by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.

  • Attack at C-2 (Ortho to NO₂): When a nucleophile attacks the carbon bearing the fluorine, the resulting negative charge can be delocalized onto the highly electronegative oxygen atoms of the adjacent nitro group. This resonance stabilization creates a lower energy, more stable intermediate, favoring this reaction pathway.

  • Attack at C-5 (Meta to NO₂): Attack at the carbon bearing the chlorine does not allow for direct resonance stabilization of the negative charge by the nitro group. The resulting Meisenheimer complex is significantly higher in energy, making this pathway kinetically disfavored.

SNAr_Mechanism

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the reasoning behind the issue and actionable solutions.

Q1: My reaction is producing a significant amount of the 5-substituted regioisomer. How can I improve selectivity for the desired 2-substituted product?

A1: The formation of the 5-substituted byproduct occurs when the nucleophile attacks the carbon bearing the chlorine atom. While kinetically disfavored, this pathway can become competitive under certain conditions, particularly those that provide enough energy to overcome the higher activation barrier.

Causality:

  • High Temperature: Increased thermal energy allows a larger population of molecules to overcome the activation energy for the less favorable C-5 attack.

  • Strongly Basic/Reactive Nucleophiles: Highly reactive nucleophiles can sometimes exhibit lower selectivity.

  • Prolonged Reaction Times: At equilibrium, if the 5-substituted product is thermodynamically more stable (though this is unlikely to be the primary driver), extended reaction times at high temperatures could favor its formation.

Solutions to Enhance Regioselectivity:

  • Reduce Reaction Temperature: This is the most critical parameter. Lowering the temperature will have a more pronounced effect on the higher-energy pathway (C-5 attack) than the lower-energy pathway (C-2 attack), thus increasing the ratio of the desired product. Start reactions at 0 °C or room temperature before cautiously warming.

  • Optimize Your Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a carbonate base like K₂CO₃ or Cs₂CO₃ instead of stronger, more nucleophilic bases like alkoxides if the nucleophile is an alcohol.

  • Control Stoichiometry: Use of a large excess of the nucleophile is generally not recommended as it can promote side reactions. Aim for 1.05-1.2 equivalents.

  • Solvent Choice: While polar aprotic solvents (DMF, DMSO, NMP) are generally excellent for SNAr reactions, ensure they are of high purity.[1] Less polar solvents may slow the reaction but could potentially increase selectivity in some cases, though this requires careful screening.

ParameterRecommendation for High C-2 SelectivityRationale
Temperature Start at 0 °C to room temperature.Maximizes the kinetic preference for the lower activation energy pathway at C-2.
Base Use K₂CO₃, Cs₂CO₃, or DIPEA.Minimizes competition from the base acting as a nucleophile.
Nucleophile Eq. 1.05 - 1.2 equivalentsAvoids driving less selective pathways with a large excess of nucleophile.
Monitoring Frequent TLC/LC-MS analysisAllows for quenching the reaction once the starting material is consumed, preventing further byproduct formation.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of fluorine with a hydroxyl group. What is happening and how do I stop it?

A2: You are observing hydrolysis, where water acts as a nucleophile to displace the fluoride, forming 5-chloro-2-hydroxy-3-nitropyridine. This is a common byproduct in SNAr chemistry if reaction conditions are not strictly anhydrous.

Causality:

  • Wet Solvents/Reagents: The presence of water in your solvent, nucleophile, or base is the most direct cause. Polar aprotic solvents like DMF and DMSO are notoriously hygroscopic.

  • Use of Aqueous Bases: Using aqueous solutions of bases like NaOH or KOH will introduce water directly into the reaction, making hydrolysis a major competing pathway.

  • Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce sufficient moisture to cause hydrolysis.

Solutions to Prevent Hydrolysis:

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

  • Use Non-Aqueous Bases: Employ anhydrous carbonate bases (K₂CO₃, Cs₂CO₃) or tertiary amine bases (Et₃N, DIPEA).

  • Handle Reagents Carefully: Add reagents via syringe under an inert atmosphere. If a reagent is a solid, ensure it is dry and handle it in a glovebox or under a positive pressure of inert gas.

  • Purify Reagents: If your nucleophile is a solid, ensure it is dry. If it is a liquid, consider drying it over molecular sieves prior to use.

Hydrolysis_Workflow

Q3: My reaction is very slow or does not go to completion. How can I improve the reaction rate without promoting byproduct formation?

A3: A sluggish reaction indicates that the activation energy barrier, even for the favored C-2 substitution, is not being efficiently overcome under your current conditions. The goal is to increase the rate of the desired reaction without proportionally increasing the rate of side reactions.

Causality:

  • Insufficient Temperature: The reaction may simply lack the thermal energy to proceed at a reasonable rate.

  • Poor Nucleophile: Weakly nucleophilic species (e.g., hindered alcohols, certain anilines) will react more slowly.

  • Inappropriate Solvent: A solvent that is not polar enough may not adequately stabilize the charged Meisenheimer intermediate, thus slowing the reaction.[1]

  • Incorrect Base: If the nucleophile requires deprotonation to become active (e.g., an alcohol or thiol), an insufficiently strong base will result in a low concentration of the active nucleophile.

Solutions for Sluggish Reactions:

  • Incremental Temperature Increase: Gently warm the reaction, for example, from room temperature to 40-50 °C. Monitor closely by TLC or LC-MS to see if the desired product is forming at a reasonable rate without the appearance of the C-5 substituted byproduct.

  • Activate the Nucleophile: For alcohol or thiol nucleophiles, pre-treatment with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent can generate the more potent alkoxide or thiolate nucleophile in situ before adding the pyridine substrate.

  • Switch to a More Polar Solvent: If you are using a solvent like THF or acetonitrile, switching to DMF or NMP can significantly accelerate the reaction rate.

  • Consider a Stronger Base: For reactions requiring a base to scavenge acid, switching from K₂CO₃ to the more soluble and often more effective Cs₂CO₃ can increase the reaction rate.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine at C-2 a better leaving group than chlorine at C-5 in this specific SNAr reaction?

A1: While typically in SN1 and SN2 reactions, chloride is a better leaving group than fluoride, the trend is often reversed in SNAr reactions. The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of the fluorine atom makes the C-2 carbon more electrophilic and thus more susceptible to nucleophilic attack. This, combined with the powerful resonance stabilization afforded by the ortho-nitro group, makes the substitution of fluorine at C-2 the dominant pathway.

Q2: What is a reliable set of starting conditions for reacting an amine nucleophile with this compound?

A2: The following protocol provides a robust starting point for optimization.

Experimental Protocol: General Procedure for Amination at C-2

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. Look for the consumption of the starting material.

  • Work-up: Once the starting material is consumed, quench the reaction by pouring it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[2]

Q3: How can I effectively use TLC to monitor my reaction and distinguish between the product and byproducts?

A3: TLC is an invaluable tool for real-time reaction monitoring. The starting material, this compound, is relatively non-polar. The desired 2-substituted product will have a different polarity depending on the nucleophile added. The undesired 5-substituted isomer will likely have a very similar polarity to the desired product, but they may be distinguishable with the right solvent system. The hydrolyzed byproduct, being a pyridinol, will be significantly more polar and will likely have a much lower Rf value.

  • TLC Strategy:

    • Co-spot your reaction mixture with the starting material on the same TLC plate.

    • Run the TLC in a solvent system like 20-30% ethyl acetate in hexanes.

    • As the reaction proceeds, you should see the starting material spot diminish and a new product spot appear.

    • Look for the appearance of a faint spot close to your main product spot (potential regioisomer) or a spot near the baseline (potential hydrolysis). This information will guide your decisions on when to stop the reaction or how to adjust conditions.

References

Technical Support Center: Optimizing SNAr Reactions with 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-Chloro-2-fluoro-3-nitropyridine. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) to help you optimize nucleophilic aromatic substitution (SNAr) reactions, with a specific focus on controlling reaction temperature to achieve high yield and regioselectivity.

Part 1: Fundamental Principles & Regioselectivity

This section addresses the core mechanistic questions that govern the reactivity of this compound. Understanding these principles is the first step toward rational optimization.

Q1: What is the reaction mechanism and why is one halogen preferentially substituted?

The reaction proceeds via a two-step nucleophilic aromatic substitution (SNAr) mechanism, which involves the addition of a nucleophile to the electron-deficient pyridine ring, followed by the elimination of a halide leaving group.[1] The key to this reaction is the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][2]

The regioselectivity—the preferential substitution of the fluorine at the C2 position over the chlorine at the C5 position—is dictated by the stability of this intermediate.

  • Attack at C2 (Fluoro-substituted position): When a nucleophile attacks the C2 carbon, the resulting negative charge is stabilized through resonance by both the adjacent pyridine nitrogen and the ortho-nitro group.[3][4] This extensive delocalization creates a more stable, lower-energy Meisenheimer complex, leading to a faster reaction rate.

  • Attack at C5 (Chloro-substituted position): An attack at the C5 carbon results in a Meisenheimer complex where the negative charge is stabilized by the pyridine nitrogen but cannot be directly delocalized onto the nitro group through resonance because it is in a meta position.[5] This intermediate is less stable, and therefore this pathway has a higher activation energy.

Furthermore, in SNAr reactions, fluoride is a better leaving group than chloride.[2][6] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine atom polarizing the C-F bond.[2][7]

G cluster_0 Kinetic Pathway (Favored) cluster_1 Thermodynamic Pathway (Disfavored) A This compound B Attack at C2 (ortho to NO2) A->B + Nu⁻ C Stable Meisenheimer Complex (Charge on N and NO2) B->C Fast D Product: 2-Nu-5-chloro-3-nitropyridine C->D - F⁻ E This compound F Attack at C5 (meta to NO2) E->F + Nu⁻ G Less Stable Meisenheimer Complex F->G Slow H Product: 5-Nu-2-fluoro-3-nitropyridine G->H - Cl⁻

Caption: SNAr mechanism showing the favored kinetic attack at C2.

Part 2: A Practical Guide to Temperature Optimization

Temperature is the most common and effective parameter to adjust in an SNAr reaction. It directly influences the reaction rate but can also impact side product formation and regioselectivity if not properly controlled.

Q2: What is a good starting temperature for my reaction?

For most SNAr reactions with this substrate, a conservative starting point is room temperature (20-25°C) , especially when using reactive nucleophiles in polar aprotic solvents like DMF or DMSO. Many reactions with potent nucleophiles proceed smoothly without any heating. Always monitor the reaction by TLC or LC-MS to gauge progress before increasing the temperature.

Q3: How does my choice of nucleophile affect the optimal temperature?

The nucleophile's inherent reactivity is a critical factor. Weaker nucleophiles require more thermal energy to overcome the activation barrier of the initial attack.

Nucleophile CategoryExamplesSuggested Starting Temperature RangeNotes
High Reactivity Thiols (thiolates), secondary amines (e.g., piperidine, morpholine), alkoxides0°C to 40°CThese reactions are often fast. Start at RT or below and allow to warm. Exotherms are possible.
Moderate Reactivity Primary amines, anilines, primary alcohols25°C to 80°COften require gentle heating to proceed at a reasonable rate.[8]
Low Reactivity Tertiary alcohols, sterically hindered amines, phenols80°C to 120°C+May require higher temperatures and longer reaction times.[9] Risk of side reactions increases.
Q4: What is the role of the solvent?

Polar aprotic solvents are standard for SNAr reactions as they solvate the cation of the nucleophile salt but leave the anion relatively "bare" and nucleophilic. The solvent's boiling point also sets the practical upper limit for your reaction temperature.

  • Acetonitrile (ACN): Boiling point ~82°C. Good for reactions at moderate temperatures.

  • N,N-Dimethylformamide (DMF): Boiling point ~153°C. A common and versatile solvent for a wide temperature range.

  • Dimethyl sulfoxide (DMSO): Boiling point ~189°C. Excellent for reactions with poor nucleophiles that require high heat.[10]

Part 3: Troubleshooting Guide

This section provides a logical, question-based approach to solving common experimental issues.

G cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Regioselectivity cluster_sideproduct Troubleshooting Di-substitution start SNAr Reaction Issue q1 What is the primary issue? start->q1 issue1 Low or No Yield q1->issue1 Yield issue2 Poor Regioselectivity (C5 Substitution) q1->issue2 Selectivity issue3 Di-substitution Product q1->issue3 Side Product y1 Is starting material consumed (TLC/LCMS)? issue1->y1 s1 Reaction run at high temp (>100°C)? issue2->s1 d1 Stoichiometry Check: Is nucleophile > 1.1 eq? issue3->d1 y2 Incrementally increase temp. (e.g., 20°C steps) y1->y2 No y3 Decomposition observed? y1->y3 Yes y2->y1 y4 Consider other factors: - Insufficient base - Wet solvent/reagents - Poor nucleophile quality y3->y4 s2 Reduce temperature and increase reaction time. s1->s2 Yes s3 Consider thermodynamic control is taking over. Maintain lowest possible temp. s2->s3 d2 Use 1.0-1.05 eq of nucleophile. Add nucleophile slowly at low temp. d1->d2 Yes d3 Reaction temp too high or time too long? d1->d3 No d4 Reduce temp/time and monitor carefully for mono-adduct formation. d3->d4 Yes

Caption: A logical workflow for troubleshooting common SNAr issues.

Issue: Low or No Product Yield

Q5: My reaction isn't working at room temperature. What's the first thing I should do? The most straightforward approach is to gently heat the reaction. Increase the temperature in 20°C increments (e.g., to 40°C, then 60°C), allowing the reaction to stir for 1-2 hours at each new temperature while monitoring by TLC or LC-MS. Often, a small amount of thermal energy is all that is required.

Q6: I've heated my reaction to 80°C and still have a low yield with starting material remaining. What's next? If significant heat doesn't drive the reaction to completion, the issue may not be temperature alone.[11] Consider these factors:

  • Base: Is a base required for your nucleophile (e.g., an amine reacting as the free base vs. its HCl salt)? For alcohols or phenols, a non-nucleophilic base (e.g., K₂CO₃, NaH) is required to generate the more reactive alkoxide/phenoxide.[8]

  • Solvent Quality: SNAr reactions are sensitive to water. Ensure you are using anhydrous solvents, as water can protonate your nucleophile, reducing its reactivity.

  • Nucleophile Potency: If you are using a weak nucleophile, you may need to switch to a more forcing solvent like DMSO and higher temperatures.[10]

Issue: Poor Regioselectivity or Side Products

Q7: I'm seeing a significant amount of the C5-substituted isomer. Why is this happening? While the C2-substitution is kinetically favored, high reaction temperatures can provide enough energy to overcome the activation barrier for the C5-substitution pathway. In some cases, the C5-substituted product may be thermodynamically more stable. If you observe this, reduce the reaction temperature . It is better to run the reaction for a longer time at a lower temperature to maintain kinetic control and favor C2 substitution.

Q8: My mass spec shows a di-substituted product. How can I prevent this? Di-substitution occurs when a second molecule of the nucleophile displaces the remaining halogen after the first substitution.

  • Control Stoichiometry: Use only 1.0 to 1.05 equivalents of your nucleophile. Adding a large excess will drive the reaction toward di-substitution.

  • Control Temperature: The product of the first substitution (2-Nu-5-chloro-3-nitropyridine) is less activated than the starting material. Therefore, a higher temperature is often required for the second substitution to occur. By keeping the temperature as low as possible, you can favor the mono-substitution.

  • Slow Addition: Add the nucleophile slowly to the solution of the pyridine at a low temperature (e.g., 0°C) to maintain a low instantaneous concentration of the nucleophile.

Part 4: General Experimental Protocol

This protocol provides a representative starting point for the SNAr of this compound with an amine nucleophile.

Objective: Synthesis of N-benzyl-5-chloro-3-nitropyridin-2-amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Addition: Add benzylamine dropwise to the stirred suspension at room temperature.

  • Reaction & Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes).

  • Heating (If Necessary): If no significant conversion is observed after 4 hours, slowly heat the reaction mixture to 40-50°C and continue to monitor.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

References

Technical Support Center: Regioselectivity in SNAr Reactions of 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 5-Chloro-2-fluoro-3-nitropyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and require precise control over reaction outcomes. Here, we address common challenges, provide troubleshooting strategies, and explain the underlying principles governing regioselectivity, with a specific focus on the critical role of solvent choice.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common questions and experimental issues encountered when working with this compound.

Q1: I am reacting this compound with a nucleophile. Which halogen should I expect to be substituted?

You are dealing with a classic regioselectivity challenge. The substrate has two potential sites for nucleophilic attack: the fluorine atom at the C2 position and the chlorine atom at the C5 position. The outcome is not random; it is dictated by a combination of electronic activation, leaving group ability, and, most critically, the reaction conditions you employ, especially the solvent.

The general mechanism for this transformation is a two-step addition-elimination process, which proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2] The rate-determining step is the initial attack of the nucleophile, as this temporarily disrupts the aromaticity of the pyridine ring.[1][3] Therefore, the reaction will favor the pathway that proceeds through the most stable Meisenheimer complex.

Q2: From an electronics standpoint, which position is more reactive and why?

The C2 position (bearing the fluorine atom) is inherently more activated and electrophilic. This is due to the cumulative electron-withdrawing effects of three features:

  • The Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is electronegative and exerts a powerful electron-withdrawing effect, particularly at the ortho (C2, C6) and para (C4) positions. During an attack at C2, the negative charge of the Meisenheimer intermediate can be delocalized directly onto this electronegative nitrogen atom, providing significant resonance stabilization.[4][5] This is a major stabilizing contribution.

  • The Nitro Group (NO₂): Positioned at C3, the strongly electron-withdrawing nitro group activates the adjacent C2 position through both inductive and resonance effects, further stabilizing the negative charge of the intermediate formed upon nucleophilic attack.[3][6]

  • The Fluorine Atom: Fluorine is the most electronegative halogen. Its strong inductive effect makes the C2 carbon highly electron-deficient and thus more susceptible to nucleophilic attack. In SNAr reactions, the typical reactivity order for halide leaving groups is F > Cl > Br > I.[7] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the electron-withdrawing nature of the leaving group, not the strength of the carbon-halogen bond.[1]

Attack at the C5 position is less favorable as the stabilizing effect of the pyridine nitrogen is much weaker, and it is meta to the nitro group, precluding direct resonance stabilization of the intermediate.

Regioselectivity Pathways sub This compound path_C2 Attack at C2 sub->path_C2  Path A (Electronically Favored) path_C5 Attack at C5 sub->path_C5  Path B (Electronically Disfavored) prod_C2 5-Chloro-2-(nucleophile)-3-nitropyridine path_C2->prod_C2 Loss of F⁻ prod_C5 2-Fluoro-5-(nucleophile)-3-nitropyridine path_C5->prod_C5 Loss of Cl⁻

Caption: Competing reaction pathways for SNAr on this compound.

Q3: How does my choice of solvent directly control the regioselectivity?

The solvent plays a decisive role by modulating the reactivity of both the nucleophile and the substrate. The key distinction is between polar aprotic and polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are the standard choice for achieving high selectivity for substitution at the C2 position .[8][9] They enhance the rate of SNAr reactions because they can dissolve the reactants and stabilize the charged Meisenheimer complex, but they do not strongly solvate the nucleophile.[10][11] This leaves the nucleophile "naked" and highly reactive, allowing the reaction to proceed down the kinetically favored pathway—attack at the most electrophilic C2 site.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can lead to poor regioselectivity or, in some cases, favor substitution at the C5 position . Protic solvents can form strong hydrogen bonds with both the nucleophile and the substrate.[8][11]

    • Nucleophile Solvation: They form a "cage" around the nucleophile, reducing its reactivity and potentially requiring higher temperatures.[10][12]

    • Substrate Solvation: Crucially, they can form hydrogen bonds with the highly electronegative fluorine atom at the C2 position.[8] This interaction can partially shield the C2 carbon from the incoming nucleophile and stabilize the ground state of the starting material, increasing the activation energy for attack at C2. This diminished reactivity at the C2 position can make the alternative attack at C5 more competitive, leading to product mixtures.

Solvent Influence sub Reaction System (Substrate + Nucleophile) aprotic Polar Aprotic (DMF, DMSO) sub->aprotic Solvent Choice protic Polar Protic (Ethanol, H₂O) sub->protic Solvent Choice outcome_C2 Major Product: C2-Substitution (Loss of F) aprotic->outcome_C2  - 'Naked' Nucleophile  - No H-bonding to Fluorine  - Favors Kinetic Path outcome_mix Outcome: Mixture of Products or Competitive C5-Substitution protic->outcome_mix  - Solvated Nucleophile  - H-bonding to Fluorine  - Shields C2 Position

Caption: How solvent choice dictates the reaction outcome.

Q4: Troubleshooting: My reaction is giving a mixture of C2 and C5 substituted products. How do I improve selectivity for C2 substitution?

A lack of selectivity almost always points to suboptimal reaction conditions, particularly the solvent.

Troubleshooting Flowchart start Problem: Low Regioselectivity (Mixture of Products) q_solvent What is your solvent? start->q_solvent res_protic Root Cause: Protic solvent is likely shielding the C2 position via H-bonding. q_solvent->res_protic Protic (e.g., EtOH, IPA, H₂O) res_aprotic Check Other Factors: q_solvent->res_aprotic Aprotic (e.g., DMF, DMSO) solution_protic Solution: Switch to an anhydrous polar aprotic solvent like DMF or DMSO. Control temperature. res_protic->solution_protic check_temp Is the temperature too high? High temps can erode selectivity. res_aprotic->check_temp check_nuc Is the nucleophile very bulky? Steric hindrance at C2 could favor C5. res_aprotic->check_nuc solution_temp Solution: Run the reaction at a lower temperature (e.g., RT to 80 °C). check_temp->solution_temp Yes solution_nuc Action: C5 substitution might be unavoidable. Consider alternative synthetic route. check_nuc->solution_nuc Yes

Caption: Decision tree for troubleshooting low regioselectivity.

Step-by-Step Guide to Maximize C2 Selectivity:

  • Solvent Selection: Immediately switch to an anhydrous polar aprotic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent first choices.[12][13]

  • Ensure Anhydrous Conditions: Water is a protic solvent that can interfere with the reaction. Use anhydrous solvents and dry glassware to prevent the formation of side products and ensure high selectivity.

  • Temperature Control: High temperatures can sometimes overcome the kinetic barrier for the less-favored pathway, leading to a loss of selectivity. Start at room temperature or moderate heat (e.g., 50-80 °C) and monitor the reaction progress closely.[7]

  • Choice of Base: If your nucleophile requires a base for deprotonation (e.g., an alcohol or amine), use a non-nucleophilic base like K₂CO₃ or Et₃N.[14]

Data Summary: Predicting Regioselectivity

Use the following table as a quick reference guide for predicting the major product based on your experimental conditions.

Solvent TypeKey CharacteristicsExpected Major ProductRationale
Polar Aprotic (DMF, DMSO, CH₃CN)Stabilizes Meisenheimer complex, does not solvate nucleophile strongly.C2-Substitution (Displacement of Fluorine)Favors the kinetically controlled attack at the most electrophilic C2 position.[8]
Polar Protic (EtOH, MeOH, H₂O)Solvates nucleophile, can H-bond with the C2-Fluorine.Mixture of Products or potential for C5-Substitution Hydrogen bonding shields the C2 position, reducing its reactivity and making the C5 pathway more competitive.[8]
Non-Polar (Toluene, Hexane)Poor solubility of reactants and intermediates.Very Slow / No Reaction SNAr reactions require polar media to stabilize the charged intermediates.[9]
Experimental Protocols

The following are generalized, representative protocols. You must optimize conditions for your specific nucleophile.

Protocol A: Selective Synthesis of 5-Chloro-2-(nucleophile)-3-nitropyridine (C2-Substitution)

This protocol is designed to maximize substitution at the C2 position by displacing the fluoride.

  • Materials:

    • This compound (1.0 eq)

    • Nucleophile (e.g., primary/secondary amine, alcohol, thiol) (1.1 - 1.5 eq)

    • Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO)

    • Base (if required, e.g., K₂CO₃, Et₃N) (2.0 eq)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.5 M.

    • Add the base (e.g., K₂CO₃) to the solution with stirring.

    • Add the nucleophile to the mixture. For highly reactive nucleophiles, this may be done at 0 °C.

    • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[14]

References

Technical Support Center: Purification Strategies for Reactions Involving 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing unreacted 5-Chloro-2-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity of your target compounds.

Understanding the Challenge: Properties of this compound

Effective purification begins with a thorough understanding of the physical and chemical properties of the substance to be removed. This compound is a solid at room temperature with a predicted low pKa, indicating it is not basic. Its solubility in aqueous solutions is low, while it exhibits solubility in several organic solvents.

PropertyValueSource
Molecular FormulaC₅H₂ClFN₂O₂--INVALID-LINK--[1]
Molecular Weight176.53 g/mol --INVALID-LINK--[1]
Melting Point23 °C--INVALID-LINK--[2]
Boiling Point254.7±35.0 °C (Predicted)--INVALID-LINK--[2]
pKa-6.75±0.20 (Predicted)--INVALID-LINK--[2]
Solubility
WaterInsoluble--INVALID-LINK--
Methylene Dichloride (MDC)Soluble--INVALID-LINK--
AcetoneSoluble--INVALID-LINK--
MethanolSoluble--INVALID-LINK--

Initial Assessment and Troubleshooting Workflow

Before proceeding with a specific purification technique, a systematic approach is essential. The following workflow provides a logical sequence for identifying and resolving the presence of unreacted this compound.

troubleshooting_workflow start Reaction Work-up Complete tlc_analysis TLC Analysis of Crude Product start->tlc_analysis spot_present Spot corresponding to starting material present? tlc_analysis->spot_present extraction Liquid-Liquid Extraction spot_present->extraction  Yes product_isolated Pure Product Isolated spot_present->product_isolated  No chromatography Column Chromatography extraction->chromatography  Impurity still present extraction->product_isolated  Product is pure recrystallization Recrystallization chromatography->recrystallization  Impurity still present chromatography->product_isolated  Product is pure recrystallization->product_isolated  Product is pure reassess Reassess Product and Impurity Properties recrystallization->reassess  Impurity persists reassess->tlc_analysis

Caption: Troubleshooting workflow for the removal of unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows signals corresponding to this compound. What is the first purification step I should try?

A1: Given the poor aqueous solubility of this compound, a simple liquid-liquid extraction is an excellent first step. If your product has different solubility characteristics (e.g., it is a salt or is significantly more polar), an extraction can efficiently remove the bulk of the unreacted starting material.

Q2: I've performed an aqueous wash, but TLC analysis still shows the presence of the starting material. What's next?

A2: If a simple extraction is insufficient, column chromatography is the most common and effective next step. This compound is a relatively non-polar compound, so it will likely have a high Rf in non-polar eluent systems. By carefully choosing your solvent system, you should be able to separate it from more polar products.

Q3: Can I use an acidic wash to remove this compound?

A3: An acidic wash is unlikely to be effective. The predicted pKa of this compound is very low, meaning it is not basic and will not be protonated by a dilute acid wash. Therefore, it will not be extracted into the aqueous layer. There is also a risk of acid-catalyzed hydrolysis, especially at elevated temperatures.[3]

Q4: My product and the starting material have very similar polarities. What are my options?

A4: This is a common challenge. If column chromatography provides poor separation, recrystallization is a powerful alternative. This technique relies on differences in solubility at different temperatures. You will need to screen various solvents to find one that dissolves your product well at high temperatures but poorly at low temperatures, while the starting material remains in solution.

Q5: What are some good starting solvent systems for TLC analysis?

A5: For compounds of "normal" polarity, a good starting point for TLC is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[4] You can start with a 20-30% ethyl acetate in hexanes mixture and adjust the polarity based on the results. For more polar compounds, you can increase the proportion of ethyl acetate or add a small amount of methanol.

Q6: How can I visualize this compound on a TLC plate?

A6: Due to its aromatic and nitro-substituted structure, this compound should be UV-active. You can visualize it under a UV lamp (254 nm). Additionally, a potassium permanganate stain can be used, as the nitro group can be oxidized, resulting in a yellow-brown spot on a purple background.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is a general guideline and should be adapted based on the specific properties of your product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium carbonate (if your product is stable to mild base) or water.[5] This can help remove any acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Analysis: Analyze the resulting solid or oil by TLC or NMR to determine the purity.

Protocol 2: Flash Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.

  • Solvent System Selection: Determine a suitable eluent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and a clear separation from the this compound spot. A common starting point is a gradient of ethyl acetate in hexanes. For a related compound, a 5% ethyl acetate in hexane solution was effective.[5]

  • Column Packing: Pack a column with silica gel in the chosen eluent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. Good single solvents for recrystallizing nitropyridines include ethanol and acetone.[5] Solvent pairs, such as ethanol/water or ethyl acetate/hexanes, are also very effective.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Purity Check: Determine the melting point and analyze by NMR or another suitable technique to confirm purity.

References

Technical Support Center: Isomer Separation in 5-Chloro-2-fluoro-3-nitropyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing and separating isomeric mixtures resulting from reactions with 5-Chloro-2-fluoro-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and face the common challenge of regiochemical impurity. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving from foundational questions to specific troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of this compound and the nature of the isomers formed.

Q1: What are the primary reactive sites on this compound in nucleophilic aromatic substitution (SNAr) reactions?

The this compound molecule has two potential sites for nucleophilic aromatic substitution (SNAr): the carbon at position C2 (bonded to fluorine) and the carbon at position C5 (bonded to chlorine). The regiochemical outcome is a delicate balance of electronic and steric factors.

  • C2 Position (Fluoro-substitution): This site is generally the more reactive position. The high electronegativity of the fluorine atom, combined with the activating effects of the adjacent ring nitrogen and the ortho nitro group, makes the C2 carbon highly electron-deficient and susceptible to nucleophilic attack. The intermediate Meisenheimer complex formed upon attack at C2 is significantly stabilized by resonance involving the nitro group.

  • C5 Position (Chloro-substitution): While less reactive than C2, the C5 position is still activated towards nucleophilic attack. It is para to the ring nitrogen and meta to the nitro group. While the meta relationship to the nitro group provides less resonance stabilization for the intermediate compared to the C2 position, substitution can still occur, particularly with aggressive nucleophiles or under specific reaction conditions.[1][2]

Q2: Why am I getting a mixture of isomers instead of a single product?

Obtaining a mixture of regioisomers is a common outcome. The selectivity of the reaction is not always absolute and depends heavily on several factors:

  • Nucleophile Identity: "Hard" nucleophiles (e.g., small, highly charged, like alkoxides or ammonia) often favor the more electronically deficient C2 position. "Softer," bulkier nucleophiles may show decreased selectivity or even a slight preference for the less sterically hindered C5 position, although C2 substitution usually predominates.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can all influence the reaction's regioselectivity. For instance, higher temperatures can provide enough energy to overcome the activation barrier for the less favored C5 substitution pathway, leading to a higher proportion of that isomer.

  • Electronic Effects of the Substrate: The inherent electronic properties of the substituted pyridine ring dictate the stability of the reaction intermediates. As explained in Q1, the intermediate for C2 attack is generally more stable, making that the kinetically and often thermodynamically favored pathway.[3][4]

Q3: What are the primary strategies for separating these regioisomers?

The two most effective and widely used strategies for separating regioisomers of substituted pyridines are chromatography and crystallization.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and flash column chromatography are the workhorses for isomer separation.[5][6] These techniques exploit differences in the polarity and interaction of the isomers with a stationary phase.

  • Crystallization: If the isomers are solid and have sufficiently different solubilities in a given solvent system, fractional crystallization can be a highly effective and scalable purification method.[7][8][9]

The choice between these methods depends on the scale of the separation, the physical properties of the isomers, and the degree of purity required.

Q4: How can I confirm the identity of each separated isomer?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously identifying regioisomers.[10][11]

  • ¹H NMR: The substitution pattern creates a unique electronic environment for each proton on the aromatic ring, resulting in distinct chemical shifts and coupling constants (J-values).

  • ¹³C NMR: Each carbon atom will have a unique chemical shift depending on its neighboring atoms.

  • ¹⁹F NMR: If the fluorine atom remains in one of the isomers, its signal and coupling to adjacent protons will be diagnostic.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques can definitively establish the connectivity of atoms within the molecule, confirming which isomer is which.[12]

Part 2: Troubleshooting and Experimental Guides

This section provides practical, step-by-step guidance for overcoming specific separation challenges.

Problem 1: My TLC plate shows two or more close-running spots. How do I achieve separation using column chromatography?

This is a classic sign that the polarity of your chosen mobile phase is not optimal. The goal is to increase the differential interaction of the isomers with the silica gel.

Troubleshooting Workflow: Column Chromatography Optimization

G start Start: Crude mixture shows close spots on TLC screen_solvents Develop TLCs in multiple solvent systems start->screen_solvents hex_etOAc Hexanes/Ethyl Acetate (EtOAc) screen_solvents->hex_etOAc System 1 dcm_meOH Dichloromethane (DCM)/Methanol (MeOH) screen_solvents->dcm_meOH System 2 hex_acetone Hexanes/Acetone screen_solvents->hex_acetone System 3 eval Evaluate TLC Results: Aim for ΔRf > 0.1 hex_etOAc->eval dcm_meOH->eval hex_acetone->eval good_sep Good Separation Achieved (ΔRf > 0.1) eval->good_sep Success poor_sep Poor Separation (ΔRf < 0.1) eval->poor_sep Failure adjust_polarity Fine-tune polarity of best system. Example: Change from 7:3 to 8:2 or 9:1 Hex/EtOAc good_sep->adjust_polarity try_additive Try a different solvent class or add a modifier (e.g., 0.5% Triethylamine for basic compounds) poor_sep->try_additive proceed Proceed to Flash Column Chromatography adjust_polarity->proceed try_additive->screen_solvents Re-screen

Detailed Protocol: Preparative Flash Column Chromatography

  • Slurry Preparation: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or EtOAc), add silica gel (approx. 2-3x the mass of the crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This ensures a narrow application band on the column.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (the less polar component, e.g., hexanes). A "wet" or "slurry" packing method is generally preferred to avoid air bubbles and channeling.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column bed. Gently add a thin layer of sand on top to prevent disturbance of the silica bed upon solvent addition.

  • Elution: Begin eluting the column with the mobile phase, starting with a slightly less polar composition than what gave you the ideal TLC separation. For example, if 7:3 Hexanes:EtOAc worked well, start with 9:1.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase throughout the run to elute the more tightly bound isomer. Collect fractions continuously.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure isomers. Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Problem 2: Column chromatography is too slow or inefficient for my scale. Can I use crystallization?

Yes, crystallization can be an excellent, cost-effective alternative for larger quantities, provided the isomers have different solubilities.[8]

Troubleshooting Workflow: Developing a Fractional Crystallization Protocol

G start Start: Crude solid mixture of isomers sol_screen Solubility Screening: Test small amounts in various solvents (e.g., Ethanol, Isopropanol, Toluene, EtOAc/Heptane) start->sol_screen find_solvent Identify a solvent where one isomer is significantly less soluble than the other, especially when hot vs. cold sol_screen->find_solvent no_solvent No suitable single solvent found find_solvent->no_solvent good_solvent Suitable solvent identified find_solvent->good_solvent try_binary Try binary solvent systems (e.g., dissolve in DCM, add Hexanes as anti-solvent) no_solvent->try_binary protocol Perform Fractional Crystallization good_solvent->protocol try_binary->protocol dissolve 1. Dissolve crude mixture in minimum amount of hot solvent protocol->dissolve cool 2. Cool slowly to room temperature, then in an ice bath dissolve->cool filter 3. Filter the resulting crystals (Enriched in less soluble isomer) cool->filter concentrate 4. Concentrate the mother liquor (Enriched in more soluble isomer) filter->concentrate re_x 5. Re-crystallize both fractions to improve purity concentrate->re_x analyze Analyze purity of crystals and mother liquor by HPLC or NMR re_x->analyze

Expert Tip: Seeding If you can isolate a tiny amount of one pure isomer (e.g., from a previous small-scale chromatographic separation), you can use it as a seed crystal.[7] Adding a seed crystal to a supersaturated solution of the mixture can selectively induce the crystallization of that specific isomer, dramatically improving the efficiency of the separation.

Problem 3: My separation is complete, but I'm not sure which isomer is which.

This requires spectroscopic analysis. NMR is the definitive method.[11] Let's consider a hypothetical reaction where a nucleophile (Nu) has replaced either the fluorine at C2 or the chlorine at C5.

Isomer 1: 5-Chloro-3-nitro-2-(Nu)-pyridine Isomer 2: 2-Fluoro-3-nitro-5-(Nu)-pyridine

Table 1: Hypothetical NMR Data for Isomer Identification

FeatureIsomer 1 (C2-substituted)Isomer 2 (C5-substituted)Rationale
¹H NMR Signals Two aromatic protons.Two aromatic protons.Both isomers will show two signals in the aromatic region.
¹H-¹H Coupling Protons will be meta to each other (at C4 and C6). Expect a small coupling constant (⁴JHH ≈ 2-3 Hz).Protons will be ortho to each other (at C4 and C6). Expect a larger coupling constant (³JHH ≈ 8-9 Hz).The magnitude of the proton-proton coupling constant is highly dependent on the number of bonds separating them.
¹⁹F NMR Signal Absent.Present. A distinct signal will be observed.The most straightforward differentiator.
¹H-¹⁹F Coupling N/AThe proton at C4 will show coupling to the fluorine at C2 (³JHF ≈ 5-7 Hz).This coupling provides definitive proof of the F and H spatial relationship.

By analyzing the coupling patterns in the ¹H NMR and the presence or absence of a signal in the ¹⁹F NMR, you can confidently assign the structures.[12][13]

Problem 4: Standard silica gel or C18 columns are not working. What are my other HPLC options?

For particularly challenging separations of polar, basic compounds like substituted pyridines, specialized HPLC columns can offer unique selectivity.[14]

Table 2: Advanced HPLC Column Selection Guide

Column TypeSeparation PrincipleMobile Phase ConsiderationsBest For...
SHARC™ Hydrogen BondingAcetonitrile/Methanol with additives like formic acid.[5]Isomers with different hydrogen bond donor/acceptor capabilities. Elution order can be highly sensitive to mobile phase composition.
HILIC Hydrophilic InteractionHigh organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.Polar, hydrophilic isomers that are poorly retained on reversed-phase (C18) columns.
Mixed-Mode Combination of reversed-phase and ion-exchange.Standard reversed-phase solvents (ACN/Water) with acid additives (formic, TFA). No ion-pairing reagents needed.[6]Isomers with slight differences in pKa or hydrophobicity. Offers unique selectivity compared to standard phases.

When developing an HPLC method, screen different columns and mobile phase compositions to find the optimal conditions for your specific isomeric mixture.

References

Navigating the Reactivity of 5-Chloro-2-fluoro-3-nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – As a leading Senior Application Scientist, this technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to preventing the decomposition of 5-Chloro-2-fluoro-3-nitropyridine during critical chemical transformations. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful reaction of this versatile building block.

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. However, its trifunctional nature, possessing chloro, fluoro, and nitro substituents on a pyridine ring, presents unique stability challenges. The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, makes the molecule susceptible to decomposition under various reaction conditions. This guide will address the primary challenges encountered during nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the reduction of the nitro group.

Understanding the Instability: Key Decomposition Pathways

The primary drivers of decomposition for this compound are its high electrophilicity and the potential for unwanted side reactions involving its functional groups. Key factors to consider are:

  • Hydrolytic Instability: The presence of activating fluoro and nitro groups makes the pyridine ring susceptible to hydrolysis, especially under basic or strongly acidic conditions. This can lead to the formation of corresponding pyridinone byproducts.

  • Nucleophilic Attack at Undesired Positions: Strong nucleophiles can potentially displace the nitro group or react at other positions on the pyridine ring, leading to a mixture of products.

  • Thermal Decomposition: Like many nitrated aromatic compounds, this compound can be thermally labile.[1] High reaction temperatures can lead to the formation of tars and other unidentifiable byproducts.[1]

  • Reaction with Strong Bases: Strong bases can promote side reactions, including dimerization or polymerization, particularly at elevated temperatures.

Troubleshooting and FAQs

This section addresses common questions and issues encountered when working with this compound.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction with an amine nucleophile is giving low yields and multiple products. What is the likely cause?

A1: This is a common issue and can stem from several factors. The high reactivity of the substrate can lead to side reactions. The 2-fluoro substituent is generally more labile than the 5-chloro group in nucleophilic aromatic substitution on pyridines.[2] However, the electronic activation by the 3-nitro group influences the regioselectivity.

Troubleshooting Steps:

  • Temperature Control: High temperatures can lead to decomposition. Aim for the lowest effective temperature. Consider starting at room temperature and gradually increasing if the reaction is too slow.

  • Choice of Base: If a base is required, use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

  • Solvent Selection: Use an aprotic polar solvent like DMF, DMSO, or acetonitrile. Protic solvents can compete with the nucleophile and may promote hydrolysis.

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.

dot

Caption: Troubleshooting SNAr reactions.

Section 2: Suzuki-Miyaura Cross-Coupling

Q2: I am attempting a Suzuki coupling at the 5-chloro position, but I am observing significant decomposition of my starting material and low yields of the desired product. What can I do?

A2: Suzuki couplings with electron-deficient and potentially base-sensitive substrates like this compound require careful optimization of the reaction conditions. Decomposition often arises from the base, temperature, or catalyst system.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. Strong inorganic bases like NaOH or KOH can promote hydrolysis and other side reactions. Weaker bases are generally preferred.

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are good starting points.[2] For extremely base-sensitive substrates, consider fluoride-based bases like cesium fluoride (CsF) or potassium fluoride (KF).

  • Catalyst and Ligand System: The catalyst system must be robust enough to activate the C-Cl bond without promoting decomposition.

    • Recommended Catalysts: For challenging aryl chlorides, palladium precatalysts with bulky, electron-rich phosphine ligands are often effective.[3] Consider using catalysts like Pd₂(dba)₃ with ligands such as XPhos or SPhos.[4] Pd(dppf)Cl₂ is another common and effective catalyst.[5]

  • Solvent System: A mixture of an organic solvent and water is typically used in Suzuki reactions. However, minimizing the amount of water or using anhydrous conditions with a suitable base can prevent hydrolysis.

    • Recommended Solvents: 1,4-Dioxane/water, toluene/water, or DME/water are common choices. For anhydrous conditions, consider toluene or dioxane with a base like CsF.

  • Temperature Management: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Typical temperatures range from 80-110 °C.

  • Addressing Protodeboronation: If you observe significant formation of the dehalogenated starting material, this could be due to protodeboronation of the boronic acid. Using a milder base or a boronic ester (e.g., a pinacol ester) can mitigate this issue.

ParameterRecommendation for Sensitive SubstratesRationale
Base K₃PO₄, Cs₂CO₃, CsFWeaker bases minimize hydrolysis and other base-mediated decomposition pathways.[2]
Catalyst Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos)Efficiently activates the C-Cl bond at lower temperatures.[3][4]
Solvent Anhydrous toluene or dioxane with CsFReduces the risk of hydrolysis of the starting material.
Temperature 80-100 °CBalances reaction rate with substrate stability.
Section 3: Reduction of the Nitro Group

Q3: I need to reduce the nitro group to an amine, but I am also observing dehalogenation. How can I achieve selective reduction?

A3: The reduction of a nitro group in the presence of halogen substituents is a common challenge, as many reducing agents can also effect dehalogenation. Catalytic hydrogenation with Pd/C is particularly known for causing dehalogenation.

Troubleshooting and Recommended Protocols:

  • Chemoselective Reagents: The choice of reducing agent is paramount for selectivity.

    • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method for the selective reduction of nitro groups in the presence of halogens. The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate.

    • Iron Powder (Fe) with an Acid: A mixture of iron powder with a mild acid like ammonium chloride (NH₄Cl) or acetic acid (AcOH) in a protic solvent is another effective and selective method.

    • Raney Nickel (Raney Ni): Catalytic hydrogenation using Raney Nickel is often a good alternative to Pd/C for substrates where dehalogenation is a concern.[6]

    • Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be used under mild conditions and is often selective for the nitro group.

dot

Caption: Reagent selection for nitro group reduction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the amine nucleophile (1.1 mmol), and potassium carbonate (1.5 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-60 °C if no reaction is observed. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a glovebox or under a stream of argon, add to a reaction vial: this compound (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 3: Selective Reduction of the Nitro Group using SnCl₂·2H₂O
  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and carefully pour it into a beaker of crushed ice.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aniline.

References

Technical Support Center: Scale-Up of Reactions Involving 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities associated with the scale-up of nucleophilic aromatic substitution (SNAr) reactions involving 5-Chloro-2-fluoro-3-nitropyridine. The transition from bench-scale success to pilot or manufacturing scale introduces a new set of variables that can impact reaction efficiency, product purity, and, most critically, safety. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to address the specific challenges you may encounter.

Core Principles: Understanding the Reactivity of this compound

This compound is a highly activated electrophile, making it an excellent substrate for SNAr reactions. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen significantly lowers the electron density of the aromatic system, facilitating attack by nucleophiles.[1] The two halogen substituents offer differential reactivity, which can be exploited for selective functionalization. Generally, the fluorine atom at the 2-position is more susceptible to nucleophilic attack than the chlorine atom at the 5-position due to the stronger activation by the adjacent nitro group.[2] However, reaction conditions can be tailored to favor substitution at either position.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the scale-up of reactions with this compound, providing potential causes and actionable solutions.

Issue 1: Reaction Stalls or Incomplete Conversion

Q: My reaction, which went to completion on a 1g scale, is stalling at 70% conversion on a 1kg scale. What are the likely causes?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Cause A: Inefficient Mixing and Mass Transfer Limitations

    • Explanation: At larger scales, achieving homogeneous mixing of reactants, especially in heterogeneous (solid-liquid) systems, becomes significantly more difficult. "Hot spots" or areas of high reactant concentration can lead to localized side reactions, while insufficient mixing can result in areas where the reaction is starved of one of the components. This is particularly relevant if your nucleophile or base has limited solubility.

    • Solutions:

      • Agitation Optimization: Review the geometry of your reactor, stirrer type, and agitation speed. Baffles can improve mixing efficiency.

      • Solvent Selection: A solvent system that better solubilizes all components can mitigate mass transfer issues.

      • Controlled Reagent Addition: Instead of a single charge, consider the slow, subsurface addition of the limiting reagent to maintain a more constant concentration throughout the reaction mixture.

  • Cause B: Temperature Gradients and Poor Heat Transfer

    • Explanation: SNAr reactions with nitropyridines are often exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient dissipation of heat into the environment.[3] When scaling up, the volume increases cubically while the surface area for heat exchange only increases squarely. This can lead to a significant rise in the internal temperature, even with external cooling. This temperature increase can alter the reaction kinetics or lead to the degradation of reactants or products.

    • Solutions:

      • Calorimetry Studies: Perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) on a small scale to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.[4]

      • Jacketed Reactors: Utilize reactors with efficient cooling jackets and a reliable heat transfer fluid.

      • Semi-Batch or Continuous Flow: For highly exothermic reactions, consider a semi-batch process with controlled addition of a reactant or transitioning to a continuous flow reactor, which offers superior heat and mass transfer.

Issue 2: Increased Impurity Profile and By-product Formation

Q: On a larger scale, I'm observing several new impurities that were negligible in my lab-scale experiments. How can I identify and mitigate them?

A: The appearance of new impurities is often linked to the longer reaction times and higher temperatures that can occur during scale-up.

  • Potential By-products and Their Causes:

Impurity TypePotential CauseMitigation Strategy
Di-substituted Product Excess nucleophile, prolonged reaction time, or higher reaction temperature leading to substitution of both halogens.Use stoichiometric amounts of the nucleophile, monitor the reaction closely, and maintain strict temperature control. Consider a step-wise addition of the nucleophile.
Hydrolysis Product (e.g., 5-Chloro-3-nitro-pyridin-2-ol) Presence of water in reactants or solvents, especially when using hydroxide bases. The reactivity of the starting material makes it susceptible to hydrolysis.Use anhydrous solvents and reagents. If an aqueous work-up is necessary, perform it at low temperatures and minimize the contact time. Consider using non-aqueous bases.
Over-reaction with Amine Nucleophiles If the product of the initial SNAr reaction is also nucleophilic, it can react with another molecule of the starting material.Maintain a slight excess of the starting material and add the amine nucleophile slowly to the reaction mixture.
Solvent-Derived Impurities Reaction of the starting material or a reactive intermediate with the solvent (e.g., with DMF or DMSO at elevated temperatures).Choose a more inert solvent if high temperatures are required. Perform solvent screening at the intended reaction temperature.
  • Analytical Monitoring:

    • In-Process Controls (IPCs): Implement regular sampling and analysis by HPLC or GC to track the consumption of starting material and the formation of product and impurities. This allows for real-time decision-making to quench the reaction at the optimal point.

Issue 3: Work-up and Product Isolation Difficulties

Q: My product, which previously crystallized easily, is now oiling out or forming an intractable emulsion during the aqueous work-up. What can I do?

A: Work-up procedures are highly scale-dependent.

  • Cause A: Emulsion Formation

    • Explanation: Vigorous agitation of biphasic systems on a large scale can lead to stable emulsions, especially if minor impurities are acting as surfactants.

    • Solutions:

      • Reduce Agitation: Decrease the stirrer speed during phase separation.

      • Brine Wash: Add a saturated sodium chloride solution to increase the ionic strength of the aqueous phase, which can help break emulsions.

      • Solvent Swap: Consider a solvent swap to a less water-miscible solvent before the aqueous wash.

  • Cause B: Crystallization Issues

    • Explanation: The cooling profile, solvent purity, and presence of impurities can significantly affect crystallization. Rapid cooling on a large scale can lead to the formation of fine particles or oils.

    • Solutions:

      • Controlled Cooling: Implement a slow, controlled cooling ramp to promote the growth of larger, more easily filterable crystals.

      • Seeding: Introduce a small amount of pure, crystalline product at the appropriate temperature to induce crystallization.

      • Anti-Solvent Addition: A controlled addition of an anti-solvent can often improve crystallization. This should be optimized at the lab scale first.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The primary safety concern is the potential for a thermal runaway reaction .[5] The nitro group makes the molecule energetic, and exothermic SNAr reactions can self-accelerate if cooling is insufficient. This can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. It is imperative to perform thermal hazard analysis (e.g., using ARC or DSC) to understand the decomposition temperature of the starting material, product, and reaction mixture.[4] Always operate well below the onset temperature of any decomposition and ensure that the cooling capacity of the reactor can handle the total heat flow of the reaction.

Q2: Which halogen is more reactive, the fluorine at C2 or the chlorine at C5?

A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile.[1] The reactivity is therefore governed by the electrophilicity of the carbon atom bearing the leaving group. The C2 position is ortho to the strongly electron-withdrawing nitro group, making it significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position, which is meta to the nitro group. Therefore, the fluorine at C2 is generally more reactive.

Q3: How can I monitor the progress of my reaction effectively on a large scale?

A3: Visual monitoring (like TLC) becomes impractical at scale. The most reliable methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring reaction progress. Develop a stability-indicating method that can separate the starting material, product, and any key impurities.

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • Process Analytical Technology (PAT): In-situ monitoring tools like FTIR or Raman spectroscopy can provide real-time data on reactant and product concentrations without the need for sampling.

Q4: What are the best practices for handling and storing this compound?

A4: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Visualizing the Workflow

Decision Tree for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield or Stalled Reaction check_mixing Evaluate Mixing Efficiency start->check_mixing mixing_ok Mixing is Homogeneous check_mixing->mixing_ok Sufficient? check_temp Analyze Temperature Profile temp_ok Temperature is Stable & at Target check_temp->temp_ok Controlled? mixing_ok->check_temp Yes improve_mixing Action: Improve Agitation / Change Solvent mixing_ok->improve_mixing No improve_cooling Action: Enhance Cooling / Slow Addition temp_ok->improve_cooling No check_reagents Verify Reagent Quality & Stoichiometry temp_ok->check_reagents Yes end Problem Resolved improve_mixing->end improve_cooling->end reagents_ok Reagents are Valid check_reagents->reagents_ok Correct? fix_reagents Action: Use Fresh Reagents / Adjust Stoichiometry reagents_ok->fix_reagents No reagents_ok->end Yes fix_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

SNAr Mechanism on this compound

Caption: General SNAr mechanism at the C2 position.

References

Validation & Comparative

A Comparative Reactivity Guide: 5-Chloro-2-fluoro-3-nitropyridine vs. 2,5-dichloro-3-nitropyridine in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the reactivity of two key heterocyclic building blocks, 5-Chloro-2-fluoro-3-nitropyridine and 2,5-dichloro-3-nitropyridine, in the context of nucleophilic aromatic substitution (SNAr). Understanding the nuanced differences in their reactivity is paramount for rational synthetic design, optimization of reaction conditions, and the efficient construction of complex molecules in medicinal chemistry and materials science.[1]

The Theoretical Framework: Reactivity in Nitropyridines

Nucleophilic aromatic substitution on pyridine rings is a cornerstone of heterocyclic chemistry. The reaction's facility is governed by the electronic landscape of the ring, which is inherently electron-deficient due to the electronegative nitrogen atom.[2][3] This deficiency is dramatically amplified by the presence of strongly electron-withdrawing groups, such as a nitro (–NO₂) group.[4]

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack : The nucleophile attacks an electron-poor carbon atom bearing a leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure : Aromaticity is restored by the expulsion of the leaving group (a halide ion in this case).

The rate of the reaction is primarily determined by the stability of the Meisenheimer complex.[5] The nitro group is a powerful activator because it can stabilize this intermediate through resonance, especially when positioned ortho or para to the site of substitution.[5][6] This allows the negative charge to be delocalized onto the electronegative oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction.

A crucial factor in SNAr is the nature of the halogen leaving group, often referred to as the "element effect." For activated aromatic systems, the typical order of reactivity is F > Cl > Br > I .[7] This is contrary to the C-X bond strengths (C-F is the strongest).[8] The reason for this trend lies in the rate-determining first step: the high electronegativity of fluorine makes the attached carbon atom highly electrophilic and strongly stabilizes the developing negative charge in the Meisenheimer complex, accelerating the nucleophilic attack.[9]

Structural and Electronic Analysis

The reactivity and regioselectivity of the two title compounds are dictated by the precise arrangement of their substituents.

This compound
  • Reactive Center : The primary site for nucleophilic attack is the C2 position, which bears the fluorine atom. This position is maximally activated, being both alpha to the ring nitrogen and ortho to the powerful 3-nitro group.

  • Leaving Group : Fluorine is an excellent leaving group in SNAr reactions due to its ability to stabilize the transition state.[9]

  • Secondary Site : The chlorine atom at the C5 position is meta to the nitro group. This position is significantly less activated and is not expected to be reactive under conditions that would readily displace the C2-fluorine.[6]

2,5-dichloro-3-nitropyridine
  • Reactive Center : The primary reactive site is the C2 position. Similar to the fluoro-analogue, this carbon is activated by both the adjacent ring nitrogen and the ortho 3-nitro group.

  • Leaving Group : Chlorine is a good, but generally less effective, leaving group than fluorine in SNAr reactions.[7]

  • Secondary Site : The chlorine at C5 is, again, meta to the nitro group and therefore much less susceptible to nucleophilic attack.

The core comparison, therefore, boils down to the reactivity of a C2-Fluorine versus a C2-Chlorine, both on a 5-chloro-3-nitropyridine scaffold.

Reactivity Comparison: A Head-to-Head Analysis

Based on established principles of SNAr chemistry, This compound is predicted to be substantially more reactive than 2,5-dichloro-3-nitropyridine at the C2 position.

The rationale is twofold:

  • Enhanced Electrophilicity : The extreme electronegativity of fluorine makes the C2 carbon of this compound more electron-deficient (more electrophilic) than the corresponding carbon in 2,5-dichloro-3-nitropyridine.

  • Transition State Stabilization : The fluorine atom provides greater stabilization for the anionic Meisenheimer intermediate formed during the rate-determining step of the reaction.

Data Summary Table
FeatureThis compound2,5-dichloro-3-nitropyridine
Molecular Structure this compound[10]2,5-dichloro-3-nitropyridine
Primary Reactive Site C2 (bearing Fluorine)C2 (bearing Chlorine)
Activating Groups Ring Nitrogen (alpha), 3-Nitro group (ortho)Ring Nitrogen (alpha), 3-Nitro group (ortho)
Primary Leaving Group Fluoride (F⁻)Chloride (Cl⁻)
Predicted Reactivity Very High High
Supporting Rationale Fluorine's high electronegativity strongly activates the C2 position for nucleophilic attack and stabilizes the Meisenheimer complex. It is a superior leaving group in SNAr.[7][9]The C2 position is well-activated, but chlorine is a less effective leaving group than fluorine in SNAr, leading to slower reaction kinetics.[7]

Mechanistic Visualization

The diagrams below illustrate the SNAr mechanism for both compounds with a generic amine nucleophile (R-NH₂), highlighting the formation of the resonance-stabilized Meisenheimer complex.

G cluster_0 This compound cluster_1 2,5-dichloro-3-nitropyridine A Reactant A MeisenheimerA Meisenheimer Complex A A->MeisenheimerA + R-NH₂ ProductA Product A MeisenheimerA->ProductA - HF MeisenheimerB Meisenheimer Complex B B Reactant B B->MeisenheimerB + R-NH₂ ProductB Product B MeisenheimerB->ProductB - HCl

References

A Tale of Two Halides: Unraveling the Superior Leaving Group Ability of Fluoride over Chloride in Nitropyridine SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the intricate world of synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates, the nucleophilic aromatic substitution (SNAr) reaction on electron-deficient heteroaromatic rings like nitropyridines is a cornerstone transformation. A frequent point of deliberation among researchers is the choice of halogen leaving group, most commonly between fluoride and chloride. Conventional wisdom derived from aliphatic substitution (SN1/SN2) would suggest chloride, a weaker base, as the superior leaving group. However, in the realm of SNAr, this intuition is not only challenged but inverted. This guide provides an in-depth comparison of fluoride and chloride as leaving groups in nitropyridine systems, supported by mechanistic principles and experimental evidence, to empower chemists with a rational basis for substrate design and reaction optimization.

The SNAr Mechanism: A Paradigm Shift in Leaving Group Aptitude

Unlike SN1 and SN2 reactions where C-X bond cleavage is integral to the rate-determining step, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[1][2] The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which temporarily disrupts the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The second, faster step involves the expulsion of the leaving group and the restoration of the aromatic system.[2]

This mechanistic distinction is the crux of why the leaving group trends are reversed. The reaction rate is not primarily dictated by the stability of the departing halide anion (leaving group ability in the traditional sense), but rather by the rate of formation of the Meisenheimer complex.[2][3] Factors that stabilize this high-energy intermediate will lower the activation energy of the first step and accelerate the overall reaction.

Caption: Generalized SNAr mechanism on a halonitropyridine.

The "Element Effect": Why Fluorine Reigns Supreme

The commonly observed reactivity order for halogens in activated SNAr reactions is F > Cl ≈ Br > I, a phenomenon often termed the "element effect".[4][5] This counterintuitive trend is primarily attributed to the powerful electron-withdrawing inductive effect of fluorine.

  • Electrophilicity of the Reaction Center: Fluorine is the most electronegative element.[6] Consequently, it polarizes the carbon-halogen bond to the greatest extent, rendering the carbon atom significantly more electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile.[6]

  • Stabilization of the Meisenheimer Complex: The rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine's strong inductive effect provides substantial stabilization to the developing negative charge on the ring, lowering the energy of the transition state leading to this intermediate.[2] While chlorine is also electron-withdrawing, its inductive effect is weaker than fluorine's.

The presence of a nitro group, especially when positioned ortho or para to the leaving group, is crucial as it provides powerful resonance stabilization of the negative charge in the Meisenheimer complex, working in concert with the inductive effect of the halogen.[1][7] The electron-withdrawing pyridine ring nitrogen further enhances this effect.[8][9]

Quantitative Comparison: Fluoride vs. Chloride

Experimental data consistently demonstrates the superior reactivity of fluoro-substituted nitropyridines over their chloro-analogs.

FeatureFluoride Leaving GroupChloride Leaving GroupRationale & Citation
Relative Reactivity Significantly HigherLowerFluorine's strong inductive effect accelerates the rate-determining nucleophilic attack. For 2-halopyridines reacting with sodium ethoxide, the 2-fluoro isomer reacts ~320 times faster than the 2-chloro analog.[10]
C-X Bond Strength Stronger (approx. 116 kcal/mol)Weaker (approx. 81 kcal/mol)This property is misleading in SNAr, as C-X bond cleavage occurs in the fast, non-rate-determining step.[3][11][12]
Activation Energy (Ea) LowerHigherThe transition state leading to the Meisenheimer complex is better stabilized by fluorine, lowering the activation barrier.[2][4]
Reaction Conditions Milder (often lower temperatures)More Forcing (often requires higher temperatures)The higher intrinsic reactivity of fluoronitropyridines allows for less stringent conditions, which can be advantageous for sensitive substrates.
Cost & Availability Can be more expensiveGenerally less expensive and more widely availableThis is a practical consideration that may influence the choice in large-scale synthesis, sometimes necessitating process optimization for the less reactive chloro-substrate.

Experimental Protocol: Competitive Reaction of 4-Fluoro-3-nitropyridine and 4-Chloro-3-nitropyridine with a Nucleophile

To provide a tangible demonstration of this reactivity difference, a competitive experiment can be designed. This protocol serves as a self-validating system, as the product ratio directly reflects the kinetic preference of the nucleophile for one substrate over the other under identical conditions.

Objective: To determine the relative reactivity of 4-fluoro-3-nitropyridine and 4-chloro-3-nitropyridine towards a common nucleophile, such as piperidine.

Materials:

  • 4-Fluoro-3-nitropyridine (1.0 eq)

  • 4-Chloro-3-nitropyridine (1.0 eq)

  • Piperidine (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Internal Standard (e.g., dodecane)

  • Reaction vessel (e.g., 25 mL round-bottom flask with magnetic stirrer)

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-nitropyridine (e.g., 1 mmol), 4-chloro-3-nitropyridine (1 mmol), and a known amount of the internal standard.

  • Solvent Addition: Add anhydrous DMF (e.g., 10 mL) and stir the mixture at room temperature (25 °C) until all solids are dissolved.

  • Initial Sample (T=0): Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture, quench it with a dilute acid solution, extract with a suitable solvent (e.g., ethyl acetate), and prepare for analysis. This sample will confirm the initial ratio of starting materials.

  • Reaction Initiation: Add piperidine (1 mmol) to the reaction mixture in one portion. Start a timer immediately.

  • Monitoring: Maintain the reaction at a constant temperature (e.g., 25 °C). Withdraw aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Quench and prepare each sample for analysis as described in step 3.

  • Analysis: Analyze the samples by GC-MS or HPLC. Quantify the disappearance of the two starting materials and the appearance of the common product, 4-(piperidin-1-yl)-3-nitropyridine, relative to the internal standard.

  • Data Interpretation: Plot the concentration of each starting material versus time. The substrate that is consumed more rapidly is the more reactive species. The initial product formation rate will overwhelmingly favor the substitution of fluoride.

competitive_experiment cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Unreacted SM Fluoro 4-Fluoro-3-nitropyridine Product_F 4-(piperidin-1-yl)-3-nitropyridine (Major Product) Fluoro->Product_F k_F (fast) Chloro 4-Chloro-3-nitropyridine Product_C 4-(piperidin-1-yl)-3-nitropyridine (Minor Product) Chloro->Product_C k_Cl (slow) Piperidine Piperidine (Nucleophile) Piperidine->Product_F Piperidine->Product_C Unreacted_C Unreacted 4-Chloro-3-nitropyridine

Caption: Workflow for the competitive SNAr experiment.

Conclusion and Practical Implications

For researchers engaged in the synthesis of complex molecules, particularly in drug development where efficiency and selectivity are paramount, understanding the nuances of leaving group ability in nitropyridine SNAr reactions is critical. The evidence is unequivocal: fluoride is a markedly better leaving group than chloride in this context. This is not because the C-F bond is easier to break, but because fluorine's potent inductive effect accelerates the rate-determining nucleophilic attack by increasing the electrophilicity of the reaction site and stabilizing the crucial Meisenheimer intermediate.

While chloro-substituted nitropyridines are often more economical, their lower reactivity necessitates more forcing conditions, which can compromise functional group tolerance and lead to side reactions. Therefore, for high-value targets or when mild conditions are essential, fluoro-nitropyridines represent the strategically superior choice, offering faster reactions, higher yields, and a cleaner reaction profile. This fundamental understanding allows for more rational substrate design and efficient route development, ultimately accelerating the drug discovery process.

References

A Comparative Guide to Reagents for Introducing the 3-Nitropyridinyl Moiety: Alternatives to 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

The 3-nitropyridinyl scaffold is a privileged motif in modern drug discovery and agrochemical research. Its unique electronic properties and ability to participate in a diverse range of chemical transformations make it a valuable building block for creating complex, biologically active molecules. 5-Chloro-2-fluoro-3-nitropyridine has emerged as a popular reagent for introducing this moiety, prized for the exceptional reactivity of its 2-fluoro substituent in nucleophilic aromatic substitution (SNAr) reactions. However, the landscape of available reagents is broad, with several alternatives offering distinct advantages in terms of reactivity, regioselectivity, cost, and availability.

This guide provides an in-depth, objective comparison of viable alternatives to this compound. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Central Role of Nucleophilic Aromatic Substitution (SNAr)

The introduction of the 3-nitropyridinyl moiety is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process is governed by a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, significantly amplified by the potent electron-withdrawing nitro group (-NO₂), renders the carbon atoms bearing halogen leaving groups susceptible to attack by nucleophiles.

The rate and success of an SNAr reaction are critically dependent on:

  • Ring Activation: The presence and position of electron-withdrawing groups (like -NO₂) are paramount. They stabilize the negatively charged intermediate (the Meisenheimer complex), lowering the activation energy of the reaction.

  • The Leaving Group: The nature of the halogen at the substitution site is a key determinant of reactivity. For SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the reactivity order is typically F > Cl > Br > I. The high electronegativity of fluorine powerfully polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

The Benchmark: this compound

This compound is a highly effective reagent due to the exceptional lability of the fluorine atom at the C2 position. The C2 and C4 (para) positions of the pyridine ring are electronically activated by the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. The nitro group at C3 further activates the adjacent C2 position. This combination makes the 2-fluoro group an excellent leaving group, often allowing for reactions under mild conditions.

Key Features:

  • High Reactivity at C2: The fluorine at the C2 position is significantly more reactive than the chlorine at the C5 position in SNAr reactions.

  • Regioselectivity: Nucleophilic attack preferentially occurs at the C2 position.

  • Versatility: It reacts with a wide range of nucleophiles, including amines, thiols, and alkoxides.

Key Alternative Reagents: A Head-to-Head Comparison

While this compound is a potent reagent, several other dihalogenated nitropyridines serve as important alternatives. The choice among them often depends on the desired regioselectivity, the nature of the nucleophile, and cost considerations.

2,6-Dichloro-3-nitropyridine

This symmetrical reagent offers two reactive sites for nucleophilic substitution. Both chlorine atoms are activated by the pyridine nitrogen (ortho) and the nitro group (one ortho, one para).

  • Reactivity Profile: 2,6-Dichloro-3-nitropyridine is a versatile intermediate for synthesizing various pharmaceutical and agrochemical agents.[1][2] Both chlorine atoms are susceptible to displacement, allowing for mono- or di-substitution.

  • Regioselectivity: The regioselectivity of the first substitution can be influenced by the nature of the nucleophile and reaction conditions. While the nitro group activates both the C2 and C6 positions, the inductive effect of the nitro group can make the C2 position more electron-deficient and thus kinetically favored for attack.[3] However, substitution at the less sterically hindered C6 position can also be observed, sometimes leading to mixtures of isomers.

  • Advantages: Commercially available and can be used for sequential, differentiated substitutions.

  • Disadvantages: Potential for regioselectivity issues in the first substitution, which may require careful optimization of reaction conditions.

2,4-Dichloro-5-nitropyridine

This isomer presents two distinct reactive centers, with the nitro group at the C5 position.

  • Reactivity Profile: This is a highly reactive substrate for SNAr reactions.[4]

  • Regioselectivity: A key feature of this reagent is its high regioselectivity. Nucleophilic substitution overwhelmingly occurs at the C4 position.[4][5] This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto the oxygen atoms of the para-nitro group, providing significant resonance stabilization.[5] Attack at the C2 position does not benefit from this direct para-resonance stabilization.

  • Advantages: Predictable and high regioselectivity for C4 substitution, making it a reliable building block for 4-substituted-2-chloro-5-nitropyridines.

  • Disadvantages: The C2 chlorine is significantly less reactive and requires more forcing conditions for a second substitution.

2-Chloro-5-nitropyridine and Isomers

Monochlorinated nitropyridines are also valuable reagents, though generally less reactive than their dihalogenated, and particularly fluorinated, counterparts.

  • Reactivity Profile: The reactivity of chloronitropyridines is highly dependent on the relative positions of the chloro and nitro groups. For instance, 4-chloro-3-nitropyridine is highly reactive because the chlorine is para to the activating ring nitrogen and ortho to the nitro group. In contrast, 5-chloro-2-nitropyridine shows moderate reactivity as the chloro group is meta to the nitro group.[6]

  • Advantages: Useful for introducing a mono-functionalized nitropyridine ring.

  • Disadvantages: Lower reactivity compared to fluorinated or di-halogenated analogues, often requiring higher temperatures or stronger bases.

Comparative Data Summary

The following table summarizes the key characteristics and comparative reactivity of the discussed reagents.

ReagentKey Reactive Site(s)RegioselectivityRelative ReactivityCommon Applications
This compound C2-F > C5-ClExcellent for C2Very High Facile introduction of diverse nucleophiles at the 2-position under mild conditions.
2,6-Dichloro-3-nitropyridineC2-Cl, C6-ClKinetically favors C2, but can be variableHighSequential or symmetrical di-substitution; synthesis of kinase inhibitors.
2,4-Dichloro-5-nitropyridineC4-Cl >> C2-ClExcellent for C4High (at C4)Regiospecific synthesis of 4-substituted-2-chloro-5-nitropyridines.
2-Chloro-5-nitropyridineC2-ClN/AModerateSynthesis of 2-substituted-5-nitropyridines.
4-Chloro-3-nitropyridineC4-ClN/AVery HighSynthesis of 4-substituted-3-nitropyridines.

Note: Relative reactivity is a qualitative assessment based on the principles of SNAr and available literature data, with this compound as the benchmark for high reactivity under mild conditions.

Mechanistic Insights and Experimental Causality

The choice of reagent is fundamentally a decision based on the principles of physical organic chemistry. The superior reactivity of 2-fluoropyridines is a prime example. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[7][8] This is not because the C-F bond is weaker (it is stronger than C-Cl), but because the high electronegativity of fluorine makes the attached carbon significantly more electrophilic, thus accelerating the initial, rate-determining nucleophilic attack. This allows for milder reaction conditions, which is a significant advantage when working with complex, sensitive substrates.[7]

SNAr_Mechanism

The regioselectivity observed with 2,4-dichloro-5-nitropyridine is a direct consequence of the stability of the Meisenheimer complex. Attack at the C4 position allows for the negative charge to be delocalized across the pyridine nitrogen and the para-nitro group, a highly stabilizing configuration. This provides a lower energy pathway compared to attack at C2, making C4 substitution the kinetically dominant outcome.

Regioselectivity_Logic

Experimental Protocols

The following protocols provide standardized procedures for conducting SNAr reactions with the benchmark and a key alternative reagent.

Protocol 1: General Procedure for SNAr with this compound and an Aliphatic Amine

Rationale: This protocol utilizes the high reactivity of the 2-fluoro substituent, allowing for a reaction that often proceeds to completion at room temperature or with gentle heating, minimizing potential side reactions. A mild base is used to neutralize the H-F generated in situ.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (e.g., piperidine, morpholine) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (or DMF) as solvent

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound and dissolve it in acetonitrile (to a concentration of approx. 0.2 M).

  • Add potassium carbonate to the solution.

  • Add the aliphatic amine dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours or heat to 50 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-5-chloro-3-nitropyridine derivative.

Protocol 2: General Procedure for Regioselective SNAr with 2,4-Dichloro-5-nitropyridine and an Amine

Rationale: This protocol is designed to achieve selective substitution at the C4 position. The reaction is typically run at room temperature to maximize kinetic control and minimize any potential for substitution at the less reactive C2 position.

Materials:

  • 2,4-Dichloro-5-nitropyridine (1.0 equiv)

  • Primary or secondary amine (1.05 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Round-bottom flask with magnetic stirrer and addition funnel

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine in DCM (to a concentration of approx. 0.1 M) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine and triethylamine in a small amount of DCM.

  • Slowly add the amine/TEA solution to the stirred solution of 2,4-dichloro-5-nitropyridine at 0 °C using an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.[4]

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure 4-substituted-2-chloro-5-nitropyridine derivative.[4]

Conclusion

This compound remains a premier reagent for introducing the 3-nitropyridinyl moiety, particularly when high reactivity and mild reaction conditions are required. Its 2-fluoro substituent offers a distinct advantage in the rate-determining step of SNAr reactions. However, a comprehensive understanding of the available alternatives is crucial for strategic synthetic planning. Reagents like 2,6-dichloro-3-nitropyridine offer pathways to di-substituted products, while 2,4-dichloro-5-nitropyridine provides a predictable and highly regioselective route to 4-substituted-2-chloro-5-nitropyridines. The choice of reagent should be guided by a careful consideration of the desired final product, the nature of the nucleophile, and the underlying mechanistic principles that govern reactivity and selectivity. By leveraging the comparative data and protocols in this guide, researchers can more effectively navigate the chemical landscape to achieve their synthetic goals.

References

A Senior Application Scientist's Comparative Guide to Reaction Kinetics of Nucleophilic Aromatic Substitution on Chlorofluoronitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the reaction kinetics for nucleophilic aromatic substitution (SNAr) on various chlorofluoronitropyridine isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying principles that govern reactivity. We will dissect the mechanistic nuances, compare isomeric behavior with supporting data, and provide validated experimental workflows for kinetic analysis.

The Mechanistic Framework: Understanding SNAr on the Pyridine Scaffold

Nucleophilic aromatic substitution on pyridine is a cornerstone of heterocyclic chemistry, pivotal in the synthesis of countless pharmaceutical and agrochemical agents. The pyridine ring's inherent electron deficiency, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack. This effect is dramatically amplified by the presence of strong electron-withdrawing groups, such as the nitro (–NO₂) group.

The substitution predominantly occurs at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. This regioselectivity is a direct consequence of the stability of the intermediate formed during the reaction.[1][2][3] The classical SNAr mechanism is a two-step addition-elimination process proceeding through a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[4][5][6]

  • Step 1 (Rate-Determining): The nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming the tetrahedral Meisenheimer complex and temporarily breaking the ring's aromaticity. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the nitro group, which provides significant stabilization.[1][2][6]

  • Step 2 (Fast): The leaving group (a halide ion) is expelled, restoring the aromaticity of the pyridine ring and forming the final product.

While this two-step model is widely accepted, recent computational and experimental work has provided evidence for concerted SNAr mechanisms in some systems, where bond formation and bond-breaking occur in a single transition state without a discrete intermediate.[7][8] However, for highly activated systems like nitropyridines, the stepwise pathway via a Meisenheimer complex remains the dominant and most frequently validated model.

References

A Comparative Guide to Spectroscopic Analysis: Confirming Product Structures in Reactions of 5-Chloro-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioselectivity in Pyridine Chemistry

5-Chloro-2-fluoro-3-nitropyridine is a highly functionalized heterocyclic building block, prized in medicinal chemistry and materials science for its utility in constructing complex molecular architectures. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), a pathway enabled by the electron-deficient nature of the pyridine ring, which is further amplified by the potent electron-withdrawing nitro group.[1][2] However, the presence of two distinct halogen leaving groups—fluorine at the C2 position and chlorine at the C5 position—introduces a critical question of regioselectivity. The reaction outcome is not always intuitive, and unambiguous confirmation of the product's constitution is paramount for the progression of any research and development program.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently determine the structure of products arising from SNAr reactions of this compound. We will delve into the principles of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative analysis of the starting material against its potential reaction products. This document is designed not as a rigid template, but as an in-depth technical guide grounded in field-proven insights and experimental data to ensure scientific integrity.

The Reactivity Landscape: A Tale of Two Halogens

The SNAr mechanism proceeds via a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is the key determinant of the reaction's regiochemical outcome. The nitro group at the C3 position strongly activates the C2 and C4 positions towards nucleophilic attack through resonance stabilization.

  • Attack at C2 (displacing Fluoride): A nucleophilic attack at C2, which is ortho to the nitro group, allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group. This is a highly stabilizing interaction.

  • Attack at C5 (displacing Chloride): An attack at C5 places the intermediate's negative charge at positions that cannot be directly delocalized onto the nitro group.

Consequently, nucleophilic substitution is overwhelmingly favored at the C2 position. While fluoride is a poorer leaving group than chloride in many contexts, the kinetic control dictated by the stability of the intermediate makes displacement of the C2-fluorine the dominant reaction pathway.[2] This guide will therefore focus on comparing the expected major product (C2 substitution) with the starting material, while acknowledging the possibility of the minor isomer.

Caption: General SNAr reaction showing the expected major and minor products.

Comparative ¹H and ¹³C NMR Analysis

NMR spectroscopy is the definitive tool for distinguishing between the starting material and its potential products. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) provide a detailed electronic and connectivity map of the molecule.[3][4]

Spectroscopic Signature of the Starting Material: this compound

The starting material presents a simple yet informative NMR profile with two protons on the aromatic ring.

  • ¹H NMR:

    • H4: This proton is ortho to the strongly electron-withdrawing nitro group (C3) and meta to the ring nitrogen. It will appear significantly downfield. It will be split by H6 and by the fluorine at C2.

    • H6: This proton is ortho to the ring nitrogen and the C5-chloro group. It will be less downfield than H4. It will be split by H4 and show a smaller long-range coupling to the fluorine at C2.

  • ¹³C NMR:

    • The carbon signals are heavily influenced by the attached substituents. The C2 carbon, bonded to both the electronegative nitrogen and fluorine, will be highly deshielded and exhibit a large one-bond carbon-fluorine coupling (¹JCF).[5]

    • The C3 and C5 carbons, bonded to the nitro and chloro groups respectively, will also be downfield.

    • C4 and C6 will show smaller, multi-bond C-F couplings.

Predicting the Product Spectrum: The Case of C2-Substitution (Major Product)

Let's consider the reaction with a generic amine nucleophile (R-NH₂). The substitution of the fluorine atom at C2 with an amino group will cause significant and predictable changes in the NMR spectra.

  • ¹H NMR:

    • Loss of H-F Coupling: The most telling change is the disappearance of all hydrogen-fluorine couplings. The signals for H4 and H6 will simplify.

    • Upfield Shift: The amino group is a strong electron-donating group. Its introduction will shield the ring protons, causing both H4 and H6 to shift upfield compared to the starting material.

    • New N-H Signal: A new, often broad signal corresponding to the N-H proton(s) of the introduced amine will appear. Its chemical shift can be highly variable.[6]

  • ¹³C NMR:

    • Loss of C-F Coupling: All carbon-fluorine couplings will be absent.

    • C2 Chemical Shift: The C2 carbon, now attached to nitrogen instead of fluorine, will experience a dramatic shift. While still attached to the ring nitrogen, the removal of the highly electronegative fluorine will likely shift this signal significantly.

    • Shifts in Other Carbons: The electron-donating nature of the amino group will cause shielding (upfield shifts) of other carbons in the ring, particularly C4 and C6.

Comparative Data Summary

The following table provides a clear comparison of the expected NMR data, allowing for rapid identification of the reaction outcome.

Compound Position ¹H NMR (Expected δ, Multiplicity, J) ¹³C NMR (Expected δ, JCF) Key Differentiating Feature
Starting Material H4~8.8 ppm (dd, JH4-H6 ≈ 2.5 Hz, JH4-F2 ≈ 4 Hz)C2: ~155 ppm (¹JCF ≈ 240 Hz)Presence of H-F and C-F couplings.
(this compound)H6~8.6 ppm (dd, JH6-H4 ≈ 2.5 Hz, JH6-F2 ≈ 1 Hz)C3: ~140 ppm (²JCF ≈ 15 Hz)Protons are significantly downfield.
C4: ~135 ppm (³JCF ≈ 5 Hz)
C5: ~130 ppm
C6: ~145 ppm (²JCF ≈ 20 Hz)
Major Product (C2-Amino) H4Upfield shift to ~8.5 ppm (d, J ≈ 2.5 Hz)C2: Significant shift, ~150 ppmAbsence of all F couplings.
(5-Chloro-2-amino-3-nitropyridine)H6Upfield shift to ~8.2 ppm (d, J ≈ 2.5 Hz)All other carbons shielded (upfield shift)H4 and H6 signals are simple doublets.
N-HVariable, broad signalNew N-H signal appears.
Minor Product (C5-Amino) H4Significant upfield shiftC2: ~155 ppm (¹JCF ≈ 240 Hz)Fluorine couplings are retained.
(2-Fluoro-5-amino-3-nitropyridine)H6Significant upfield shiftC5: Significant shiftH4 and H6 chemical shifts differ from major product.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) are in Hertz (Hz).

Workflow for Structural Confirmation

A systematic approach ensures accurate and efficient structure determination. When 1D spectra are complex or ambiguous due to signal overlap, 2D NMR techniques become indispensable.[7]

G A Reaction Work-up & Purification B Prepare NMR Sample (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) A->B C Acquire 1D Spectra (¹H, ¹³C, DEPT-135) B->C D Analyze 1D Data - Check for F-couplings - Compare chemical shifts to table C->D E Structure Unambiguous? D->E F Acquire 2D Spectra - COSY (H-H correlation) - HSQC (C-H one-bond) - HMBC (C-H long-range) E->F No H Final Structure Confirmed E->H Yes G Comprehensive Analysis (Integrate all 1D & 2D data) F->G G->E I Structure Ambiguous Re-evaluate reaction G->I If still ambiguous

Caption: Recommended workflow for NMR-based structure confirmation.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Sample Preparation
  • Dry Sample: Ensure the purified product is free of residual solvents by drying under high vacuum for several hours.

  • Weigh Sample: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Add Solvent: Using a pipette, add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). Choose a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.

  • Mix: Cap the NMR tube and gently invert it several times until the sample is completely dissolved. A brief sonication can aid dissolution if necessary.

NMR Data Acquisition (Typical 400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (resolution).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16 scans, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is significantly less sensitive than ¹H.

  • 2D NMR (if necessary):

    • Utilize standard, gradient-enhanced pulse programs (e.g., gCOSY, gHSQC, gHMBC).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • For HMBC, set the long-range coupling delay to optimize for 2-3 bond correlations (typically corresponding to a J-coupling of 8 Hz).[7]

Conclusion

The structural elucidation of substituted pyridines requires a careful and systematic approach. For reactions involving this compound, the presence or absence of fluorine couplings in both ¹H and ¹³C NMR spectra serves as the most definitive indicator of the reaction's regiochemical outcome. By comparing the acquired spectra against the predictable patterns outlined in this guide, researchers can confidently confirm the formation of the expected C2-substituted product and rule out alternative isomers. When faced with ambiguity, the strategic application of 2D NMR techniques provides the necessary orthogonal data to solve even the most challenging structural problems, ensuring the integrity and success of the synthetic campaign.

References

A Comparative Guide to the Synthesis of Substituted Pyridines: Yields, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to efficiently synthesize substituted pyridines with diverse functionalities is therefore of paramount importance. This guide provides an in-depth technical comparison of classical and modern methods for pyridine synthesis, focusing on reaction yields, mechanistic underpinnings, and practical applications to empower researchers in selecting the optimal synthetic strategy.

Choosing Your Path to the Pyridine Ring: A Strategic Overview

The selection of a synthetic route to a target pyridine is a critical decision influenced by the desired substitution pattern, the availability and complexity of starting materials, and the desired scale of the reaction. Broadly, the synthetic approaches can be categorized into classical condensation reactions and modern catalytic methods.

Pyridine Synthesis Strategy Start Target Pyridine Structure Classical Classical Condensation Reactions Start->Classical Modern Modern Catalytic Methods Start->Modern Hantzsch Hantzsch Synthesis Classical->Hantzsch Bohlmann_Rahtz Bohlmann-Rahtz Synthesis Classical->Bohlmann_Rahtz Guareschi_Thorpe Guareschi-Thorpe Condensation Classical->Guareschi_Thorpe Krohnke Kröhnke Synthesis Classical->Krohnke Cross_Coupling Cross-Coupling & C-H Functionalization Modern->Cross_Coupling

Caption: A flowchart illustrating the strategic decision-making process for selecting a pyridine synthesis method.

Classical Condensation Routes: Time-Tested and Versatile

These methods rely on the construction of the pyridine ring from acyclic precursors through condensation reactions, often in one pot.

The Hantzsch Pyridine Synthesis

First described in 1881, the Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1]

Mechanism: The reaction proceeds through a series of condensations and cyclizations. Key steps include a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine intermediate.[2]

Hantzsch Synthesis Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclization->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: A simplified mechanistic pathway of the Hantzsch pyridine synthesis.

Yields: While the classical Hantzsch synthesis can suffer from long reaction times and moderate yields, modern modifications have significantly improved its efficiency.[1] For instance, the use of microwave irradiation or catalysts like p-toluenesulfonic acid (PTSA) in aqueous micelles can lead to yields exceeding 90%.[1]

The Bohlmann-Rahtz Pyridine Synthesis

This method offers a direct route to substituted pyridines without the need for an oxidation step. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[3]

Mechanism: The reaction begins with a Michael addition of the enamine to the ethynylketone. The resulting aminodiene intermediate undergoes E/Z isomerization upon heating, which is a prerequisite for the subsequent cyclodehydration to form the aromatic pyridine ring.[3]

Yields: Traditional Bohlmann-Rahtz synthesis can be hampered by the need to isolate the intermediate and the high temperatures required for cyclization. However, one-pot modifications using acid catalysis or microwave assistance have made this a highly efficient method, with reported yields often in the range of 80-98%.[3]

The Guareschi-Thorpe Condensation

This synthesis is particularly useful for preparing 2-pyridones. It typically involves the reaction of cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[4]

Mechanism: The reaction is believed to proceed via an initial Knoevenagel condensation between the 1,3-dicarbonyl compound and cyanoacetamide, followed by an intramolecular cyclization and tautomerization to the more stable 2-pyridone.[5]

Yields: Recent advancements have focused on developing greener and more efficient protocols. For example, a three-component condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl, and ammonium carbonate in an aqueous medium can produce hydroxy-cyanopyridines in high yields.[6][7]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[8][9]

Mechanism: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the pyridine ring.[3][8]

Yields: The Kröhnke synthesis is known for its generally high yields and mild reaction conditions.[3] Solvent-free versions of this reaction can produce 2,4,6-triarylpyridines in excellent yields, often exceeding 90%.

Modern Catalytic Approaches: Precision and Efficiency

Transition metal catalysis has revolutionized pyridine synthesis, offering novel pathways with high efficiency and functional group tolerance.

Copper-Catalyzed Syntheses

Copper catalysis has emerged as a powerful tool for constructing the pyridine ring through various annulation strategies. One notable example involves the reaction of α,β-unsaturated ketoximes with alkenylboronic acids.

Mechanism: This process is believed to involve a Chan–Lam coupling to form an N-alkenyl-α,β-unsaturated nitrone intermediate. This intermediate then undergoes a thermal rearrangement, possibly involving an oxygen transfer followed by cyclization, to yield the substituted pyridine.[10][11][12] Another copper-catalyzed approach involves the [3+3] annulation of ketones with oxime acetates.[13]

Yields: These copper-catalyzed methods are valued for their modularity and ability to generate highly substituted pyridines with good to excellent yields, often in the range of 70-95%.[13]

Yield Comparison: A Head-to-Head Look at 2,4,6-Triarylpyridine Synthesis

To provide a tangible comparison, the synthesis of 2,4,6-triarylpyridines serves as an excellent case study, as this scaffold is accessible through several methods.

Synthesis MethodStarting MaterialsTypical Yield (%)AdvantagesDisadvantagesReference(s)
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, NH₄OAc90-98High yields, mild conditions, often solvent-free.Requires pre-synthesis of the pyridinium salt.[8]
One-Pot (CoCl₂ catalyzed) Aryl aldehyde, Acetophenone, NH₄OAc~90One-pot, readily available starting materials.Requires a metal catalyst.
One-Pot (Solvent-Free) Chalcone, NH₄OAc93-98Excellent yields, environmentally friendly.High temperatures may be required.
Copper-Catalyzed Annulation Ketones, Oxime AcetatesModerate to GoodHigh functional group tolerance, modular.Requires a copper catalyst.[13]

Experimental Protocols

Representative Protocol for Kröhnke Synthesis of 2,4,6-Triphenylpyridine

This protocol is adapted from established solvent-free procedures.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Acetophenone (2.40 g, 20 mmol)

  • Ammonium acetate (1.54 g, 20 mmol)

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde, acetophenone, and ammonium acetate.

  • Heat the mixture with stirring in an oil bath at 120-140 °C for 2-4 hours. The reaction mixture will initially melt and then solidify as the reaction proceeds.

  • Allow the reaction mixture to cool to room temperature.

  • Add 20 mL of water to the solid residue and break it up with a spatula.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure 2,4,6-triphenylpyridine.

High-Yield Protocol for Guareschi-Thorpe Synthesis of a 2-Pyridone Derivative

This protocol is based on an advanced, green chemistry approach.[6][7]

Materials:

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Ammonium carbonate (1.92 g, 20 mmol)

  • Water (20 mL)

Procedure:

  • In a 100 mL round-bottom flask, suspend ethyl cyanoacetate, ethyl acetoacetate, and ammonium carbonate in water.

  • Heat the mixture with stirring at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the desired 3-cyano-4-methyl-6-hydroxy-2-pyridone.

Conclusion

The synthesis of substituted pyridines is a mature yet continuously evolving field. Classical condensation reactions like the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses remain highly relevant due to their simplicity and the accessibility of their starting materials. Modern catalytic methods, particularly those employing copper, have expanded the synthetic toolbox, enabling the construction of complex pyridine architectures with high precision and efficiency. The choice of the optimal synthetic route is a multifactorial decision that should be guided by the specific substitution pattern of the target molecule, the desired yield and scale, and considerations of synthetic efficiency and environmental impact. This guide serves as a foundational resource to aid researchers in navigating these choices and advancing their synthetic endeavors.

References

A Comparative Guide to the Strategic Advantages of 5-Chloro-2-fluoro-3-nitropyridine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, modularity, and ultimate success of a multi-step synthesis. Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals.[1][2] Among the myriad of available building blocks, 5-Chloro-2-fluoro-3-nitropyridine stands out as a uniquely versatile and powerful intermediate. This guide provides an in-depth technical analysis of its distinct advantages, supported by mechanistic principles and comparative data, to explain why this reagent is a superior choice for the controlled construction of complex molecular architectures.

The Core Advantage: Orthogonal Reactivity for Sequential Synthesis

The primary strategic advantage of this compound lies in the differential reactivity of its two halogen substituents, enabling programmed, sequential nucleophilic aromatic substitution (SNAr) reactions. This "orthogonality" is not accidental but is a direct consequence of the electronic environment of the pyridine ring.

The reactivity in an SNAr reaction is governed by the stability of the negatively charged intermediate, the Meisenheimer complex.[3] The rate of reaction is dramatically accelerated when potent electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the intermediate through resonance.[4]

In this compound:

  • The 2-Fluoro Position: The fluorine atom is positioned ortho to both the ring nitrogen and the powerful electron-withdrawing nitro group. This dual activation makes the C2 position exceptionally electrophilic and primed for nucleophilic attack. Fluorine's high electronegativity further enhances the stability of the transition state, making it an excellent leaving group in activated SNAr systems.[5]

  • The 5-Chloro Position: The chlorine atom is meta to the nitro group. While the ring is generally activated, this position lacks the direct resonance stabilization afforded to the ortho and para positions.[4] Consequently, the C5-Cl bond is significantly less reactive towards nucleophilic displacement.

This electronic disparity allows a chemist to selectively displace the highly reactive fluorine atom under mild conditions with a desired nucleophile (Nu1), leaving the chlorine atom untouched. Subsequently, under more forcing conditions (e.g., higher temperature, stronger base), a second, different nucleophile (Nu2) can be introduced at the C5 position. This stepwise approach is fundamental to building molecular complexity in a controlled and predictable manner.

Sequential SNAr Reaction cluster_0 Step 1: Mild Conditions cluster_1 Step 2: Forcing Conditions cluster_2 Optional Step 3 Start 5-Chloro-2-fluoro- 3-nitropyridine Intermediate1 Intermediate A Start->Intermediate1 + Nu¹⁻ (e.g., R-NH₂) Low Temp Product Disubstituted Product Intermediate1->Product + Nu²⁻ (e.g., R'-O⁻) High Temp FinalProduct Further Derivatization Product->FinalProduct Reduction of NO₂ to NH₂

Caption: Workflow for sequential synthesis using this compound.

Comparative Performance Analysis

To fully appreciate the utility of this compound, it is essential to compare it with alternative reagents that might be considered for similar synthetic goals.

ReagentAlternative(s)Key Disadvantage of AlternativeStrategic Advantage of this compound
This compound 2,5-Dichloro-3-nitropyridineLower reactivity differential between the two chloro groups. C-F bond is more susceptible to nucleophilic attack in SNAr than C-Cl.[6]Provides superior regioselectivity for sequential substitutions under distinct reaction conditions.
2-Chloro-5-nitropyridine[4]Only one leaving group, precluding sequential SNAr on the same scaffold to build complexity.Offers two distinct points of attachment for different nucleophiles, enabling modular synthesis.
2-Fluoro-5-chloropyridineLacks the powerful nitro activating group, resulting in significantly lower reactivity and requiring harsher conditions.[7]The nitro group strongly activates the ring for facile SNAr and serves as a versatile synthetic handle for further transformations (e.g., reduction to an amine).[8]

The Nitro Group: More Than Just an Activator

A crucial, often overlooked advantage is the synthetic versatility of the nitro group itself. Beyond its primary role as a powerful activating group for the SNAr reaction, the nitro moiety can be readily reduced to an amino group using standard conditions (e.g., H₂, Pd/C; or SnCl₂). This transformation unmasks a new reactive site, opening a gateway to a vast array of subsequent chemical modifications, including:

  • Amide bond formation

  • Diazotization followed by Sandmeyer-type reactions

  • Reductive amination

  • Formation of ureas and sulfonamides

This latent functionality is a key feature for library synthesis and late-stage diversification in drug discovery programs.

SNAr Mechanism cluster_nodes cluster_complexes Start Reagent Meisenheimer1 Meisenheimer Complex 1 (Resonance Stabilized) Start->Meisenheimer1 Attack at C2 Nuc1 Nu¹⁻ Nuc1->Meisenheimer1 Intermediate Intermediate Product Meisenheimer1->Intermediate Loss of F⁻ Meisenheimer2 Meisenheimer Complex 2 (Resonance Stabilized) Intermediate->Meisenheimer2 Attack at C5 (Harsher Conditions) Nuc2 Nu²⁻ Nuc2->Meisenheimer2 Final Final Product Meisenheimer2->Final Loss of Cl⁻

Caption: Generalized mechanism of sequential SNAr on this compound.

Experimental Protocols

The following protocols serve as a self-validating system, demonstrating the differential reactivity in practice.

Protocol 1: Selective Monosubstitution at the C2 Position

This procedure details the selective displacement of the fluorine atom with a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN) (0.2 M)

Procedure:

  • To a round-bottom flask charged with this compound and K₂CO₃, add acetonitrile.

  • Add benzylamine to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure N-benzyl-5-chloro-3-nitropyridin-2-amine.

Protocol 2: Sequential Disubstitution at the C5 Position

This procedure uses the product from Protocol 1 to displace the remaining chlorine atom.

Materials:

  • N-benzyl-5-chloro-3-nitropyridin-2-amine (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv)

  • Methanol (MeOH) (0.2 M)

Procedure:

  • Dissolve the product from Protocol 1 in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to reflux (approx. 65 °C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours). Note that this step requires significantly more energy than Protocol 1.

  • After completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure N-benzyl-5-methoxy-3-nitropyridin-2-amine.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a sophisticated synthetic tool engineered for efficiency and control. Its key advantages—predictable, sequential reactivity based on a steep reactivity gradient between the C2-F and C5-Cl bonds, and the dual role of the nitro group as both a powerful activator and a versatile synthetic handle—make it an indispensable building block. For chemists aiming to construct highly substituted, functionalized pyridine derivatives for applications in drug discovery and materials science, this reagent provides a reliable and strategically sound pathway, saving steps, improving yields, and enabling the creation of novel molecular entities that would be difficult to access with simpler, less-activated alternatives.

References

The Stability of Intermediates in SNAr Reactions of Substituted Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Intermediates in Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a cornerstone of synthetic chemistry, pivotal in the development of a vast array of pharmaceuticals and agrochemicals. The inherent electron deficiency of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, primarily at the 2- and 4-positions. This reactivity is the gateway to a diverse range of functionalized pyridines, but the efficiency and outcome of these reactions are intrinsically linked to the stability of the transient intermediates formed during the reaction.

This guide provides an in-depth comparative analysis of the stability of these intermediates, known as Meisenheimer complexes, in the SNAr reactions of substituted pyridines. We will delve into the mechanistic intricacies, explore the profound influence of substituents, and provide robust experimental data and protocols to empower researchers in this critical area of chemical synthesis.

The SNAr Mechanism: A Tale of Two Pathways

The journey of a substituted pyridine undergoing an SNAr reaction is not always a straightforward one. The mechanism can be broadly categorized into two main pathways: a stepwise mechanism and a concerted mechanism. The stability of the Meisenheimer complex lies at the heart of this mechanistic dichotomy.

The Stepwise Mechanism: The Meisenheimer Complex as a True Intermediate

The classical and most widely taught SNAr mechanism proceeds through a two-step addition-elimination sequence. In the first, and often rate-determining step, the nucleophile attacks the electron-deficient carbon atom of the pyridine ring, leading to the formation of a negatively charged, non-aromatic intermediate known as the Meisenheimer complex.[1] This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom and any electron-withdrawing groups present on the ring. The aromaticity is then restored in the second step through the expulsion of the leaving group.

The stability of this Meisenheimer complex is paramount. A more stable intermediate implies a lower activation energy for its formation, and consequently, a faster reaction rate.

The Concerted Mechanism: A More Recent Perspective

Recent experimental and computational evidence has increasingly suggested that not all SNAr reactions proceed through a distinct, stable Meisenheimer intermediate.[2] In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single, continuous step. In this scenario, the "Meisenheimer complex" is not a true intermediate but rather a transition state.

The preference for a stepwise versus a concerted mechanism is a subject of ongoing research and is influenced by factors such as the nature of the solvent, the nucleophile, the leaving group, and the substituents on the pyridine ring.

Visualizing the SNAr Reaction Pathway

SNAr_Mechanism cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism Reactants_S Substituted Pyridine + Nucleophile Intermediate_S Meisenheimer Complex (Intermediate) Reactants_S->Intermediate_S k1 (rate-determining) Products_S Substituted Product + Leaving Group Intermediate_S->Products_S k2 Reactants_C Substituted Pyridine + Nucleophile TS_C Transition State Reactants_C->TS_C Single Step Products_C Substituted Product + Leaving Group TS_C->Products_C

Caption: The two primary mechanistic pathways for SNAr reactions on substituted pyridines.

Factors Influencing the Stability of Meisenheimer Intermediates

The stability of the Meisenheimer complex is a delicate balance of electronic and steric effects. Understanding these factors is key to predicting and controlling the outcome of SNAr reactions.

The Power of Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups are the primary activators of the pyridine ring for SNAr reactions. Their ability to delocalize the negative charge of the Meisenheimer complex through resonance and/or inductive effects is the single most important factor in stabilizing the intermediate.

  • Positional Advantage: The position of the EWG relative to the site of nucleophilic attack is critical. EWGs at the ortho and para positions to the leaving group provide the most significant stabilization because they can directly participate in the resonance delocalization of the negative charge onto the electronegative nitrogen atom.[1] An EWG in the meta position offers only inductive stabilization, which is generally less effective.

  • Strength of the EWG: The stronger the electron-withdrawing nature of the substituent, the greater the stabilization of the Meisenheimer complex. The nitro group (-NO2) is a particularly potent activating group. Computational studies using Density Functional Theory (DFT) have shown that nitro groups significantly stabilize the transition state, thereby lowering the energy barrier for nucleophilic attack.[1]

The Role of the Leaving Group

The nature of the leaving group also plays a crucial role in the overall reaction rate, though its effect on the stability of the Meisenheimer intermediate itself is less direct than that of the activating groups. For the reaction to proceed to products, the leaving group must be able to depart from the intermediate.

The typical reactivity order for halide leaving groups in SNAr reactions on pyridines is:

F > Cl ≈ Br > I

This order is often counterintuitive when compared to SN2 reactions. In SNAr, the high electronegativity of fluorine stabilizes the negative charge in the transition state leading to the Meisenheimer complex, making the initial attack of the nucleophile faster.

The Nature of the Nucleophile

The strength of the nucleophile influences the rate of the initial attack on the pyridine ring. Stronger nucleophiles will generally react faster. However, the basicity of the nucleophile can also play a role, particularly in reactions where proton transfer steps are involved in the mechanism.

Comparative Analysis of Intermediate Stability: Experimental Data

The following tables summarize kinetic data from studies on the SNAr reactions of various substituted pyridines. The second-order rate constants (k2) are a direct reflection of the overall reaction rate and provide a quantitative measure of the stability of the transition state leading to the intermediate (in a stepwise mechanism) or the transition state of the concerted reaction.

Table 1: Effect of Nitro Group Position on the Reaction of 2-Methoxy-nitropyridines with Secondary Amines [3][4]

SubstrateNucleophilek2 (M-1s-1) at 20°C in aqueous solution
2-Methoxy-3-nitropyridinePiperidine1.15 x 10-2
Pyrrolidine3.16 x 10-2
Morpholine1.91 x 10-3
2-Methoxy-5-nitropyridinePiperidine3.31 x 10-3
Pyrrolidine1.02 x 10-2
Morpholine5.50 x 10-4

Analysis: The data clearly shows that 2-methoxy-3-nitropyridine reacts faster than 2-methoxy-5-nitropyridine with all three secondary amines. This is consistent with the greater ability of the nitro group in the 3-position (ortho to the reaction center) to stabilize the negative charge in the Meisenheimer complex through resonance, compared to the 5-position (meta to the reaction center).

Table 2: Effect of Substituent and Leaving Group on the Reaction of N-Methylpyridinium Ions with Piperidine [5]

SubstrateLeaving Groupkobs (M-2s-1) in Methanol
2-Cyano-N-methylpyridinium ionCN1.1 x 10-1
4-Cyano-N-methylpyridinium ionCN1.0 x 10-1
2-Fluoro-N-methylpyridinium ionF2.2 x 10-3
2-Chloro-N-methylpyridinium ionCl2.1 x 10-3
2-Bromo-N-methylpyridinium ionBr2.0 x 10-3
2-Iodo-N-methylpyridinium ionI1.9 x 10-3

Analysis: The cyano-substituted pyridinium ions are significantly more reactive than the halo-substituted analogues, highlighting the potent activating effect of the cyano group. The leaving group effect for the halogens is minimal in this system, suggesting that the departure of the leaving group is not the rate-determining step.

Experimental Protocols for Studying Intermediate Stability

The stability of Meisenheimer complexes can be investigated through a combination of kinetic studies and spectroscopic characterization.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow A Reactant Preparation (Substituted Pyridine, Nucleophile, Solvent) B Reaction Initiation (Mixing of reactants) A->B C Monitoring Reaction Progress (UV-Vis or NMR Spectroscopy) B->C D Data Acquisition (Absorbance/Concentration vs. Time) C->D E Kinetic Analysis (Determination of Rate Constants) D->E F Mechanistic Interpretation E->F

Caption: A generalized workflow for the kinetic analysis of SNAr reactions.

Detailed Protocol for UV-Vis Spectroscopic Kinetic Study

This protocol outlines a typical procedure for determining the rate constant of an SNAr reaction using UV-Vis spectroscopy.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted pyridine in a suitable solvent (e.g., acetonitrile, DMSO, or an aqueous buffer). The concentration should be accurately known.

    • Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. If the product λmax is unknown, it can be determined by running a full spectrum after the reaction has gone to completion.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

  • Kinetic Run:

    • Pipette a known volume of the nucleophile solution into a cuvette and place it in the cell holder to equilibrate.

    • Initiate the reaction by injecting a small, known volume of the substituted pyridine stock solution into the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substituted pyridine to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation.

    • Repeat the experiment with different concentrations of the nucleophile.

    • The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.[6][7]

Protocol for NMR Spectroscopic Characterization of Intermediates

NMR spectroscopy is a powerful tool for the direct observation and structural elucidation of stable Meisenheimer complexes.

  • Sample Preparation:

    • Dissolve the substituted pyridine in a suitable deuterated solvent (e.g., DMSO-d6, CD3CN) in an NMR tube.

    • Acquire a 1H NMR spectrum of the starting material.

  • Formation of the Intermediate:

    • Cool the NMR tube to a low temperature (e.g., -50 °C) to increase the stability of the intermediate.

    • Add a solution of a strong, non-protic nucleophile (e.g., sodium methoxide in CD3OD) to the NMR tube.

  • NMR Analysis:

    • Acquire a series of 1H NMR spectra at low temperature. The appearance of new signals and the disappearance of the starting material signals indicate the formation of the Meisenheimer complex.

    • The chemical shifts and coupling constants of the new signals provide information about the structure of the intermediate. The upfield shift of the aromatic protons is a characteristic feature of the loss of aromaticity in the Meisenheimer complex.

    • Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for a more detailed structural assignment.

Conclusion and Future Directions

The stability of the Meisenheimer intermediate is a critical determinant in the outcome of SNAr reactions of substituted pyridines. A thorough understanding of the factors that govern this stability—namely the nature and position of electron-withdrawing groups, the leaving group, and the nucleophile—is essential for the rational design of efficient synthetic routes to functionalized pyridines.

While significant progress has been made in elucidating the mechanistic nuances of these reactions, the interplay between the stepwise and concerted pathways remains an active area of investigation. Future research, combining systematic kinetic studies with advanced computational modeling, will undoubtedly provide a more comprehensive and predictive framework for understanding and harnessing the rich chemistry of substituted pyridines. This knowledge will continue to be a driving force in the discovery and development of new medicines and materials that benefit society.

References

literature review of the synthetic utility of 5-Chloro-2-fluoro-3-nitropyridine compared to similar building blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a wide array of functional molecules, finding extensive applications in pharmaceuticals and agrochemicals.[1][2] Among these, 5-Chloro-2-fluoro-3-nitropyridine has emerged as a particularly versatile reagent, offering a unique combination of reactivity and selectivity. This guide provides an in-depth technical comparison of this compound with other structurally similar building blocks, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction to this compound: A Privileged Scaffold

This compound is a trifunctionalized pyridine ring system featuring a nitro group, a fluorine atom, and a chlorine atom at positions 3, 2, and 5, respectively. This specific arrangement of substituents imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The strong electron-withdrawing nature of the nitro group, coupled with the inherent electron deficiency of the pyridine ring, significantly activates the molecule for nucleophilic aromatic substitution (SNAr) reactions.

The Decisive Role of Halogen Substituents in SNAr Reactions

The synthetic utility of this compound is largely defined by the differential reactivity of its two halogen atoms in SNAr reactions. The position of the leaving group relative to the activating nitro group is a critical determinant of reaction rates. In this molecule, the fluorine atom is situated at the C-2 position (ortho to the nitro group), while the chlorine atom is at the C-5 position (meta to the nitro group).

The general mechanism for an SNAr reaction involves the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Comparative Reactivity Analysis

To objectively assess the synthetic utility of this compound, a direct comparison with analogous building blocks is essential. Here, we evaluate its performance against two key alternatives: 2,5-dichloro-3-nitropyridine and 2-chloro-5-fluoro-3-nitropyridine . The primary metric for comparison will be the relative rates of SNAr reactions with common nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halonitropyridines in SNAr reactions is profoundly influenced by the nature and position of the halogen leaving group and the electron-withdrawing nitro group. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. A more electronegative halogen at the site of attack enhances the electrophilicity of the carbon atom, thereby accelerating the reaction. Consequently, in SNAr reactions, the leaving group ability often follows the trend: F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions.

Table 1: Predicted Relative Reactivity of Halogenated Nitropyridines in SNAr Reactions

CompoundPosition of Primary AttackPredicted Relative Rate with AminesRationale
This compound C-2 (Fluoro)Very HighFluorine at the activated ortho position is an excellent leaving group in SNAr.
2,5-dichloro-3-nitropyridine C-2 (Chloro)HighChlorine at the activated ortho position is a good leaving group, but generally less reactive than fluorine.
2-chloro-5-fluoro-3-nitropyridine C-2 (Chloro)HighSimilar to 2,5-dichloro-3-nitropyridine, with the C-2 chlorine being the primary site of attack.
5-Chloro-2-nitropyridine C-5 (Chloro)ModerateThe chloro leaving group is at the C-5 position, which is meta to the activating nitro group at C-2, resulting in lower reactivity compared to ortho or para activation.[3]

Experimental Protocols

To provide a practical framework for the application of these building blocks, detailed experimental protocols for representative SNAr reactions are outlined below.

Protocol 1: Reaction of this compound with a Primary Amine

This protocol describes a general procedure for the selective substitution of the fluorine atom in this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.1 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Add the primary amine to the solution at room temperature with stirring.

  • Add the base (triethylamine or DIPEA) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction of 2,5-dichloro-3-nitropyridine with a Thiol

This protocol outlines the substitution of the more reactive C-2 chlorine atom.

Materials:

  • 2,5-dichloro-3-nitropyridine (1.0 equiv)

  • Thiol (e.g., thiophenol) (1.1 equiv)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (K2CO3 or NaH) in anhydrous DMF.

  • Slowly add the thiol to the suspension and stir for 20-30 minutes at room temperature to form the thiolate.

  • Add a solution of 2,5-dichloro-3-nitropyridine in anhydrous DMF to the thiolate solution.

  • Stir the reaction at room temperature or gently heat until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Beyond SNAr: Expanding the Synthetic Toolbox

While SNAr reactions are the cornerstone of the utility of these building blocks, their halogen substituents also enable participation in various palladium-catalyzed cross-coupling reactions, further expanding their synthetic potential.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[4] The chlorine atom at the C-5 position of the products derived from SNAr reactions on this compound can be a suitable handle for subsequent Suzuki coupling, allowing for the introduction of aryl or vinyl groups.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling Substituted_Pyridine Substituted Pyridine (from SNAr) Coupled_Product Cross-Coupled Product Substituted_Pyridine->Coupled_Product Oxidative Addition Boronic_Acid Aryl/Vinyl Boronic Acid or Ester Boronic_Acid->Coupled_Product Transmetalation Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupled_Product Base Base (e.g., Na2CO3, K3PO4) Base->Coupled_Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] Similar to the Suzuki coupling, the remaining chloro group can be utilized for Sonogashira reactions to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry and materials science.

Applications in Drug Discovery and Agrochemicals

The unique structural motifs accessible from this compound and its analogs are prevalent in a wide range of bioactive molecules.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.[6][7][8] The ability to selectively introduce different functionalities at the C-2 and C-5 positions allows for the fine-tuning of inhibitor potency and selectivity.

  • Agrochemicals: Substituted nitropyridines are key intermediates in the synthesis of various herbicides and insecticides.[1][9] The specific substitution pattern can significantly influence the biological activity and environmental profile of the final product.

Diagram: Synthetic Strategy for Kinase Inhibitors

Kinase_Inhibitor_Synthesis Start 5-Chloro-2-fluoro- 3-nitropyridine SNAr SNAr with Amine Start->SNAr Intermediate 2-Amino-5-chloro- 3-nitropyridine Derivative SNAr->Intermediate Coupling Suzuki or other Cross-Coupling Intermediate->Coupling Final_Product Kinase Inhibitor Scaffold Coupling->Final_Product

Caption: A representative synthetic pathway towards kinase inhibitors.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its key advantage lies in the differential reactivity of its two halogen atoms, with the fluorine at the C-2 position exhibiting exceptional reactivity in SNAr reactions. This allows for a sequential and regioselective functionalization of the pyridine ring, providing a powerful platform for the construction of complex molecular architectures. When compared to analogs such as 2,5-dichloro-3-nitropyridine, the superior leaving group ability of fluorine in SNAr reactions makes this compound the preferred choice for rapid and efficient introduction of nucleophiles at the C-2 position. The subsequent potential for cross-coupling reactions at the C-5 position further enhances its synthetic utility, making it an indispensable tool for researchers in the pharmaceutical and agrochemical industries.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.